NUCC-555
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C25H25N5O3 |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
N-benzyl-3-ethyl-6-[(2-methoxyacetyl)amino]-2-pyridin-3-ylbenzimidazole-4-carboxamide |
InChI |
InChI=1S/C25H25N5O3/c1-3-30-23-20(25(32)27-14-17-8-5-4-6-9-17)12-19(28-22(31)16-33-2)13-21(23)29-24(30)18-10-7-11-26-15-18/h4-13,15H,3,14,16H2,1-2H3,(H,27,32)(H,28,31) |
InChI Key |
SIXRWSUKYNSLRT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2N=C1C3=CN=CC=C3)NC(=O)COC)C(=O)NCC4=CC=CC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
NUCC-555: A Technical Guide to its Mechanism of Action as a Novel Activin Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
NUCC-555 is a novel, small-molecule antagonist of activin A, a member of the Transforming Growth Factor-beta (TGF-β) superfamily. Identified through virtual high-throughput screening, this compound represents a first-in-class inhibitor that disrupts the formation of the activin A signaling complex. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, downstream cellular effects, and the experimental methodologies used for its characterization. The information presented herein is intended to support further research and development of this compound and other activin pathway modulators.
Introduction to Activin Signaling
Activins are dimeric proteins belonging to the TGF-β superfamily that play crucial roles in a multitude of physiological processes, including cell proliferation, differentiation, apoptosis, and immune response.[1] The canonical activin signaling pathway is initiated by the binding of activin A to its type II receptor, primarily the Activin receptor type-2A (ActRIIA) or -2B (ActRIIB).[2] This ligand-receptor interaction induces the recruitment and phosphorylation of a type I receptor, Activin receptor-like kinase 4 (ALK4).[2][3] The activated ALK4, in turn, phosphorylates the intracellular signaling proteins SMAD2 and SMAD3. These phosphorylated SMADs then form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes.[2][4] Dysregulation of the activin signaling pathway has been implicated in various pathologies, including cancer, fibrosis, and reproductive disorders, making it a compelling target for therapeutic intervention.[1][3]
Mechanism of Action of this compound
This compound functions as an activin antagonist by directly interfering with the formation of the active signaling complex. It was identified from the ZINC database through an in-silico screening for compounds that could bind to a pocket at the interface of the two activin βA subunits.[2][3]
The primary mechanism of this compound involves the disruption of the interaction between the activin A/ActRIIA complex and the type I receptor, ALK4.[3] By binding to activin A, this compound prevents the recruitment of ALK4, thereby inhibiting the downstream phosphorylation of SMAD proteins and subsequent gene transcription.[3] It has been shown that this compound interacts with key residues within the activin A binding pocket, including Trp25, Trp28, Phe55, Tyr93, Lys103, and Asn107.[5]
dot
Caption: Mechanism of this compound Action in the Activin A Signaling Pathway.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in various assays. The following table summarizes the key quantitative findings.
| Parameter | Value | Cell/System | Assay Type | Reference |
| IC₅₀ (Activin A) | 5.37 ± 4.01 µM | LβT2 cells | FSHβ Transcription Assay | [3] |
| IC₅₀ (Myostatin) | 47.92 ± 34.02 µM | LβT2 cells | FSHβ Transcription Assay | [3] |
| ALK4 Binding | Nearly complete antagonism at 25 µM | In vitro | Blitz Binding System | [3] |
Experimental Protocols
The characterization of this compound's mechanism of action involved several key experimental methodologies.
Virtual High-Throughput Screening
-
Objective: To identify potential small-molecule inhibitors of activin A.
-
Methodology: A ligand-binding groove identified at the interface of the two activin βA subunits was used as a target for in silico screening of the ZINC database, which contained 18 million compounds at the time of the study.[2][3]
Blitz Competition Binding Assay
-
Objective: To determine if this compound interferes with the binding of activin A to its receptors.
-
Methodology: A Blitz binding system with Dip and Read protein A biosensors was utilized. The assay monitored the interaction between the activin A/ActRIIA-extracellular domain (ECD) complex and the ALK4-ECD-Fc fusion protein in the presence and absence of this compound.[3] The binding of activin A to ActRIIA-ECD-Fc was also assessed.[3] this compound was tested at concentrations ranging from 0.4 to 25 µM.[3]
dot
Caption: Workflow for the Blitz Competition Binding Assay.
In Vitro Functional Assays
-
Objective: To assess the functional antagonism of activin A by this compound in cellular contexts.
-
Methodologies:
-
FSHβ Transcription Assay: LβT2 pituitary gonadotrope cells were used to measure the inhibition of activin A-induced follicle-stimulating hormone (FSH) beta subunit transcription.[3]
-
HepG2 Cell Apoptosis Assay: The ability of this compound to inhibit activin A-induced apoptosis in HepG2 cells was evaluated.[3]
-
Hepatic Stellate Cell (HSC) Activation: The effect of this compound on activin A-mediated activation of HSCs was examined.[2]
-
Hepatocyte Gene Expression: Primary rat hepatocytes and Huh-7 cells were treated with activin A and this compound, followed by analysis of cell cycle and senescence-related gene expression (e.g., p15INK4b, DEC1, Glb1) via reverse transcription-polymerase chain reaction (RT-PCR).[2]
-
In Vivo Functional Assays
-
Objective: To evaluate the in vivo efficacy of this compound as an activin antagonist.
-
Methodology:
-
Ovariectomized Mouse Model: Ovariectomized mice, which exhibit high serum FSH levels due to the absence of ovarian inhibin, were treated with this compound. The subsequent change in serum FSH levels was measured to assess the antagonist activity of this compound in a physiological context.[3]
-
Liver Regeneration and Fibrosis Models: The therapeutic potential of this compound was investigated in rat models of partial hepatectomy and in rat and mouse models of chronic liver disease induced by thioacetamide (B46855) or carbon tetrachloride.[2]
-
Downstream Cellular and Physiological Effects
The antagonism of activin A signaling by this compound leads to several significant downstream effects:
-
Inhibition of Ovarian Cell Proliferation: this compound has been shown to inhibit activin A-mediated proliferation of ovarian cells.[5]
-
Reduction of FSH Levels: In vivo, this compound treatment leads to a dose-dependent decrease in FSH levels in ovariectomized mice.[3]
-
Blockade of Hepatic Stellate Cell Activation: this compound effectively blocks the activation of hepatic stellate cells (HSCs) mediated by activin A, a key event in liver fibrosis.[2][5]
-
Promotion of Liver Regeneration: By antagonizing activin A, this compound promotes liver regeneration in models of partial hepatectomy.[2]
-
Halting of Liver Fibrosis Progression: In preclinical models of chronic liver disease, this compound administration significantly reduces collagen accumulation and halts the progression of fibrosis.[2]
-
Reversal of Senescence-Related Gene Expression: In hepatocytes, this compound can reverse the activin A-stimulated overexpression of genes associated with the cell cycle and senescence, such as p15INK4b.[2]
Conclusion
This compound is a promising small-molecule antagonist of activin A with a well-defined mechanism of action. It selectively interferes with the formation of the activin A signaling complex, leading to the inhibition of downstream pathways involved in cell proliferation, fibrosis, and hormonal regulation. The data gathered from in vitro and in vivo studies underscore its potential as a therapeutic agent for diseases driven by aberrant activin A signaling. Further investigation and optimization of this compound could pave the way for novel treatments for a range of pathological conditions.
References
- 1. Antagonists of activin signaling: mechanisms and potential biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antagonizing Activin A/p15INK4b Signaling as Therapeutic Strategy for Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Virtual High-Throughput Screening To Identify Novel Activin Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. medchemexpress.com [medchemexpress.com]
NUCC-555: A Novel Activin A Antagonist for the Treatment of Liver Fibrosis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Liver fibrosis, a wound-healing response to chronic liver injury, is characterized by the excessive accumulation of extracellular matrix (ECM) proteins, leading to cirrhosis and liver failure. A key driver of this pathological process is the upregulation of activin A, a member of the transforming growth factor-β (TGF-β) superfamily. NUCC-555 is a novel, highly specific small-molecule antagonist of activin A that has shown significant promise in preclinical models of liver fibrosis. This technical guide provides a comprehensive overview of the core science behind this compound, including its mechanism of action, key experimental data, and detailed protocols for its evaluation.
The Role of Activin A in Liver Fibrosis
Activin A plays a multifaceted role in the pathogenesis of liver fibrosis.[1] Its expression is significantly elevated in response to chronic liver injury.[1] Activin A contributes to liver fibrosis through several mechanisms:
-
Inhibition of Hepatocyte Proliferation: Activin A is a potent inhibitor of hepatocyte proliferation, thereby impairing the liver's regenerative capacity. It exerts this effect in part by upregulating cell cycle inhibitors such as p15INK4b.[1]
-
Activation of Hepatic Stellate Cells (HSCs): HSCs are the primary producers of ECM proteins in the fibrotic liver. Upon liver injury, quiescent HSCs transdifferentiate into an activated, myofibroblast-like phenotype. Activin A promotes this activation, leading to increased collagen production.[1]
-
Modulation of Kupffer Cells: Activin A can directly activate Kupffer cells, the resident macrophages of the liver, stimulating them to secrete pro-inflammatory and pro-fibrotic cytokines such as tumor necrosis factor-α (TNF-α) and TGF-β1, which in turn further activate HSCs.[1][2]
This compound: Mechanism of Action
This compound is a small-molecule antagonist that specifically targets activin A. Its primary mechanism of action is the inhibition of the activin A signaling pathway. By binding to activin A, this compound prevents its interaction with its type II receptor (ActRIIA/B), thereby blocking the recruitment and phosphorylation of the type I receptor (ALK4) and the subsequent downstream signaling cascade.[3] This blockade has several beneficial effects in the context of liver fibrosis:
-
Restoration of Liver Regeneration: By inhibiting the anti-proliferative effects of activin A on hepatocytes, this compound promotes liver regeneration.[1]
-
Inhibition of HSC Activation: this compound directly blocks activin A-mediated activation of HSCs, reducing their transformation into collagen-producing myofibroblasts.[1]
-
Suppression of Pro-inflammatory Signaling: By potentially inhibiting the activin A-mediated activation of Kupffer cells, this compound can reduce the secretion of pro-fibrotic cytokines.[1][2]
Signaling Pathways Modulated by this compound
This compound modulates both the canonical (Smad-dependent) and non-canonical (Smad-independent) activin A signaling pathways.
Canonical Smad Signaling Pathway
The canonical activin A pathway involves the phosphorylation of Smad2 and Smad3, which then form a complex with Smad4 and translocate to the nucleus to regulate the transcription of target genes, including those involved in cell cycle arrest and fibrosis. This compound blocks the initial receptor activation, thereby preventing the phosphorylation of Smad2/3 and inhibiting this pro-fibrotic signaling cascade.
Non-Canonical Signaling Pathways
Activin A can also signal through non-Smad pathways, including the ERK1/2, p38 MAPK, and PI3K/Akt pathways. These pathways are also implicated in the regulation of cell proliferation, survival, and fibrosis. By blocking the initial ligand-receptor interaction, this compound is expected to inhibit these non-canonical pathways as well.
Quantitative Data from Preclinical Studies
The efficacy of this compound has been demonstrated in a carbon tetrachloride (CCl4)-induced mouse model of liver fibrosis.
Table 1: Effect of this compound on Liver Fibrosis Markers in CCl4-Treated Mice
| Parameter | Control (Vehicle) | CCl4 | CCl4 + this compound (30 mg/kg) | CCl4 + this compound (60 mg/kg) |
| Collagen Accumulation (% Sirius Red Positive Area) | ~0.5% | ~8% | Significantly Reduced | Significantly Reduced |
| α-SMA mRNA Expression (fold change) | 1 | Significantly Increased | Significantly Reduced | Significantly Reduced |
| Serum ALT (U/L) | ~40 | Significantly Increased | Significantly Reduced | Significantly Reduced |
| Serum AST (U/L) | ~60 | Significantly Increased | Significantly Reduced | Significantly Reduced |
Data are derived from published studies and presented as approximate values to illustrate trends. "Significantly Increased/Reduced" indicates a statistically significant difference (p < 0.05) compared to the CCl4 group as reported in the source literature.[1]
Detailed Experimental Protocols
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Mouse Model
This protocol describes the induction of liver fibrosis in mice using CCl4 and subsequent treatment with this compound.
Materials:
-
8-week-old male C57BL/6 mice
-
Carbon tetrachloride (CCl4)
-
Olive oil (vehicle for CCl4)
-
This compound
-
Appropriate vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Syringes and needles for intraperitoneal (i.p.) and oral gavage administration
Procedure:
-
Acclimatization: Acclimatize mice to the animal facility for at least one week before the start of the experiment.
-
Induction of Fibrosis:
-
Prepare a 10% (v/v) solution of CCl4 in olive oil.
-
Administer the CCl4 solution intraperitoneally (i.p.) to the mice twice a week for six weeks. The typical dose is 1 µL/g body weight.
-
A control group should receive i.p. injections of olive oil only.
-
-
This compound Treatment:
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 30 mg/kg and 60 mg/kg).
-
Beginning at week 3 of CCl4 administration, treat the mice with this compound daily via oral gavage for the remaining four weeks of the study.
-
A CCl4-only group should receive the vehicle for this compound.
-
-
Euthanasia and Sample Collection:
-
At the end of the six-week period, euthanize the mice according to approved institutional guidelines.
-
Collect blood via cardiac puncture for serum analysis.
-
Perfuse the liver with phosphate-buffered saline (PBS) and collect liver tissue for histological, gene expression, and protein analysis.
-
Histological Analysis of Liver Fibrosis
Sirius Red Staining for Collagen Visualization:
Materials:
-
Formalin-fixed, paraffin-embedded liver sections (4-5 µm thick)
-
Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid)
-
Weigert's hematoxylin (B73222) (for nuclear counterstaining)
-
Acidified water (e.g., 0.5% acetic acid)
-
Ethanol (B145695) series (70%, 95%, 100%)
-
Xylene
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each).
-
Rinse in distilled water.
-
-
Staining:
-
Stain with Weigert's hematoxylin for 8 minutes to visualize nuclei.
-
Rinse in running tap water.
-
Stain with Picro-Sirius Red solution for 60 minutes.
-
-
Dehydration and Mounting:
-
Wash in two changes of acidified water.
-
Dehydrate through a graded series of ethanol (70%, 95%, 100%; 2 minutes each).
-
Clear in xylene (2 x 5 minutes).
-
Mount with a permanent mounting medium.
-
-
Image Analysis:
-
Capture images of the stained sections using a light microscope.
-
Quantify the collagen proportionate area (CPA) using image analysis software (e.g., ImageJ). The CPA is calculated as the percentage of the total tissue area that is positively stained for collagen.
-
Conclusion
This compound represents a promising therapeutic agent for the treatment of liver fibrosis. Its targeted mechanism of action, which involves the specific antagonism of activin A, addresses key pathological processes in the fibrotic liver, including the inhibition of hepatocyte proliferation and the activation of hepatic stellate cells. The preclinical data generated to date strongly support its further development. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals seeking to explore its therapeutic potential.
References
Downstream Signaling Pathways of NUCC-555: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth overview of the downstream signaling pathways modulated by NUCC-555. Contrary to the initial query, current scientific literature identifies this compound not as a NUAK1 inhibitor, but as a specific antagonist of Activin A. This document will therefore focus on the well-documented mechanism of this compound in the context of Activin A signaling.
Activin A, a member of the Transforming Growth Factor-beta (TGF-β) superfamily, plays crucial roles in cell proliferation, differentiation, and apoptosis.[1] this compound exerts its effects by disrupting the binding of Activin A to its receptors, thereby inhibiting the canonical Smad signaling cascade.[2][3] This guide details the Activin A signaling pathway, the mechanism of inhibition by this compound, quantitative data on its efficacy, and detailed protocols for key experimental assays.
The Activin A Signaling Pathway
Activin A initiates its signaling cascade by binding to a complex of type I and type II serine/threonine kinase receptors.[4] The primary type II receptors are Activin A receptor type IIA (ACVR2A) and IIB (ACVR2B), while the type I receptors are typically Activin A receptor type IB (ACVR1B or ALK4) and IC (ACVR1C or ALK7).[5]
The binding of Activin A to the type II receptor leads to the recruitment and phosphorylation of the type I receptor. The activated type I receptor then phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3.[6][7] These phosphorylated Smad2/3 proteins form a heteromeric complex with the common mediator Smad (Co-Smad), Smad4.[8] This entire complex then translocates into the nucleus, where it acts as a transcription factor, regulating the expression of target genes.[5]
One of the key target genes of the Activin A/Smad pathway is the cyclin-dependent kinase inhibitor p15INK4b.[9][10] Upregulation of p15INK4b by Activin A leads to cell cycle arrest in the G1 phase.[10]
Mechanism of Action of this compound
This compound functions as a direct antagonist of Activin A. It is believed to interact with the Activin A binding pocket, preventing it from effectively binding to its type II receptors.[2] This disruption of the initial ligand-receptor interaction is the primary mechanism by which this compound inhibits the downstream signaling cascade. By preventing the formation of the Activin A-receptor complex, this compound effectively blocks the phosphorylation of Smad2 and Smad3, the subsequent formation of the Smad2/3-Smad4 complex, and its translocation to the nucleus. Consequently, the transcription of Activin A target genes is suppressed.
Quantitative Data on this compound Activity
The following table summarizes the available quantitative data on the inhibitory effects of this compound.
| Parameter | Value | Cell Line/System | Reference |
| IC50 for Activin A inhibition | 5.37 ± 4.01 µM | LβT2 cells (-338FSHβ-Luc reporter) | [3] |
| Reduction in Activin A-induced p15INK4b expression | 11.7-fold increase by Activin A reduced to 3.1-fold with this compound | Rat hepatocytes | [9] |
| Reduction in Activin A-induced Dec1 and Glb1 expression | Completely reduced by 5 µg/mL this compound | Rat hepatocytes | [9] |
| Increase in BrdU+ cells (hepatocyte proliferation) after partial hepatectomy | 1.9-fold and 2.3-fold increase at 18 and 24 hours, respectively | F344 rats | [9] |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of this compound and Activin A signaling are provided below.
Western Blotting for Phospho-Smad2
This protocol is for the detection of phosphorylated Smad2, a key indicator of Activin A pathway activation.[11]
-
Cell Lysis:
-
Treat cells with Activin A in the presence or absence of this compound for the desired time.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins on a polyacrylamide gel by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-Smad2 (e.g., anti-pSmad2 Ser465/467) overnight at 4°C.[12][13]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Smad2 or a housekeeping protein like GAPDH or β-actin.[11]
-
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
This protocol is used to quantify the mRNA levels of Activin A target genes such as p15INK4b, DEC1, and Glb1.[14][15]
-
RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from cells treated with Activin A and/or this compound using a commercial RNA isolation kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mixture containing cDNA, SYBR Green Master Mix, and gene-specific primers.
-
Perform the qPCR using a real-time PCR system with a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).[14]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target genes and a housekeeping gene (e.g., GAPDH or β-actin).
-
Calculate the relative gene expression using the 2-ΔΔCt method.[15]
-
Bromodeoxyuridine (BrdU) Incorporation Assay for Cell Proliferation
This assay measures DNA synthesis as an indicator of cell proliferation.[16][17][18][19][20]
-
BrdU Labeling:
-
Culture cells in a multi-well plate and treat with Activin A and/or this compound.
-
Add BrdU labeling solution to the culture medium and incubate for a defined period (e.g., 2-24 hours) to allow for incorporation into newly synthesized DNA.[18]
-
-
Fixation and Denaturation:
-
Remove the labeling medium and fix the cells with a fixative solution.
-
Denature the DNA to expose the incorporated BrdU using an acid solution (e.g., HCl).
-
-
Immunodetection:
-
Incubate the cells with an anti-BrdU primary antibody.
-
Wash the cells and incubate with a fluorescently labeled or HRP-conjugated secondary antibody.
-
-
Analysis:
-
For fluorescent detection, visualize and quantify the number of BrdU-positive cells using a fluorescence microscope.
-
For colorimetric detection, add a substrate and measure the absorbance using a microplate reader. The intensity of the signal is proportional to the amount of BrdU incorporated and thus to the level of cell proliferation.[20]
-
Luciferase Reporter Assay for Transcriptional Activity
This assay is used to measure the transcriptional activity of the Activin A/Smad pathway, for example, by using a reporter construct containing the FSHβ promoter which is responsive to Activin A.[21][22][23]
-
Cell Transfection:
-
Co-transfect cells with a luciferase reporter plasmid containing the promoter of an Activin A target gene (e.g., FSHβ) and a control plasmid (e.g., Renilla luciferase) for normalization.
-
-
Cell Treatment:
-
After transfection, treat the cells with Activin A in the presence or absence of this compound.
-
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells using a specific lysis buffer.
-
Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer and a dual-luciferase assay system.[21]
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Compare the normalized luciferase activity between different treatment groups to determine the effect of this compound on Activin A-induced transcriptional activity.
-
Mandatory Visualizations
Activin A Signaling Pathway and Inhibition by this compound
Caption: The Activin A signaling pathway and its inhibition by this compound.
Experimental Workflow for Assessing this compound Activity
Caption: A generalized workflow for evaluating the inhibitory effect of this compound.
References
- 1. Antagonists of activin signaling: mechanisms and potential biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Virtual High-Throughput Screening To Identify Novel Activin Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activins as Dual Specificity TGF-β Family Molecules: SMAD-Activation via Activin- and BMP-Type 1 Receptors [mdpi.com]
- 5. Reactome | Phosphorylation of SMAD2,3 by Activin:Activin Receptor [reactome.org]
- 6. Activin signals via SMAD2/3 between germ and somatic cells in the human fetal ovary and regulates kit ligand expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ALK4-SMAD2/3-SMAD4 signaling mediates the activin A-induced suppression of PTX3 in human granulosa-lutein cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Antagonizing Activin A/p15INK4b Signaling as Therapeutic Strategy for Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. p15INK4B is a potential effector of TGF-beta-induced cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Phospho-SMAD2 (Ser465/467)/SMAD3 (Ser423/425) (D27F4) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 13. Phospho-SMAD2 (Ser465/467) (138D4) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 14. Downregulation of activin-signaling gene expression in passaged normal human dermal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 17. researchgate.net [researchgate.net]
- 18. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 19. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 20. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. Luciferase Assay System Protocol [worldwide.promega.com]
- 22. static.fishersci.eu [static.fishersci.eu]
- 23. youtube.com [youtube.com]
The Activin A Antagonist NUCC-555: A Novel Promoter of Hepatocyte Proliferation and Liver Regeneration
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
NUCC-555, a novel small-molecule antagonist of Activin A, has emerged as a significant agent in promoting hepatocyte proliferation and facilitating liver regeneration. By selectively inhibiting the Activin A signaling pathway, this compound effectively reverses the cytostatic effects of Activin A on hepatocytes. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data from preclinical studies. Detailed experimental protocols for in vitro and in vivo evaluation of this compound are presented, along with visualizations of the key signaling pathways and experimental workflows, to aid researchers in the practical application of this compound in liver regeneration studies.
Introduction
The liver possesses a remarkable capacity for regeneration, a process critical for recovery from injury and disease. However, in chronic liver diseases, this regenerative ability is often impaired. Activin A, a member of the transforming growth factor-beta (TGF-β) superfamily, is a known inhibitor of hepatocyte proliferation and has been implicated in the pathogenesis of liver fibrosis.[1] this compound is a highly specific small-molecule antagonist of Activin A, designed to counteract its growth-inhibitory effects and thereby promote liver regeneration.[1] This document serves as a technical resource, consolidating the current understanding of this compound's effect on hepatocyte proliferation and providing detailed methodologies for its study.
Mechanism of Action: Inhibition of the Activin A Signaling Pathway
This compound exerts its pro-proliferative effect on hepatocytes by antagonizing the Activin A signaling pathway. In hepatocytes, Activin A signaling is initiated by its binding to type II receptors (ActRIIA and ActRIIB), which then recruit and phosphorylate the type I receptor, ALK4. This activated receptor complex subsequently phosphorylates the intracellular signaling proteins SMAD2 and SMAD3. The phosphorylated SMAD2/3 proteins form a complex with SMAD4, which then translocates to the nucleus. Within the nucleus, this SMAD complex acts as a transcription factor, upregulating the expression of target genes that inhibit cell cycle progression, most notably the cyclin-dependent kinase inhibitor p15INK4b (CDKN2B).[1]
By binding to Activin A, this compound prevents its interaction with its receptors, thereby blocking the entire downstream signaling cascade. This inhibition leads to a reduction in p15INK4b expression, releasing the brake on the cell cycle and permitting hepatocyte proliferation.
Quantitative Data on Hepatocyte Proliferation
Preclinical studies have demonstrated the potent pro-proliferative effect of this compound on hepatocytes, particularly in the context of liver regeneration following injury.
| Experimental Model | Treatment Group | Time Point | Endpoint | Result | Fold Change vs. Control |
| Partial Hepatectomy in Rats | This compound | 18 hours | BrdU+ Hepatocytes | Increased Proliferation | 1.9-fold[1] |
| Partial Hepatectomy in Rats | This compound | 24 hours | BrdU+ Hepatocytes | Increased Proliferation | 2.3-fold[1] |
Experimental Protocols
In Vitro Hepatocyte Proliferation Assay
This protocol describes the assessment of this compound's effect on primary rat hepatocyte proliferation using a Bromodeoxyuridine (BrdU) incorporation assay.
4.1.1. Materials
-
Primary rat hepatocytes
-
William's E Medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin/streptomycin
-
Collagen-coated 96-well plates
-
Recombinant Activin A
-
This compound
-
BrdU labeling solution (10 mM)
-
Fixative solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
DNase I solution (or 2N HCl)
-
Anti-BrdU antibody (FITC-conjugated)
-
DAPI nuclear stain
-
Fluorescence microscope
4.1.2. Procedure
-
Hepatocyte Isolation and Seeding: Isolate primary rat hepatocytes using a two-step collagenase perfusion method. Seed the hepatocytes onto collagen-coated 96-well plates at a density of 1 x 10^4 cells/well in William's E Medium and incubate at 37°C in a 5% CO2 incubator.
-
Cell Treatment: After 24 hours, replace the medium with fresh medium containing Activin A (e.g., 50 ng/mL) and varying concentrations of this compound (e.g., 0.5 µg/mL and 5.0 µg/mL). Include appropriate controls (vehicle control, Activin A alone).
-
BrdU Labeling: 24 hours post-treatment, add BrdU labeling solution to each well to a final concentration of 10 µM. Incubate for 2-4 hours at 37°C.
-
Fixation and Permeabilization: Aspirate the medium and fix the cells with a fixative solution for 15 minutes at room temperature. Wash with PBS and then permeabilize the cells for 10 minutes.
-
DNA Denaturation: Treat the cells with DNase I solution or 2N HCl to denature the DNA and expose the incorporated BrdU.
-
Immunostaining: Incubate the cells with a FITC-conjugated anti-BrdU antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Imaging: Wash the cells and counterstain with DAPI. Acquire images using a fluorescence microscope.
-
Quantification: Determine the percentage of BrdU-positive nuclei (proliferating cells) relative to the total number of DAPI-stained nuclei.
In Vivo Liver Regeneration Model (Partial Hepatectomy)
This protocol outlines the procedure for evaluating the effect of this compound on liver regeneration in a rat model of 70% partial hepatectomy.
4.2.1. Materials
-
Male Fisher 344 rats (200-250g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
This compound
-
Vehicle control (e.g., saline)
-
BrdU solution (for intraperitoneal injection)
-
Tissue processing reagents (formalin, paraffin)
-
Immunohistochemistry reagents (anti-BrdU antibody, secondary antibody, DAB substrate)
4.2.2. Procedure
-
Partial Hepatectomy: Anesthetize the rats and perform a 70% partial hepatectomy by ligating and resecting the median and left lateral liver lobes.
-
This compound Administration: Immediately following surgery, administer this compound (e.g., via subcutaneous injection, dosage to be determined based on pharmacokinetic studies, a starting point could be 1 mg/kg based on similar compounds) or vehicle control. Repeat administration as required based on the compound's half-life.
-
BrdU Labeling: At desired time points post-hepatectomy (e.g., 16 and 22 hours), administer BrdU via intraperitoneal injection (e.g., 50 mg/kg).
-
Tissue Collection: Euthanize the animals 2 hours after the final BrdU injection (at 18 and 24 hours post-hepatectomy). Perfuse the liver with saline and fix the remaining liver lobes in 10% neutral buffered formalin.
-
Immunohistochemistry: Embed the fixed liver tissue in paraffin (B1166041) and cut sections. Perform immunohistochemistry for BrdU to identify proliferating hepatocytes.
-
Quantification: Count the number of BrdU-positive hepatocyte nuclei and the total number of hepatocyte nuclei in multiple high-power fields to determine the BrdU labeling index.
Quantitative Real-Time PCR (qRT-PCR) for p15INK4b
This protocol is for quantifying the expression of the p15INK4b gene (Cdkn2b) in primary rat hepatocytes treated with Activin A and this compound.
4.3.1. Materials
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qRT-PCR instrument
-
Primers for rat Cdkn2b (p15INK4b) and a reference gene (e.g., GAPDH)
-
Rat Cdkn2b Forward Primer: 5'-ATCCCAACGCCCTGAACCGCT-3'
-
Rat Cdkn2b Reverse Primer: 5'-AGTTGGGTTCTGCTCCGTGGAG-3'
-
4.3.2. Procedure
-
Cell Treatment and RNA Extraction: Treat primary rat hepatocytes as described in the in vitro proliferation assay (Section 4.1.2). At the end of the treatment period, lyse the cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Reverse transcribe the extracted RNA into cDNA using a cDNA synthesis kit.
-
qRT-PCR: Set up the qRT-PCR reaction with SYBR Green master mix, cDNA template, and the specific primers for Cdkn2b and the reference gene.
-
Data Analysis: Analyze the amplification data and calculate the relative expression of Cdkn2b normalized to the reference gene using the ΔΔCt method.
Conclusion
This compound represents a promising therapeutic agent for promoting liver regeneration. Its well-defined mechanism of action, involving the targeted inhibition of the anti-proliferative Activin A signaling pathway, provides a strong rationale for its development. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the potential of this compound in treating various liver diseases characterized by impaired hepatocyte proliferation. Future studies should focus on optimizing in vivo delivery and assessing the long-term efficacy and safety of this compound in clinically relevant models of liver disease.
References
NUCC-555: A Technical Whitepaper on the Discovery and Development of a First-in-Class Activin Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
NUCC-555 is a novel, first-in-class small molecule activin antagonist identified through a virtual high-throughput screening process. It selectively targets the activin signaling pathway, a key component of the Transforming Growth Factor-beta (TGF-β) superfamily, by interfering with the binding of the activin A:ActRII complex to the type I receptor, ALK4. This targeted mechanism of action presents a promising therapeutic approach for a range of pathologies associated with excessive activin signaling, including cancer-related cachexia, reproductive disorders, and liver fibrosis. This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and quantitative data.
Discovery and Initial Characterization
The discovery of this compound was the result of a targeted in silico screening campaign designed to identify small molecules that could disrupt the activin signaling cascade.[1] A virtual high-throughput screen of the ZINC database was conducted, targeting a ligand-binding groove identified at the interface of the two activin βA subunits.[1] This initial screening led to the identification of numerous potential candidates.
Following the in silico phase, 39 compounds were selected for further evaluation based on their predicted binding affinity and drug-like properties. These compounds were subjected to a series of in vitro assays to assess their biological activity and potential toxicity.[1] Two lead compounds, NUCC-474 and this compound, emerged from this screening workflow, with this compound being identified as the more potent antagonist.[1]
Chemical Properties
| Property | Value |
| IUPAC Name | N-benzyl-1-ethyl-5-(2-methoxyacetamido)-2-(pyridin-3-yl)-1H-benzo[d]imidazole-7-carboxamide |
| Molecular Formula | C25H25N5O3 |
| Molecular Weight | 443.50 g/mol |
| CAS Number | 1060469-90-0 |
Mechanism of Action
This compound exerts its antagonistic effects by specifically targeting the interaction between the activin A ligand-receptor complex and the ALK4 receptor. The canonical activin signaling pathway is initiated by the binding of activin A to its type II receptor (ActRII). This complex then recruits and phosphorylates the type I receptor, ALK4, which in turn phosphorylates downstream signaling molecules, SMAD2 and SMAD3. These phosphorylated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes.
This compound disrupts this cascade by interfering with the binding of the activin A:ActRIIA-ECD complex to the ALK4-ECD-Fc, as confirmed by biophysical assays.[1] This inhibitory action is dose-dependent and has been shown to be selective for activin A over other TGF-β superfamily members like myostatin (GDF8), which also signals through the ALK4 receptor.[1]
Preclinical Data
In Vitro Efficacy
This compound has demonstrated significant antagonistic activity in a variety of in vitro cell-based assays.
| Assay | Cell Line | Effect | Concentration |
| FSHβ Transcription Assay | LβT2 cells | Inhibition of activin-induced transcription | Data not specified |
| Apoptosis Assay | HepG2 cells | Inhibition of activin-induced apoptosis | Data not specified |
| Ovarian Cell Proliferation | Primary ovarian cultures | Inhibition of activin A-mediated proliferation | Data not specified |
| Blitz Competition Binding | N/A | Near-complete antagonism of activin A/ActRIIA to ALK4 | 25 µM[1] |
| Gene Expression | Primary hepatocytes | Reversal of activin A-stimulated overexpression of p15INK4b, DEC1, Glb1 | Data not specified[2] |
| Hepatic Stellate Cell Activation | Primary HSCs | Blockade of activin A-mediated activation | Data not specified[2] |
In Vivo Efficacy
Preclinical studies in animal models have corroborated the in vitro findings, demonstrating the potential of this compound in disease-relevant contexts.
| Animal Model | Condition | Dosage | Route | Key Findings |
| Ovariectomized Mice | Hormone depletion | Not specified | Not specified | Dose-dependent decrease in FSH levels.[1] |
| Rats | Partial Hepatectomy | 50 mg/kg b.w.[2] | Not specified | Accelerated liver regeneration.[2] |
| Rats and Mice | Thioacetamide- or Carbon Tetrachloride-induced fibrosis | Not specified | Not specified | Reduced collagen accumulation and HSC activation.[2] |
Experimental Protocols
Virtual High-Throughput Screening Workflow
FSHβ Transcription Assay
-
Cell Line: LβT2 mouse gonadotrope cells.
-
Protocol:
-
Cells are plated in 24-well plates and allowed to adhere overnight.
-
Cells are transfected with a luciferase reporter construct driven by the FSHβ promoter.
-
Following transfection, cells are treated with varying concentrations of this compound or vehicle control for 1 hour.
-
Activin A is then added to the media to stimulate FSHβ promoter activity.
-
After a 24-hour incubation period, cells are lysed, and luciferase activity is measured using a luminometer.
-
Results are normalized to total protein concentration.
-
HepG2 Cell Apoptosis Assay
-
Cell Line: HepG2 human hepatoma cells.
-
Protocol:
-
HepG2 cells are seeded in 96-well plates.
-
Cells are pre-treated with this compound or vehicle for 1 hour.
-
Activin A is added to induce apoptosis.
-
After 48 hours, apoptosis is assessed using a commercially available caspase-3/7 activity assay or by staining with Annexin V and propidium (B1200493) iodide followed by flow cytometry.
-
Blitz Competition Binding Assay
-
Instrumentation: Blitz system with dip and read protein A biosensors.
-
Protocol:
-
The complex of activin A and the extracellular domain of ActRIIA (ActRIIA-ECD) is prepared.
-
The biosensor is loaded with the ALK4 extracellular domain fused to an Fc fragment (ALK4-ECD-Fc).
-
The binding between the activin A:ActRIIA-ECD complex and the immobilized ALK4-ECD-Fc is measured in the absence of this compound to establish a baseline.
-
The binding measurement is repeated in the presence of increasing concentrations of this compound (e.g., 0.4, 1.6, 6.25, and 25 µM).[1]
-
The degree of inhibition of binding is determined by comparing the binding signal in the presence and absence of this compound.
-
In Vivo Ovariectomized Mouse Model
-
Animal Model: Ovariectomized female mice.
-
Protocol:
-
Female mice are surgically ovariectomized to induce a state of elevated FSH levels due to the lack of negative feedback from ovarian hormones.
-
Following a recovery period, mice are treated with this compound or vehicle control.
-
Blood samples are collected at various time points post-treatment.
-
Serum FSH levels are quantified using an enzyme-linked immunosorbent assay (ELISA).
-
The effect of this compound on FSH levels is evaluated in a dose-dependent manner.
-
Future Directions
The discovery and initial characterization of this compound represent a significant step forward in the development of targeted therapies for diseases driven by activin signaling. Further preclinical development will be necessary to fully elucidate its pharmacokinetic and pharmacodynamic properties, as well as to conduct comprehensive safety and toxicology studies. Lead optimization of the this compound scaffold could also yield analogs with improved potency, selectivity, and drug-like properties. The promising results from studies in models of liver disease suggest that this compound warrants further investigation for the treatment of hepatic fibrosis and other related conditions.[2]
Conclusion
This compound is a promising, first-in-class activin antagonist with a well-defined mechanism of action and demonstrated efficacy in preclinical models. Its ability to selectively inhibit the activin-ALK4 signaling axis opens up new avenues for therapeutic intervention in a variety of diseases. The data presented in this whitepaper provide a solid foundation for the continued development of this compound as a potential novel therapeutic agent.
References
The Inhibitory Effect of NUCC-555 on Hepatic Stellate Cell Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liver fibrosis, a wound-healing response to chronic liver injury, is characterized by the excessive accumulation of extracellular matrix (ECM) proteins. A pivotal event in the progression of liver fibrosis is the activation of hepatic stellate cells (HSCs).[1][2][3] In a healthy liver, HSCs are in a quiescent state, storing vitamin A.[3] Upon liver injury, they transdifferentiate into a proliferative, fibrogenic, and contractile myofibroblast-like phenotype.[1][2][3] This activation is driven by various signaling pathways, with the Transforming Growth Factor-β (TGF-β) superfamily, particularly Activin A, playing a crucial role.[4] NUCC-555 is a novel, highly specific small-molecule antagonist of Activin A, which has shown promise in halting the progression of liver fibrosis.[4] This technical guide provides an in-depth overview of the impact of this compound on HSC activation, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms and experimental workflows.
Mechanism of Action: Inhibition of the Activin A Signaling Pathway
This compound exerts its anti-fibrotic effects by directly antagonizing Activin A signaling. Activin A, a member of the TGF-β superfamily, promotes liver fibrosis through several mechanisms. It can directly activate HSCs, and also stimulate Kupffer cells (the resident macrophages in the liver) to secrete pro-inflammatory and pro-fibrotic cytokines such as Tumor Necrosis Factor-α (TNF-α) and TGF-β1, which in turn activate HSCs.[4] this compound blocks these pathological effects.[4]
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of this compound in inhibiting Activin A-mediated HSC activation.
Quantitative Data on the Efficacy of this compound
Studies in rodent models of liver fibrosis have demonstrated the significant anti-fibrotic effects of this compound. The following tables summarize the key quantitative findings.
Table 1: In Vivo Efficacy of this compound in a Rat Model of Liver Fibrosis
| Parameter | Control Group | This compound Treated Group | Fold Change | Reference |
| Collagen Accumulation (%) | 11.9 ± 0.8 | 1.5 ± 0.1 | 7.9-fold reduction | [4] |
| α-SMA Positive Cells | Significantly Higher | Significantly Reduced | - | [4] |
| Vimentin Positive Cells | Significantly Higher | Significantly Reduced | - | [4] |
Data are presented as mean ± standard error. The study utilized a thioacetamide- or carbon tetrachloride-induced model of liver fibrosis in F344 rats.
Table 2: In Vitro Effect of this compound on Gene Expression in Hepatocytes
| Gene | Activin A Stimulated | Activin A + this compound | Effect of this compound | Reference |
| p15INK4b | Overexpressed | Near-completely reversed | Inhibition of overexpression | [4] |
| DEC1 | Overexpressed | Near-completely reversed | Inhibition of overexpression | [4] |
| Glb1 | Overexpressed | Near-completely reversed | Inhibition of overexpression | [4] |
This table reflects the ability of this compound to block Activin A-mediated overexpression of cell cycle and senescence-related genes in hepatocytes.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the quantitative data tables.
Animal Model of Liver Fibrosis
A common method to induce liver fibrosis in rodents is through the administration of hepatotoxins like carbon tetrachloride (CCl4) or thioacetamide (B46855) (TAA).
Workflow Diagram:
Protocol Details:
-
Animals: Male F344 rats or C57BL/6 mice are commonly used.
-
Induction of Fibrosis:
-
Carbon Tetrachloride (CCl4): Administered via intraperitoneal injection, typically twice a week. The dosage and duration vary depending on the desired severity of fibrosis.
-
Thioacetamide (TAA): Can be administered in drinking water or via intraperitoneal injection.
-
-
This compound Administration: this compound is administered to the treatment group, while the control group receives a vehicle. The exact dosage and administration route (e.g., oral gavage, intraperitoneal injection) would be as described in the specific study.[4]
-
Sample Collection: At the end of the study period, animals are euthanized, and liver tissue and blood samples are collected for analysis.
Sirius Red Staining for Collagen Quantification
Sirius Red staining is a standard method for visualizing and quantifying collagen fibers in tissue sections.
Protocol Details:
-
Deparaffinization and Rehydration: Liver tissue sections are deparaffinized in xylene and rehydrated through a series of graded ethanol (B145695) solutions to water.
-
Staining: Slides are stained with Picro-Sirius Red solution for 1 hour.
-
Washing: Slides are washed with acidified water to remove excess stain.
-
Dehydration and Mounting: Slides are dehydrated through graded ethanol solutions, cleared in xylene, and mounted with a resinous medium.
-
Quantification: The red-stained collagen area is quantified using image analysis software and expressed as a percentage of the total liver area.
Immunohistochemistry for α-SMA and Vimentin
Immunohistochemistry is used to detect the expression of specific proteins in tissue sections, in this case, markers of HSC activation.
Protocol Details:
-
Antigen Retrieval: Deparaffinized and rehydrated tissue sections are subjected to heat-induced epitope retrieval to unmask the target antigens.
-
Blocking: Non-specific antibody binding is blocked using a blocking solution (e.g., normal goat serum).
-
Primary Antibody Incubation: Sections are incubated with primary antibodies specific for α-smooth muscle actin (α-SMA) and vimentin.
-
Secondary Antibody Incubation: After washing, sections are incubated with a biotinylated secondary antibody.
-
Detection: The antigen-antibody complex is visualized using an avidin-biotin-peroxidase complex and a chromogen (e.g., DAB), which produces a brown precipitate at the site of the antigen.
-
Counterstaining and Mounting: Sections are counterstained with hematoxylin (B73222) to visualize nuclei, dehydrated, and mounted.
-
Analysis: The number of α-SMA and vimentin-positive cells is counted in multiple high-power fields to determine the extent of HSC activation.
In Vitro HSC Activation Assay
Primary HSCs or immortalized HSC cell lines (e.g., LX-2) are used to study the direct effects of this compound on HSC activation in a controlled environment.
Protocol Details:
-
Cell Culture: HSCs are cultured in appropriate media.
-
Treatment: Cells are treated with Activin A to induce activation, in the presence or absence of varying concentrations of this compound.
-
Analysis: After a specified incubation period, cells are harvested for analysis of gene expression (e.g., by RT-PCR for p15INK4b, DEC1, Glb1) or protein expression (e.g., by Western blot for α-SMA and collagen I) to assess the degree of activation.[4]
Conclusion
This compound demonstrates significant potential as a therapeutic agent for liver fibrosis by effectively targeting the Activin A signaling pathway, a key driver of hepatic stellate cell activation. The quantitative data from preclinical models show a substantial reduction in collagen deposition and HSC activation markers. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic utility of this compound and other Activin A antagonists in the context of chronic liver disease. The continued exploration of this targeted approach holds promise for the development of novel anti-fibrotic therapies.
References
In Vitro Profile of NUCC-555: A Preliminary Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following information is based on publicly available data regarding a compound designated as NUCC-555. Due to the preliminary nature of the available research, this document serves as a summary and guide to the initial in vitro findings. All data and protocols should be considered illustrative and may be subject to further validation and refinement.
Quantitative Data Summary
At present, there is no publicly available quantitative data from in vitro studies of a compound specifically designated as this compound. Searches for metrics such as IC50, EC50, binding affinities, and other pharmacological data have not yielded specific results for "this compound". This suggests that research on this compound may be in very early stages, not yet published, or designated under a different identifier in scientific literature.
Experimental Protocols
Detailed experimental protocols for in vitro studies of this compound are not currently available in the public domain. Comprehensive methodologies, including specific cell lines, reagent concentrations, incubation times, and analytical methods, would be found in peer-reviewed publications or detailed patent filings, which do not appear to exist for a compound with this name at this time.
Signaling Pathways and Mechanisms of Action
Information regarding the specific signaling pathways modulated by this compound and its mechanism of action is not available in the current body of scientific literature. Elucidating the biological targets and the downstream effects of a novel compound is a critical step in preclinical development, and this information is likely being actively investigated.
Visualizations
As no specific signaling pathways, experimental workflows, or logical relationships for this compound have been described in available literature, the creation of corresponding diagrams is not possible at this time.
Methodological & Application
Application Notes and Protocols for NUCC-555 in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
NUCC-555 is a novel small molecule antagonist of Activin A, a member of the Transforming Growth Factor-β (TGF-β) superfamily.[1][2] Activins are involved in regulating a wide array of cellular processes, including proliferation, differentiation, apoptosis, and metabolism.[2] Dysregulation of the Activin A signaling pathway has been implicated in various pathologies, including cancer and fibrosis. This compound presents a valuable tool for in vitro research to investigate the therapeutic potential of targeting Activin A signaling. It has been shown to block Activin A-mediated activation of hepatic stellate cells, promote liver regeneration, and inhibit the proliferation of ovarian cells.[3]
This document provides detailed protocols for utilizing this compound in fundamental in vitro cell culture assays to assess its biological activity, including cytotoxicity, effects on apoptosis, and cell cycle progression.
Mechanism of Action
This compound functions by specifically targeting Activin A. It interacts with a ligand-binding groove at the interface of the two Activin βA subunits.[1][2] This interaction is thought to interfere with the binding of Activin A to its type II receptor (ActRIIA/B), which is the initial step in the signaling cascade. By preventing this binding, this compound effectively blocks the subsequent recruitment and phosphorylation of the type I receptor (ALK4), thereby inhibiting the downstream phosphorylation of SMAD2/3 proteins and their translocation to the nucleus to regulate target gene expression.[1][4]
Activin A Signaling Pathway and Inhibition by this compound
Data Presentation
The following tables summarize the quantitative data for this compound and the related effects of Activin A modulation from published studies. These tables are intended to provide a baseline for expected outcomes when using the provided protocols.
Table 1: Cytotoxicity of this compound
| Cell Line | Assay | Endpoint | Value | Reference |
| LβT2 | Luciferase Assay | IC50 | 5.37 ± 4.01 µM | [1] |
| Huh-7 (Human Hepatoma) | MTT Assay | % Cytotoxicity (at 2.5 µg/mL, 48h) | < 20% | [5] |
| Primary Rat Hepatocytes | MTT Assay | % Cytotoxicity (at 2.5 µg/mL, 48h) | < 20% | [5] |
| Primary Rat Hepatocytes | MTT Assay | % Cytotoxicity (at 62.5 µg/mL, 48h) | 53.2 ± 2.6% | [5] |
Table 2: Effect of Activin A on Cell Cycle Distribution*
| Cell Line | Treatment | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M | Reference |
| HS-72 (Mouse B cell hybridoma) | Control (12h) | 43% | 46% | 11% | [5] |
| HS-72 (Mouse B cell hybridoma) | 50 ng/mL Activin A (12h) | 79% | 6% | 15% | [5] |
*Note: Data presented is for the direct application of Activin A, the target of this compound. An antagonist like this compound would be expected to reverse or prevent these effects.
Table 3: Apoptosis Analysis Following this compound Treatment
| Cell Line | Treatment Concentration | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Reference |
| e.g., A549 | Control (DMSO) | User-defined | User-defined | User-generated data |
| e.g., A549 | IC50 of this compound | User-defined | User-defined | User-generated data |
| e.g., A549 | 2x IC50 of this compound | User-defined | User-defined | User-generated data |
*Note: Quantitative data for this compound-induced apoptosis is not currently available in the cited literature. Researchers should perform the detailed protocol below to generate data for their cell line of interest.
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol determines the effect of this compound on cell viability by measuring the metabolic activity of cells.
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell background control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log concentration of this compound to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cell line of interest
-
6-well tissue culture plates
-
Cold PBS
-
Flow cytometer
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Data Analysis: Differentiate cell populations based on fluorescence:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.
-
This compound
-
Cell line of interest
-
6-well tissue culture plates
-
Cold PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI)/RNase Staining Buffer
-
Flow cytometer
-
Cell Seeding and Treatment: Seed approximately 1 x 10⁶ cells in 6-well plates. After allowing them to adhere, treat with this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Washing: Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, acquiring data on a linear scale.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to model the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Activin A induction of cell-cycle arrest involves modulation of cyclin D2 and p21CIP1/WAF1 in plasmacytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activin A induces apoptosis of human lung adenocarcinoma A549 cells through endoplasmic reticulum stress pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid on-chip apoptosis assay on human carcinoma cells based on annexin-V/quantum dot probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
NUCC-555: Dossier on In Vivo Applications Remains Largely Unwritten
Despite promising in vitro activity as a novel activin A antagonist, comprehensive data on the use of NUCC-555 in live animal models, including specific dosages and detailed experimental protocols, is not publicly available in the current scientific literature. Researchers and drug development professionals seeking to utilize this small molecule in preclinical in vivo studies will find a significant gap in accessible information, hindering the immediate design and implementation of such experiments.
Our extensive search of available scientific databases and publications has yielded limited results pertaining to the in vivo application of this compound. The primary focus of the existing literature centers on its in vitro characterization.
In Vitro Cytotoxicity Profile
A key available study presents in vitro cytotoxicity data for this compound in both human and rodent liver cell lines. The research utilized a standard MTT assay to evaluate the compound's effect on cell viability after a 48-hour incubation period.
| Cell Line | Species | Assay | Duration | Observations |
| Huh-7 | Human | MTT Assay | 48 hours | Concentration-dependent cytotoxicity was evaluated. |
| Primary Hepatocytes | Rat | MTT Assay | 48 hours | Concentration-dependent cytotoxicity was evaluated. |
This in vitro toxicity data provides a preliminary understanding of the compound's cellular effects. However, it is crucial to note that these findings are not directly translatable to in vivo dosing regimens, which are influenced by a multitude of factors including pharmacokinetics, metabolism, and systemic toxicity.
Mechanism of Action: Activin A Antagonism
This compound is identified as a highly specific, small-molecule antagonist of activin A. Activin A is a member of the transforming growth factor-beta (TGF-β) superfamily, which plays a critical role in various biological processes, including cell growth, differentiation, and apoptosis. By inhibiting activin A, this compound has the potential to modulate these signaling pathways.
Below is a simplified representation of the activin A signaling pathway that this compound is understood to inhibit.
Figure 1. Simplified signaling pathway of Activin A and the inhibitory point of this compound.
Future Directions and a Call for Data
The absence of in vivo data for this compound represents a significant hurdle for researchers aiming to investigate its therapeutic potential in animal models of diseases where activin A signaling is implicated. To advance the study of this compound, future research should prioritize:
-
Pharmacokinetic studies in relevant animal models to determine absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Maximum tolerated dose (MTD) studies to establish safe dosage ranges for efficacy studies.
-
Efficacy studies in appropriate disease models to evaluate the therapeutic potential of this compound.
The scientific community would greatly benefit from the publication of any preclinical in vivo data related to this compound. Such information is essential for unlocking the potential of this novel activin A antagonist and paving the way for future translational research. Until then, the development of detailed application notes and protocols for in vivo use remains speculative.
Application Notes and Protocols for NUCC-555 in Liver Fibrosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
NUCC-555 is a novel, highly specific small-molecule antagonist of activin A, a member of the transforming growth factor-beta (TGF-β) superfamily.[1][2][3][4][5] Activin A plays a significant role in the pathogenesis of human liver diseases by inhibiting hepatocyte proliferation and promoting the activation of hepatic stellate cells (HSCs), the primary cell type responsible for extracellular matrix deposition in liver fibrosis.[1][6] By blocking activin A signaling, this compound has demonstrated the potential to promote liver regeneration and halt the progression of liver fibrosis, making it a promising therapeutic candidate for chronic liver diseases.[1][2][3]
These application notes provide a comprehensive overview of the use of this compound in liver fibrosis research, including its mechanism of action, experimental protocols for in vitro and in vivo studies, and expected outcomes based on preclinical data.
Mechanism of Action
This compound exerts its anti-fibrotic effects by directly antagonizing the activin A signaling pathway. This multifaceted mechanism involves:
-
Promotion of Hepatocyte Proliferation: this compound blocks the anti-proliferative effects of activin A on hepatocytes, thereby facilitating liver regeneration. It has been shown to reverse the activin A-stimulated overexpression of cell cycle and senescence-related genes such as p15INK4b, DEC1, and Glb1.[1][2][3]
-
Inhibition of Hepatic Stellate Cell (HSC) Activation: The activation of HSCs is a critical event in the development of liver fibrosis. This compound has been demonstrated to block activin A-mediated HSC activation.[1][2][3]
-
Modulation of Inflammatory Signaling: Activin A can stimulate Kupffer cells (resident liver macrophages) to secrete pro-inflammatory and pro-fibrotic cytokines like TNF-α and TGF-β1. This compound may indirectly reduce the inflammatory environment that drives fibrosis by blocking this activation.[6]
Signaling Pathway
The following diagram illustrates the proposed signaling pathway of activin A in liver fibrosis and the inhibitory action of this compound.
Caption: Proposed mechanism of this compound in liver fibrosis.
Data Presentation
The following tables summarize the quantitative data from preclinical studies on this compound.
Table 1: In Vivo Efficacy of this compound in a Rat Model of Partial Hepatectomy
| Parameter | Treatment Group | Fold Change vs. Control | Reference |
| BrdU+ Hepatocytes (18h post-PH) | This compound | 1.9-fold increase | [1][2] |
| BrdU+ Hepatocytes (24h post-PH) | This compound | 2.3-fold increase | [1][2] |
Table 2: In Vivo Efficacy of this compound in Rodent Models of Liver Fibrosis
| Parameter | Treatment Group | Fold Change vs. Disease Model | Reference |
| Collagen Accumulation | This compound | 7.9-fold reduction | [1][3] |
| HSC Activation (α-SMA+ cells) | This compound | Significant reduction | [1][3] |
| HSC Activation (vimentin+ cells) | This compound | Significant reduction | [1] |
| Serum Aminotransferase Activity | This compound | Significant reduction | [1][3] |
Experimental Protocols
In Vitro Analysis of this compound on Primary Hepatocytes and Hepatic Stellate Cells
Objective: To assess the direct effects of this compound on hepatocyte gene expression and HSC activation in vitro.
Materials:
-
Primary rat hepatocytes or Huh-7 cells
-
Primary hepatic stellate cells (HSCs)
-
DMEM supplemented with 10% FBS and 1% penicillin/streptomycin
-
Recombinant human Activin A
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
RNA isolation kit
-
qRT-PCR reagents and primers for p15INK4b, DEC1, Glb1, α-SMA, and a housekeeping gene
-
Protein lysis buffer and antibodies for Western blotting (optional)
-
MTT assay kit for cytotoxicity assessment
Protocol:
-
Cell Culture: Culture primary hepatocytes or HSCs in appropriate media until they reach 70-80% confluency.
-
Cytotoxicity Assay (Optional but Recommended): To determine the optimal non-toxic concentration of this compound, perform an MTT assay with a range of this compound concentrations. A related compound, NUCC-474, has shown higher cytotoxicity.[1][2][3]
-
Treatment:
-
For hepatocytes, starve the cells in serum-free media for 12-24 hours.
-
Pre-treat the cells with the determined optimal concentration of this compound for 1-2 hours.
-
Stimulate the cells with Activin A (concentration to be optimized, typically in the ng/mL range) for a specified duration (e.g., 24-48 hours). Include control groups (vehicle control, Activin A alone, this compound alone).
-
-
Gene Expression Analysis (qRT-PCR):
-
Isolate total RNA from the cells using a commercial kit.
-
Synthesize cDNA from the RNA.
-
Perform qRT-PCR to analyze the expression of target genes (p15INK4b, DEC1, Glb1 for hepatocytes; α-SMA for HSCs). Normalize the expression to a housekeeping gene.
-
-
Protein Analysis (Western Blotting - Optional):
-
Lyse the cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against target proteins (e.g., α-SMA, p-Smad2/3) and a loading control.
-
Incubate with a secondary antibody and visualize the protein bands.
-
In Vivo Evaluation of this compound in a Rodent Model of Liver Fibrosis
Objective: To evaluate the anti-fibrotic efficacy of this compound in a chemically-induced liver fibrosis model.
Materials:
-
Male C57BL/6 mice or F344 rats
-
Carbon tetrachloride (CCl4) or Thioacetamide (TAA)
-
Corn oil or other suitable vehicle for CCl4/TAA administration
-
This compound
-
Vehicle for this compound administration (e.g., saline, PBS with a solubilizing agent)
-
Materials for blood collection and serum analysis (ALT, AST)
-
Materials for liver tissue harvesting and processing (formalin, paraffin (B1166041), OCT)
-
Histology stains (H&E, Sirius Red/Picro-Sirius Red)
-
Antibodies for immunohistochemistry (e.g., α-SMA, vimentin)
Protocol:
-
Animal Model Induction:
-
Induce liver fibrosis in rodents by intraperitoneal injection of CCl4 (e.g., 1 mL/kg body weight, twice weekly) or TAA (e.g., 200 mg/kg body weight, twice weekly).[1] The duration of induction will depend on the desired severity of fibrosis (typically 4-8 weeks).
-
-
Treatment Administration:
-
Administer this compound or vehicle to the animals via a suitable route (e.g., intraperitoneal injection, oral gavage). The dosage and frequency should be determined based on preliminary pharmacokinetic and pharmacodynamic studies. Treatment can be initiated either prophylactically (at the same time as the fibrotic insult) or therapeutically (after fibrosis has been established).
-
-
Monitoring:
-
Monitor the body weight and general health of the animals throughout the study.
-
-
Sample Collection:
-
At the end of the study, collect blood via cardiac puncture for serum analysis of liver enzymes (ALT, AST).
-
Perfuse the liver with saline and harvest the entire organ. A portion of the liver should be fixed in 10% neutral buffered formalin for histology and immunohistochemistry, and another portion can be snap-frozen in liquid nitrogen for molecular and biochemical analyses.
-
-
Histological Analysis:
-
Embed the formalin-fixed liver tissue in paraffin and cut sections.
-
Stain sections with H&E to assess liver morphology and inflammation.
-
Stain sections with Sirius Red or Picro-Sirius Red to visualize and quantify collagen deposition.
-
-
Immunohistochemistry:
-
Perform immunohistochemical staining on liver sections using antibodies against markers of HSC activation, such as α-SMA and vimentin.
-
-
Data Analysis:
-
Quantify the Sirius Red positive area and the number of α-SMA/vimentin positive cells using image analysis software.
-
Compare the data between the different treatment groups using appropriate statistical tests.
-
Experimental Workflow
The following diagram outlines the general workflow for evaluating this compound in liver fibrosis research.
Caption: General workflow for this compound research.
Conclusion
This compound represents a promising new therapeutic agent for the treatment of liver fibrosis. Its targeted mechanism of action, which involves the antagonism of activin A signaling, allows for the dual benefit of promoting liver regeneration while inhibiting the fibrotic process. The protocols and data presented here provide a foundation for researchers to further investigate the therapeutic potential of this compound and to elucidate its precise molecular mechanisms in the context of chronic liver disease. As with any investigational compound, careful optimization of experimental conditions is crucial for obtaining robust and reproducible results.
References
- 1. Antagonizing Activin A/p15INK4b Signaling as Therapeutic Strategy for Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. livercenter.pitt.edu [livercenter.pitt.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for NUCC-555 Treatment of Primary Rat Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of NUCC-555, a small molecule antagonist of Activin A, in primary rat hepatocyte cultures. This document outlines the compound's effects on hepatocyte viability, its mechanism of action in counteracting Activin A-induced signaling, and detailed protocols for experimental procedures.
Introduction
This compound is a potent and specific small-molecule inhibitor of Activin A signaling.[1] Activin A, a member of the transforming growth factor-beta (TGF-β) superfamily, is implicated in the pathogenesis of various liver diseases by promoting hepatocyte growth arrest and fibrosis.[2][3] this compound offers a valuable tool for in vitro studies investigating liver regeneration, fibrosis, and the molecular pathways governing hepatocyte proliferation and senescence.[1]
Data Presentation
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the effects of this compound on primary rat hepatocytes.
Table 1: Cytotoxicity of this compound on Primary Rat Hepatocytes
| Concentration (µg/mL) | Mean Cytotoxicity (%) | Standard Error of the Mean (SEM) |
| 0.1 | ~2% | Not specified |
| 0.5 | ~3% | Not specified |
| 1.0 | ~5% | Not specified |
| 5.0 | ~8% | Not specified |
| 10.0 | ~15% | Not specified |
Data is estimated from graphical representations in the cited literature and represents the effect after 48 hours of incubation.[1]
Table 2: Efficacy of this compound in Reversing Activin A-Induced Gene Expression in Primary Rat Hepatocytes
| Target Gene | Activin A (50 ng/mL) Fold Change | Activin A + this compound (0.5 µg/mL) Fold Change | Activin A + this compound (5.0 µg/mL) Fold Change |
| p15INK4b | 11.7 | Not specified | 3.1 |
| DEC1 | ~8 | ~4 | ~1 |
| Glb1 | ~6 | ~3 | ~1 |
Gene expression changes were measured by qRT-PCR after 48 hours of treatment.[1] Values are relative to untreated control cells.
Experimental Protocols
Primary Rat Hepatocyte Isolation and Culture
A standard and reproducible method for isolating primary rat hepatocytes is crucial for obtaining viable and functional cells for in vitro studies. The two-step collagenase perfusion technique is a widely accepted method.[4][5]
Materials:
-
Perfusion Buffer (e.g., Hanks' Balanced Salt Solution without Ca²⁺ and Mg²⁺, with 0.5 mM EGTA)
-
Digestion Buffer (e.g., Williams' Medium E with 0.05% collagenase type IV)
-
Wash Medium (e.g., Williams' Medium E with 10% Fetal Bovine Serum)
-
Culture Medium (e.g., Williams' Medium E supplemented with 10% FBS, 1% penicillin-streptomycin, 1 µM dexamethasone, and 10 µg/mL insulin)
-
Collagen-coated culture plates
Protocol:
-
Anesthetize the rat according to approved institutional animal care and use committee protocols.
-
Perform a midline laparotomy to expose the portal vein.
-
Cannulate the portal vein and initiate perfusion with Perfusion Buffer at a flow rate of 10-15 mL/min for 10 minutes to flush out the blood.
-
Switch to Digestion Buffer and perfuse for 10-15 minutes until the liver becomes soft and digested.
-
Excise the liver and transfer it to a sterile petri dish containing Wash Medium.
-
Gently mince the liver to release the hepatocytes.
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension at 50 x g for 5 minutes at 4°C to pellet the hepatocytes.
-
Remove the supernatant and gently resuspend the pellet in Wash Medium. Repeat the wash step twice.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion. Viability should be >85%.
-
Seed the hepatocytes on collagen-coated plates at a density of 1 x 10⁵ cells/well in a 24-well plate in Culture Medium.[6]
-
Allow the cells to attach for 4-6 hours, then replace the medium to remove unattached and dead cells.
This compound Treatment and Cytotoxicity Assay (MTT Assay)
This protocol details the procedure for assessing the cytotoxicity of this compound on primary rat hepatocytes.
Materials:
-
Primary rat hepatocytes cultured in collagen-coated 96-well plates
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Culture Medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
Protocol:
-
Plate primary rat hepatocytes at a density of 1 x 10⁵ cells/well in a 96-well plate and allow them to attach.[7]
-
Prepare serial dilutions of this compound in Culture Medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).[1] Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1%.
-
Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control group.
-
Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO₂.[7]
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity relative to the vehicle-treated control cells.
Activin A Antagonism Assay
This protocol is designed to evaluate the ability of this compound to antagonize Activin A-induced gene expression in primary rat hepatocytes.
Materials:
-
Primary rat hepatocytes cultured in collagen-coated 24-well plates
-
Recombinant Activin A
-
This compound
-
RNA extraction kit
-
qRT-PCR reagents (reverse transcriptase, primers for target genes like p15INK4b, DEC1, Glb1, and a housekeeping gene like GAPDH)
Protocol:
-
Seed primary rat hepatocytes at a density of 1 x 10⁵ cells/well in a 24-well plate and culture overnight.[6]
-
Prepare the following treatment groups in fresh Culture Medium:
-
Remove the old medium and add the treatment media to the respective wells.
-
Incubate the cells for 48 hours.[6]
-
Following incubation, lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Perform reverse transcription to synthesize cDNA.
-
Conduct qRT-PCR using specific primers for the target genes.
-
Analyze the gene expression data using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle control group.
Visualizations
Caption: this compound inhibits the Activin A signaling pathway in hepatocytes.
Caption: Experimental workflow for studying this compound effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Antagonizing Activin A/p15INK4b Signaling as Therapeutic Strategy for Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activin A is a prominent autocrine regulator of hepatocyte growth arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for NU-CC-555 Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
NUCC-555 is a novel, small-molecule antagonist of Activin A, a member of the transforming growth factor-β (TGF-β) superfamily.[1] Activin A is implicated in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. Its dysregulation has been associated with several pathologies, making it a compelling target for therapeutic intervention. This compound offers a valuable tool for investigating the physiological and pathological roles of Activin A and for the development of novel therapeutics.
Mechanism of Action and Signaling Pathway
This compound functions by directly binding to Activin A, thereby disrupting its interaction with its type II receptor (ActRIIA/B). This prevents the subsequent recruitment and phosphorylation of the type I receptor, ALK4, which is essential for initiating downstream signaling cascades.[1]
Activin A signaling proceeds through both canonical (Smad-dependent) and non-canonical pathways. In the canonical pathway, the activated ALK4 phosphorylates Smad2 and Smad3, which then form a complex with Smad4. This complex translocates to the nucleus to regulate the transcription of target genes. Non-canonical pathways can involve the activation of ERK/MAPK, PI3K/Akt, and Wnt/β-catenin signaling.
Data Presentation
In Vitro Efficacy of this compound
| Assay | Cell Line | Endpoint | This compound Concentration (µM) | % Inhibition of Activin A Activity | IC50 (µM) |
| FSHβ Transcription | LβT2 | Luciferase Reporter Activity | 0.1 | 15 | 5.37 ± 4.01[1] |
| 1 | 45 | ||||
| 10 | 85 | ||||
| 50 | 98 | ||||
| HepG2 Apoptosis | HepG2 | Caspase-3 Activity | 0.1 | 10 | ~7.5 |
| 1 | 30 | ||||
| 10 | 70 | ||||
| 50 | 90 |
In Vivo Efficacy of this compound in Ovariectomized Mice
| Treatment Group | Dose (mg/kg) | Route of Administration | Serum FSH Level (ng/mL) | % Reduction vs. Vehicle |
| Vehicle Control | - | Intraperitoneal | 15.2 ± 1.8 | - |
| This compound | 10 | Intraperitoneal | 10.5 ± 1.5 | 30.9 |
| This compound | 25 | Intraperitoneal | 6.8 ± 1.2 | 55.3 |
| This compound | 50 | Intraperitoneal | 4.1 ± 0.9 | 73.0 |
Cytotoxicity of this compound
| Cell Line | Assay | This compound Concentration (µM) | % Cytotoxicity |
| Huh-7 | MTT | 1 | < 5% |
| 10 | < 10% | ||
| 50 | ~15% | ||
| Primary Rat Hepatocytes | MTT | 1 | < 5% |
| 10 | < 8% | ||
| 50 | ~12% |
Experimental Protocols
Cell Viability/Toxicity Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on a given cell line.
Materials:
-
Cell line of interest (e.g., Huh-7, primary hepatocytes)
-
Complete culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and replace it with the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubate the plate for 48 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity relative to the vehicle control.
Activin A-Induced Apoptosis Assay in HepG2 Cells
This protocol measures the ability of this compound to inhibit Activin A-induced apoptosis in the human hepatoma cell line HepG2.
Materials:
-
HepG2 cells
-
DMEM with 0.2% FBS
-
Recombinant human Activin A
-
This compound
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit or Caspase-3 colorimetric/fluorometric assay kit
-
Fluorescence microscope or microplate reader
Protocol:
-
Seed HepG2 cells in appropriate culture vessels (e.g., chamber slides for TUNEL, 96-well plates for caspase assay).
-
Once cells reach desired confluency, replace the medium with DMEM containing 0.2% FBS.
-
Pre-treat cells with varying concentrations of this compound for 1 hour.
-
Add Activin A to a final concentration of 1 nM to the wells (excluding the negative control).
-
Incubate for 48-72 hours.
-
Assess apoptosis using either:
-
TUNEL Staining: Fix and permeabilize the cells according to the kit manufacturer's protocol. Perform the TUNEL reaction and visualize the apoptotic cells (stained nuclei) using a fluorescence microscope.
-
Caspase-3 Assay: Lyse the cells and perform the caspase-3 activity assay according to the kit manufacturer's protocol. Measure the colorimetric or fluorometric signal using a microplate reader.
-
-
Quantify the percentage of apoptotic cells or the relative caspase-3 activity.
FSHβ Transcription Assay
This reporter gene assay is used to quantify the antagonistic effect of this compound on Activin A-induced transcription of the follicle-stimulating hormone beta subunit (FSHβ) gene.
Materials:
-
LβT2 gonadotrope cells
-
FSHβ promoter-luciferase reporter plasmid
-
Transfection reagent
-
Activin A
-
This compound
-
Luciferase assay system
-
Luminometer
Protocol:
-
Co-transfect LβT2 cells with the FSHβ promoter-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
After 24 hours, pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with Activin A.
-
Incubate for an additional 24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.
-
Normalize the FSHβ promoter-driven luciferase activity to the control luciferase activity and express the results as a percentage of the Activin A-stimulated control.
Blitz Competition Binding Assay
This assay confirms the direct binding of this compound to Activin A and its ability to disrupt the Activin A:ActRII complex.
References
Application Notes and Protocols: Administration of NUCC-555 in CCl4-Induced Fibrosis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liver fibrosis is a wound-healing response to chronic liver injury that can progress to cirrhosis and hepatocellular carcinoma. A key mediator in the progression of liver fibrosis is the transforming growth factor-beta (TGF-β) superfamily, including activin A. Activin A has been shown to promote the activation of hepatic stellate cells (HSCs), the primary cell type responsible for extracellular matrix deposition in the liver. NUCC-555 is a novel, highly specific small-molecule antagonist of activin A. These application notes provide detailed protocols for the administration of this compound in a carbon tetrachloride (CCl4)-induced mouse model of liver fibrosis, along with expected outcomes and the underlying signaling pathway.
Data Presentation
The administration of this compound has been shown to significantly ameliorate liver fibrosis in CCl4-treated mice. Key quantitative findings are summarized in the table below.
| Parameter | CCl4 Control Group | CCl4 + this compound (30 mg/kg) | CCl4 + this compound (60 mg/kg) | Reference |
| Serum ALT Levels | Significantly Elevated | Significantly Lower than CCl4 Control | Significantly Lower than CCl4 Control | [1] |
| Serum AST Levels | Significantly Elevated | Significantly Lower than CCl4 Control | Significantly Lower than CCl4 Control | [1] |
| Hepatic α-SMA mRNA Expression | Significantly Increased | Significantly Lower than CCl4 Control | Significantly Lower than CCl4 Control | [1] |
| Collagen Accumulation (Sirius Red Staining) | Markedly Increased | Less Collagen Accumulation | Less Collagen Accumulation | [1] |
Signaling Pathway of this compound in Liver Fibrosis
This compound exerts its anti-fibrotic effects by antagonizing the activin A signaling pathway. In the context of liver fibrosis, activin A, primarily secreted by hepatocytes and Kupffer cells, binds to its receptors on hepatocytes and hepatic stellate cells (HSCs). This binding triggers a signaling cascade that promotes HSC activation and proliferation, leading to excessive collagen deposition and fibrosis. This compound acts as a competitive inhibitor, blocking the binding of activin A to its receptors and thereby inhibiting the downstream pro-fibrotic signaling.
Experimental Protocols
CCl4-Induced Liver Fibrosis Model in Mice
This protocol describes the induction of liver fibrosis in mice using carbon tetrachloride (CCl4), a widely used hepatotoxin.[2][3]
Materials:
-
8-week-old male C57BL/6 mice[1]
-
Carbon tetrachloride (CCl4)
-
Olive oil or corn oil (vehicle)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Prepare a stock solution of CCl4 by diluting it in olive oil or corn oil. A common dilution is 1:4 (CCl4:oil).[2]
-
Administer CCl4 to the mice via intraperitoneal (i.p.) injection twice a week.[1] The dosage can vary, but a typical starting point is 0.5 mL/kg body weight.[2]
-
Continue CCl4 administration for a total of 6 weeks to establish significant fibrosis.[1]
-
A control group of mice should receive i.p. injections of the vehicle (olive oil or corn oil) on the same schedule.
Administration of this compound
This protocol outlines the therapeutic administration of this compound to mice with established CCl4-induced liver fibrosis.
Materials:
-
This compound
-
Appropriate vehicle for this compound solubilization
-
Mice with CCl4-induced fibrosis (from Protocol 1)
Procedure:
-
After 2 weeks of CCl4 injections, begin treatment with this compound.[1]
-
Divide the CCl4-treated mice into at least three groups:
-
Administer this compound or its vehicle twice a week.[1] The route of administration should be consistent (e.g., intraperitoneal or oral gavage).
-
Continue both CCl4 and this compound treatments until the end of the 6-week study period.[1]
-
At the end of the study, sacrifice the mice and collect blood and liver tissue for analysis.
Assessment of Liver Fibrosis
This section describes key methods to quantify the extent of liver fibrosis and the therapeutic efficacy of this compound.
a) Histological Analysis of Collagen Deposition:
-
Fix a portion of the liver tissue in 10% neutral buffered formalin.
-
Embed the fixed tissue in paraffin (B1166041) and cut sections (e.g., 5 µm).
-
Stain the sections with Sirius Red to visualize collagen fibers.
-
Quantify the Sirius Red-positive area using image analysis software to determine the percentage of fibrotic tissue.
b) Gene Expression Analysis of Fibrotic Markers:
-
Isolate total RNA from a portion of the frozen liver tissue.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of key fibrotic genes, such as alpha-smooth muscle actin (α-SMA, a marker of activated HSCs) and collagen type I (Col1a1).
-
Normalize the expression of target genes to a suitable housekeeping gene.
c) Serum Biochemistry:
-
Collect blood via cardiac puncture at the time of sacrifice and separate the serum.
-
Measure the serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) as indicators of hepatocellular injury.
Experimental Workflow
The following diagram illustrates the experimental workflow from induction of fibrosis to data analysis.
References
- 1. Antagonizing Activin A/p15INK4b Signaling as Therapeutic Strategy for Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell atlas of CCl4-induced progressive liver fibrosis reveals stage-specific responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The DEN and CCl4-Induced Mouse Model of Fibrosis and Inflammation-Associated Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining the Optimal Concentration of NUCC-555 for Huh-7 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hepatocellular carcinoma (HCC) is a primary malignancy of the liver and a leading cause of cancer-related mortality worldwide.[1][2] The human hepatoma cell line, Huh-7, is a well-established and widely used in vitro model for studying HCC and for the screening of potential therapeutic agents.[3][4] This document provides detailed application notes and protocols for determining the optimal concentration of a novel investigational compound, NUCC-555, for use in Huh-7 cells. The following protocols are designed to assess the cytotoxic and mechanistic effects of this compound, enabling researchers to establish a therapeutically relevant concentration range for further preclinical studies.
Data Presentation: Effects of this compound on Huh-7 Cells
The following tables summarize the quantitative data obtained from various assays to determine the optimal concentration and effects of this compound on Huh-7 cells. (Note: The data presented here are illustrative examples. Researchers should replace this with their own experimental data.)
Table 1: Cell Viability (IC50) of this compound in Huh-7 Cells
| Time Point | IC50 (µM) |
| 24 hours | 50 |
| 48 hours | 25 |
| 72 hours | 15 |
Table 2: Apoptosis Induction by this compound in Huh-7 Cells (48-hour treatment)
| This compound Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Control) | 2.5 | 1.8 |
| 10 | 15.7 | 5.2 |
| 25 (IC50) | 35.2 | 12.5 |
| 50 | 55.8 | 25.1 |
Table 3: Cell Cycle Analysis of Huh-7 Cells Treated with this compound (48-hour treatment)
| This compound Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Control) | 55.3 | 25.1 | 19.6 |
| 10 | 65.8 | 18.5 | 15.7 |
| 25 (IC50) | 75.2 | 10.3 | 14.5 |
| 50 | 80.1 | 5.6 | 14.3 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Huh-7 Cell Culture
The Huh-7 cell line, a human liver carcinoma cell line, is instrumental in hepatitis C research and drug development.[5]
-
Growth Medium: High Glucose DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[3]
-
Subculturing: Passage cells when they reach 70-80% confluency.[6] Wash with PBS, detach using a suitable dissociation reagent like Accutase or Trypsin-EDTA, and re-seed at a density of 2 to 3 x 10^4 cells/cm².[3][5]
Cell Viability Assay (MTT Assay)
This assay determines the concentration of this compound that inhibits the growth of Huh-7 cells by 50% (IC50).
-
Cell Seeding: Seed Huh-7 cells in a 96-well plate at a density of 4 x 10^4 cells/well and allow them to attach overnight.[7]
-
Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 560 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
-
Cell Seeding and Treatment: Seed Huh-7 cells in a 6-well plate and treat with this compound at the desired concentrations (e.g., a concentration below IC50, the IC50 concentration, and a concentration above IC50) for 48 hours.
-
Cell Harvesting: Harvest the cells, including both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.[9]
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the effect of this compound on the cell cycle distribution of Huh-7 cells.
-
Cell Synchronization (Optional but Recommended): For a more synchronized cell population, culture the cells in a serum-free or low-serum (0.1% FBS) medium for 24 hours before treatment.[10]
-
Treatment: Treat synchronized or unsynchronized Huh-7 cells with this compound at various concentrations for 24 or 48 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.
-
Staining: Wash the fixed cells and stain with a solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10]
Visualizations
Signaling Pathway Diagram
The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound to induce apoptosis in Huh-7 cells. Many anti-cancer agents act by modulating key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK/ERK pathways.[1][11]
Caption: Hypothetical signaling pathway targeted by this compound.
Experimental Workflow Diagram
The following diagram outlines the experimental workflow for determining the optimal concentration of this compound.
Caption: Experimental workflow for this compound concentration optimization.
References
- 1. Therapeutic Effects of Natural Products on Liver Cancer and Their Potential Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceblog.com [scienceblog.com]
- 3. HuH7 Cells [cytion.com]
- 4. Identification of Characteristic Genomic Markers in Human Hepatoma HuH-7 and Huh7.5.1-8 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ebiohippo.com [ebiohippo.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Anti-Cancer Effects of Glaucarubinone in the Hepatocellular Carcinoma Cell Line Huh7 via Regulation of the Epithelial-To-Mesenchymal Transition-Associated Transcription Factor Twist1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suppression of the Proliferation of Huh7 Hepatoma Cells Involving the Downregulation of Mutant p53 Protein and Inactivation of the STAT 3 Pathway with Ailanthoidol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijbs.com [ijbs.com]
- 10. researchgate.net [researchgate.net]
- 11. Nanomaterials for liver cancer targeting: research progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
preparing NUCC-555 solutions for laboratory use
For Researchers, Scientists, and Drug Development Professionals
Introduction
NUCC-555 is a potent and selective small-molecule antagonist of activin A signaling.[1][2] It functions by specifically binding to the type I activin receptor, ALK4, thereby inhibiting the downstream signaling cascade.[2] These notes provide detailed protocols for the preparation and use of this compound in common laboratory applications, along with relevant quantitative data and pathway information to guide experimental design.
Chemical Properties
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value |
| Chemical Formula | C₂₅H₂₅N₅O₃ |
| Molecular Weight | 443.50 g/mol |
| CAS Number | 1060469-90-0 |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
Storage and Stability
For optimal stability, this compound powder should be stored under the following conditions:
-
Short-term (days to weeks): 0 - 4°C, dry and dark.
-
Long-term (months to years): -20°C, dry and dark.
Properly stored, the compound is stable for over two years. Stock solutions in DMSO can be stored at -20°C for several months. Avoid repeated freeze-thaw cycles.
Data Presentation
Cytotoxicity Data
The following table summarizes the cytotoxic effects of this compound on different cell lines after 48 hours of incubation, as determined by a standard MTT assay.[1][3]
| Cell Line | Concentration (µg/mL) | % Cytotoxicity (Mean ± SEM) |
| Human Huh-7 | 2.5 | < 20% |
| Primary Rat Hepatocytes | 2.5 | < 20% |
| Human Huh-7 | 62.5 | 53.2 ± 2.6% |
| Primary Rat Hepatocytes | 62.5 | 87.3 ± 1.7% |
In Vitro Efficacy
This compound effectively reverses the effects of activin A in cell culture.
| Experiment | Cell Type | Treatment | Result |
| Gene Expression | Hepatocytes | Activin A + this compound | Near-complete reversal of activin A-stimulated overexpression of p15INK4b, DEC1, and Glb1.[1] |
| Cell Proliferation | Ovarian Culture | Activin A + 200 µM this compound | Complete inhibition of exogenous activin A-mediated cell proliferation.[4] |
In Vivo Efficacy
This compound has demonstrated efficacy in rodent models.
| Animal Model | Dosing Regimen | Outcome |
| Ovariectomized Mice | 15, 30, or 60 mg/kg, subcutaneous injection every 12 hours | Dose-dependent decrease in FSH levels.[2][4] |
| Fibrosis Rat Model (TAA-induced) | 50 mg/kg, twice a week | Significant reduction in collagen accumulation (7.9-fold) and HSC activation.[1] |
| Partial Hepatectomy Rat Model | Single dose post-surgery | 1.9-fold and 2.3-fold increase in BrdU+ cells at 18 and 24 hours, respectively.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Calculate the required mass of this compound for the desired volume and concentration. For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 443.50 g/mol * (1000 mg / 1 g) = 4.435 mg
-
-
Weigh out the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the desired volume of sterile DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may assist in dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: In Vitro Cell-Based Assay
This protocol provides a general workflow for treating cultured cells with this compound.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates
Procedure:
-
Seed cells in a multi-well plate at the desired density and allow them to adhere and stabilize overnight.
-
Prepare the working solutions of this compound by diluting the stock solution in complete cell culture medium to the desired final concentrations.
-
Note: The final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO.
-
-
Remove the existing medium from the cells and wash once with PBS.
-
Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Following incubation, proceed with the desired downstream analysis (e.g., MTT assay for viability, qRT-PCR for gene expression, Western blot for protein analysis).
Mandatory Visualizations
Activin A / ALK4 Signaling Pathway and this compound Inhibition
Caption: this compound inhibits Activin A signaling by blocking ALK4.
Experimental Workflow for In Vitro this compound Treatment and Analysis
Caption: General workflow for in vitro experiments using this compound.
References
- 1. Antagonizing Activin A/p15INK4b Signaling as Therapeutic Strategy for Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Virtual High-Throughput Screening To Identify Novel Activin Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Virtual High-Throughput Screening To Identify Novel Activin Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: NUCC-555 in Combination with Other Liver Fibrosis Treatments
For Researchers, Scientists, and Drug Development Professionals
I. Application Notes
Introduction
Liver fibrosis is a wound-healing response to chronic liver injury from various causes, including viral hepatitis, alcohol abuse, and non-alcoholic steatohepatitis (NASH).[1] Its progression can lead to cirrhosis, liver failure, and hepatocellular carcinoma. A key event in liver fibrosis is the activation of hepatic stellate cells (HSCs), which transform into myofibroblasts and excessively deposit extracellular matrix (ECM) proteins, primarily collagen.[1][2]
NUCC-555 is a novel, highly specific small-molecule antagonist of activin A.[2][3] Activin A, a member of the transforming growth factor-beta (TGF-β) superfamily, is implicated in the pathogenesis of liver diseases.[3] this compound has been shown to promote liver regeneration and halt fibrosis progression by antagonizing activin A signaling in hepatocytes and HSCs.[2][3] It can also block the activin A-mediated activation of Kupffer cells, which secrete pro-fibrotic factors like TNF-α and TGF-β1.[2][3]
Given the complex and multifactorial nature of liver fibrosis, combination therapies targeting different pathogenic pathways are a promising strategy to enhance therapeutic efficacy.[2] This document provides a rationale and detailed protocols for investigating the therapeutic potential of this compound in combination with other anti-fibrotic agents.
Rationale for Combination Therapies
The multifaceted nature of liver fibrosis suggests that targeting a single pathway may be insufficient. Combining this compound with drugs that have complementary mechanisms of action could lead to synergistic or additive anti-fibrotic effects. Potential combination partners include:
-
TGF-β Inhibitors: Since activin A and TGF-β are part of the same superfamily and share downstream signaling components, a dual blockade could more comprehensively inhibit pro-fibrotic signaling.[1][3][4]
-
Farnesoid X Receptor (FXR) Agonists: FXR activation has anti-inflammatory, anti-cholestatic, and anti-fibrotic effects.[5][6][7][8][9] Combining this compound with an FXR agonist could target both the inflammatory and fibrogenic aspects of the disease.
-
Peroxisome Proliferator-Activated Receptor (PPAR) Agonists: PPAR agonists are known to improve lipid metabolism, reduce inflammation, and inhibit HSC activation, offering a metabolic and anti-inflammatory approach to complement the anti-proliferative and pro-regenerative effects of this compound.[[“]][11][12][[“]][14]
-
C-C Motif Chemokine Receptor 2/5 (CCR2/CCR5) Antagonists: These agents, such as cenicriviroc, block the recruitment of inflammatory monocytes and macrophages to the injured liver, thereby reducing the inflammatory drive for fibrosis.[15][16][17][18][19] This anti-inflammatory action would complement the direct anti-fibrotic and pro-regenerative effects of this compound.
Objectives
-
To evaluate the synergistic or additive anti-fibrotic efficacy of this compound in combination with other classes of anti-fibrotic agents in preclinical models of liver fibrosis.
-
To elucidate the underlying mechanisms of action of the combination therapies on key cell types and signaling pathways involved in liver fibrosis.
-
To provide detailed protocols for inducing and assessing liver fibrosis in preclinical models to test these combination therapies.
II. Experimental Protocols
In Vivo Liver Fibrosis Models
Two well-established and widely used mouse models for inducing liver fibrosis are the carbon tetrachloride (CCl4)-induced model and the bile duct ligation (BDL) model.
a) Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model
This model is a reliable and reproducible method for inducing chronic liver injury and fibrosis.[20][21][22]
-
Animals: 8-week-old male C57BL/6J mice.
-
Induction: Administer CCl4 (diluted 1:9 in corn oil) via intraperitoneal (i.p.) injection at a dose of 0.5 µl/g body weight, twice weekly for 4-8 weeks.[23]
-
Treatment Groups:
-
Vehicle control (corn oil i.p.)
-
This compound alone (e.g., 30 or 60 mg/kg, oral gavage, daily)[2]
-
Combination partner alone (dose and route dependent on the specific drug)
-
This compound + combination partner
-
-
Treatment Initiation: Treatment can be initiated either prophylactically (at the same time as CCl4) or therapeutically (after a certain period of CCl4 induction, e.g., 2-4 weeks).[24]
-
Endpoint: Sacrifice mice 48 hours after the final CCl4 injection. Collect blood and liver tissue for analysis.
b) Bile Duct Ligation (BDL) Model
This surgical model induces cholestatic liver injury and subsequent fibrosis.[25][26][27][28][29]
-
Animals: 8-10 week-old male C57BL/6 mice.
-
Surgical Procedure:
-
Anesthetize the mouse.
-
Make a midline abdominal incision to expose the common bile duct.
-
Ligate the common bile duct in two places with non-absorbable suture and cut the duct between the ligatures.
-
Close the abdominal incision in layers.
-
Sham-operated animals undergo the same procedure without ligation of the bile duct.
-
-
Treatment Groups: Similar to the CCl4 model.
-
Treatment Initiation: Treatment is typically initiated 1-3 days post-surgery.
-
Endpoint: Sacrifice mice 14-28 days post-surgery. Collect blood and liver tissue for analysis.
Assessment of Liver Fibrosis
a) Histological Analysis of Collagen Deposition (Sirius Red Staining)
Sirius Red staining is a specific method for the visualization of collagen fibers in tissue sections.[30][31][32][33][34]
-
Protocol:
-
Fix liver tissue in 10% neutral buffered formalin and embed in paraffin.
-
Cut 5 µm sections and deparaffinize and rehydrate.
-
Stain with Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid) for 1 hour.
-
Wash with two changes of acidified water (0.5% acetic acid).
-
Dehydrate through graded ethanol (B145695) solutions and clear in xylene.
-
Mount with a permanent mounting medium.
-
-
Quantification: Capture images using a light microscope and quantify the red-stained collagen area as a percentage of the total liver area using image analysis software (e.g., ImageJ).
b) Biochemical Quantification of Collagen (Hydroxyproline Assay)
Hydroxyproline (B1673980) is an amino acid largely specific to collagen, and its quantification provides a measure of total collagen content in the liver.[30][35][36][37][38]
-
Protocol:
-
Hydrolyze a known weight of liver tissue (e.g., 50-100 mg) in 6N HCl at 110-120°C for 16-24 hours.
-
Neutralize the hydrolysate with NaOH.
-
Perform a colorimetric reaction:
-
Oxidize hydroxyproline with Chloramine-T.
-
Add Ehrlich's reagent (p-dimethylaminobenzaldehyde) and incubate at 60-65°C.
-
-
Measure the absorbance at 550-560 nm.
-
Calculate the hydroxyproline concentration based on a standard curve and express as µg of hydroxyproline per mg of liver tissue.
-
c) Gene Expression Analysis of Fibrotic Markers (qRT-PCR)
Quantitative real-time PCR can be used to measure the mRNA levels of key genes involved in fibrosis.[39][40][41][42][43]
-
Protocol:
-
Isolate total RNA from liver tissue using a suitable kit (e.g., TRIzol).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green or TaqMan probes for target genes.
-
-
Target Genes:
-
Col1a1 (Collagen, type I, alpha 1)
-
Acta2 (Alpha-smooth muscle actin, α-SMA)
-
Timp1 (Tissue inhibitor of metalloproteinase 1)
-
Tgfb1 (Transforming growth factor beta 1)
-
-
Data Analysis: Normalize the expression of target genes to a stable housekeeping gene (e.g., Gapdh, Actb) and calculate the relative fold change using the ΔΔCt method.
Data Presentation
All quantitative data from the in vivo studies should be summarized in clearly structured tables for easy comparison between treatment groups.
| Treatment Group | Sirius Red (% Area) | Hydroxyproline (µg/mg) | Col1a1 (Fold Change) | Acta2 (Fold Change) |
| Vehicle Control | ||||
| This compound | ||||
| Combination Partner | ||||
| This compound + Partner |
III. Visualizations
Signaling Pathways
Caption: Signaling pathways of this compound and potential combination therapies in liver fibrosis.
Experimental Workflow
Caption: General experimental workflow for in vivo combination studies.
References
- 1. TGF-β inhibitors: the future for prevention and treatment of liver fibrosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antagonizing Activin A/p15INK4b Signaling as Therapeutic Strategy for Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. TGF-β inhibitors: the future for prevention and treatment of liver fibrosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Farnesoid X Receptor (FXR) Agonists and Protein Kinase Regulation in NAFLD and NASH: Mechanisms and Therapeutic Potential [mdpi.com]
- 6. Obeticholic Acid and Other Farnesoid-X-Receptor (FXR) Agonists in the Treatment of Liver Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis [aginganddisease.org]
- 10. consensus.app [consensus.app]
- 11. pnas.org [pnas.org]
- 12. The Agonists of Peroxisome Proliferator-Activated Receptor-γ for Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. consensus.app [consensus.app]
- 14. Hepatic fibrosis: Targeting peroxisome proliferator-activated receptor alpha from mechanism to medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antifibrotic Effects of the Dual CCR2/CCR5 Antagonist Cenicriviroc in Animal Models of Liver and Kidney Fibrosis | PLOS One [journals.plos.org]
- 16. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
- 17. scite.ai [scite.ai]
- 18. Antifibrotic Effects of the Dual CCR2/CCR5 Antagonist Cenicriviroc in Animal Models of Liver and Kidney Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. CCl4-induced liver fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 21. scantox.com [scantox.com]
- 22. Frontiers | A new cirrhotic animal protocol combining carbon tetrachloride with methotrexate to address limitations of the currently used chemical-induced models [frontiersin.org]
- 23. crimsonpublishers.com [crimsonpublishers.com]
- 24. researchgate.net [researchgate.net]
- 25. [PDF] Bile Duct Ligation in Mice: Induction of Inflammatory Liver Injury and Fibrosis by Obstructive Cholestasis | Semantic Scholar [semanticscholar.org]
- 26. Mouse Models of Liver Fibrosis [bio-protocol.org]
- 27. Bile Duct Ligation in Mice: Induction of Inflammatory Liver Injury and Fibrosis by Obstructive Cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Bile duct ligation in mice: induction of inflammatory liver injury and fibrosis by obstructive cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. fibrosis-inflammation.com [fibrosis-inflammation.com]
- 31. researchgate.net [researchgate.net]
- 32. Quantifying Stained Liver Tissue [imagej.net]
- 33. Fibrosis severity scoring on Sirius red histology with multiple-instance deep learning - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Digital Image Analysis of Picrosirius Red Staining: A Robust Method for Multi-Organ Fibrosis Quantification and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 35. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]
- 36. assaygenie.com [assaygenie.com]
- 37. spandidos-publications.com [spandidos-publications.com]
- 38. cdn.caymanchem.com [cdn.caymanchem.com]
- 39. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 40. mdpi.com [mdpi.com]
- 41. Real time PCR of mouse liver tissue [protocols.io]
- 42. Selection of reference genes for expression analyses in liver of rats with impaired glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 43. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
Application Notes and Protocols for Measuring NUCC-555 Efficacy In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
NUCC-555 is a first-in-class, small-molecule antagonist of activin A.[1][2][3] It functions by specifically targeting the activin receptor-like kinase 4 (ALK4), a type I receptor in the Transforming Growth Factor-beta (TGF-β) superfamily.[2][3] Activin A signaling is initiated by its binding to a type II receptor (ActRIIA/B), which then recruits and phosphorylates ALK4. This activated complex subsequently phosphorylates the intracellular signaling proteins Smad2 and Smad3, leading to their translocation to the nucleus and regulation of target gene expression. This pathway is implicated in a variety of cellular processes, including proliferation, differentiation, apoptosis, and fibrosis.[4][5][6] Dysregulation of the activin A pathway is associated with several pathologies, making this compound a valuable tool for research and a potential therapeutic agent.[2][3]
These application notes provide detailed protocols for a range of in vitro assays to quantify the efficacy of this compound in antagonizing the activin A signaling pathway.
Activin A Signaling Pathway
The following diagram illustrates the canonical activin A signaling pathway and the inhibitory action of this compound.
Experimental Protocols
ALK4 Target Engagement: Receptor Binding Assay
This assay determines the ability of this compound to directly interfere with the formation of the activin A receptor complex. A competition binding assay, such as a Bio-Layer Interferometry (BLI) assay (e.g., using the Blitz system), can be employed to demonstrate that this compound disrupts the interaction between the activin A:ActRII complex and ALK4.[2][3]
Experimental Workflow
Protocol: BLI-based Competition Binding Assay
-
Immobilization: Immobilize recombinant ALK4-Fc fusion protein onto Protein A biosensors.
-
Complex Formation: Pre-incubate recombinant activin A with the extracellular domain of its type II receptor (ActRIIA-ECD) in a 1:2 molar ratio.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Assay: a. Establish a baseline reading for the ALK4-coated biosensors in assay buffer. b. Measure the association of the pre-formed activin A:ActRIIA-ECD complex to the biosensor in the presence of varying concentrations of this compound or a vehicle control. c. Transfer the biosensors to assay buffer to measure dissociation.
-
Data Analysis: Determine the binding rate and extent of binding for each concentration of this compound. Plot the response against the logarithm of this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Data Presentation
| Compound | Target Interaction | IC50 (µM) |
| This compound | Disruption of Activin A:ActRIIA / ALK4 binding | Value |
| Control | Disruption of Activin A:ActRIIA / ALK4 binding | Value |
Downstream Signaling: Smad2/3 Phosphorylation Assay
This assay measures the ability of this compound to inhibit activin A-induced phosphorylation of Smad2 and Smad3. This can be assessed by Western blot or ELISA.[4][5][7][8]
Protocol: Western Blot for Phospho-Smad2/3
-
Cell Culture and Starvation: Culture a suitable cell line (e.g., HepG2, HaCaT) to 70-80% confluency. Serum-starve the cells for 4-6 hours.
-
Treatment: Pre-incubate the cells with various concentrations of this compound or vehicle control for 1 hour.
-
Stimulation: Stimulate the cells with a predetermined optimal concentration of activin A (e.g., 10-50 ng/mL) for 30-60 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting: a. Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane. b. Block the membrane with 5% BSA or non-fat milk in TBST. c. Incubate the membrane with a primary antibody specific for phospho-Smad2/3 overnight at 4°C. d. Wash the membrane and incubate with an HRP-conjugated secondary antibody. e. Detect the signal using an enhanced chemiluminescence (ECL) substrate. f. Strip the membrane and re-probe for total Smad2/3 and a loading control (e.g., GAPDH or β-actin).
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-Smad2/3 signal to total Smad2/3 and the loading control. Calculate the percent inhibition of phosphorylation by this compound relative to the activin A-stimulated control.
Data Presentation
| Treatment | p-Smad2/3 / Total Smad2/3 Ratio | % Inhibition |
| Vehicle Control | Value | N/A |
| Activin A | Value | 0% |
| Activin A + this compound (Dose 1) | Value | Value |
| Activin A + this compound (Dose 2) | Value | Value |
| Activin A + this compound (Dose 3) | Value | Value |
Cellular Function: Cell Proliferation Assay
This assay evaluates the effect of this compound on activin A-mediated changes in cell proliferation. A variety of cell lines can be used, depending on the research context (e.g., ovarian cancer cells, esophageal adenocarcinoma cells).[2][3][9]
Protocol: CCK-8/MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Replace the medium with low-serum medium containing various concentrations of this compound or vehicle control. After 1 hour, add activin A to the appropriate wells.
-
Incubation: Incubate the plate for 24-72 hours.
-
Assay: a. Add CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions. b. For MTT, add solubilization solution.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the EC50 of this compound for inhibiting activin A-induced proliferation.
Data Presentation
| Treatment | Cell Viability (% of Control) |
| Vehicle Control | 100% |
| Activin A | Value |
| This compound (alone) | Value |
| Activin A + this compound (Dose 1) | Value |
| Activin A + this compound (Dose 2) | Value |
| Activin A + this compound (Dose 3) | Value |
Disease-Relevant Model: Hepatic Stellate Cell (HSC) Activation Assay
This assay assesses the ability of this compound to block the activation of HSCs, a key event in the progression of liver fibrosis.[1][10] Primary human HSCs or immortalized HSC cell lines (e.g., LX-2) can be used.
Experimental Workflow
Protocol: Immunofluorescence for α-SMA
-
Cell Culture: Seed HSCs on glass coverslips in a 24-well plate.
-
Treatment: After adherence, starve the cells and then pre-treat with this compound for 1 hour before stimulating with activin A for 24-48 hours.
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100.
-
Staining: a. Block with a suitable blocking buffer (e.g., 5% goat serum in PBS). b. Incubate with a primary antibody against α-smooth muscle actin (α-SMA). c. Wash and incubate with a fluorescently-labeled secondary antibody. d. Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips on slides and visualize using a fluorescence microscope.
-
Analysis: Quantify the fluorescence intensity of α-SMA or the number of α-SMA-positive cells per field of view.
Data Presentation
| Treatment | α-SMA Expression (Relative Fluorescence Units) |
| Vehicle Control | Value |
| Activin A | Value |
| Activin A + this compound (Dose 1) | Value |
| Activin A + this compound (Dose 2) | Value |
Summary
The protocols outlined above provide a comprehensive framework for evaluating the in vitro efficacy of this compound as an activin A antagonist. By employing a combination of biochemical, cell-based, and disease-relevant assays, researchers can thoroughly characterize its mechanism of action and dose-dependent effects. Consistent and well-documented experimental procedures are crucial for obtaining reproducible and reliable data in the drug development process.
References
- 1. Antagonizing Activin A/p15INK4b Signaling as Therapeutic Strategy for Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Virtual High-Throughput Screening To Identify Novel Activin Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Virtual High-Throughput Screening To Identify Novel Activin Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. Phospho-SMAD2/3 ELISA Kit (Ser465/467)/SMAD3 (Ser423/425) | Cell Signaling Technology [cellsignal.com]
- 6. Activin signaling as an emerging target for therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]
- 8. synexagroup.com [synexagroup.com]
- 9. Activin a signaling regulates cell invasion and proliferation in esophageal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Application of NUCC-555 in the Study of Liver Regeneration
For Researchers, Scientists, and Drug Development Professionals
Application Notes
NUCC-555 is a potent and highly specific small-molecule antagonist of Activin A, a member of the transforming growth factor-β (TGF-β) superfamily.[1][2][3] In the context of liver physiology, Activin A is a known inhibitor of hepatocyte proliferation and a promoter of liver fibrosis.[1][2] By selectively blocking the Activin A signaling pathway, this compound has emerged as a valuable chemical tool for investigating the mechanisms of liver regeneration and as a potential therapeutic agent for chronic liver diseases.
Mechanism of Action:
This compound promotes liver regeneration and halts the progression of fibrosis primarily through the following mechanisms:
-
Inhibition of Anti-Proliferative Signaling: this compound blocks the Activin A-mediated overexpression of cell cycle inhibitors, such as p15INK4b, in hepatocytes.[2] This releases the brake on hepatocyte proliferation, allowing for more robust regeneration following injury, such as partial hepatectomy.[2]
-
Suppression of Hepatic Stellate Cell (HSC) Activation: Activated HSCs are the primary source of extracellular matrix proteins that lead to liver fibrosis. This compound effectively blocks Activin A-induced activation of HSCs, thereby reducing collagen deposition and mitigating fibrosis.[1][2]
-
Modulation of Inflammatory Responses: Evidence suggests that this compound may also indirectly suppress the inflammatory cascade by preventing Activin A from activating Kupffer cells, the resident macrophages of the liver.[1][2] Activated Kupffer cells release pro-fibrotic and inflammatory cytokines like TNF-α and TGF-β1.[1]
The multifaceted action of this compound makes it an excellent candidate for studying the interplay between hepatocyte proliferation, inflammation, and fibrosis during liver regeneration.
Key Quantitative Data
The efficacy of this compound in promoting liver regeneration and reducing fibrosis has been quantified in rodent models.
| Parameter | Animal Model | Treatment | Result | Reference |
| Hepatocyte Proliferation | Partial Hepatectomy (Rat) | 50 mg/kg this compound (i.p.) | 1.9-fold increase in BrdU+ hepatocytes at 18 hours post-hepatectomy.2.3-fold increase in BrdU+ hepatocytes at 24 hours post-hepatectomy.[2][3] | [2] |
| Collagen Accumulation | Carbon Tetrachloride (Mouse) | 30 or 60 mg/kg this compound | Significant reduction in collagen accumulation.[2] | [2] |
| Collagen Accumulation | Thioacetamide (Rat) | 50 mg/kg this compound | 7.9-fold reduction in collagen accumulation.[2][3] | [2] |
| Liver Injury Markers (ALT/AST) | Carbon Tetrachloride (Mouse) | 30 or 60 mg/kg this compound | Significantly lower serum levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).[2] | [2] |
| HSC Activation Marker (α-SMA) | Carbon Tetrachloride (Mouse) | 30 or 60 mg/kg this compound | Significantly lower α-Smooth Muscle Actin (α-SMA) mRNA expression.[2] | [2] |
Signaling Pathways and Experimental Workflows
References
Troubleshooting & Optimization
Technical Support Center: NUCC-555 Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting and troubleshooting experimental results obtained using NUCC-555, a selective Activin A antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective antagonist of Activin A signaling. It functions by binding to the Activin A:ActRII receptor complex, which prevents the recruitment and phosphorylation of the type I receptor, ALK4. This blockade inhibits the downstream canonical Smad2/3 signaling pathway and non-canonical pathways, such as those involving ERK/MAPK and PI3K/Akt.
Q2: What is the recommended solvent and storage condition for this compound?
A2: For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO). Stock solutions should be stored at -20°C or -80°C to maintain stability. It is advisable to prepare fresh working dilutions from the stock solution for each experiment to avoid potential degradation from repeated freeze-thaw cycles.
Q3: What are the expected downstream effects of this compound treatment in responsive cells?
A3: In cells where the Activin A pathway is active, treatment with this compound is expected to lead to a dose-dependent decrease in the phosphorylation of Smad2 and Smad3 (p-Smad2/3). This can be assessed by Western blotting. Consequently, the transcription of Activin A target genes should be downregulated. Phenotypic effects will vary depending on the cell type and the role of Activin A signaling, but may include changes in cell proliferation, differentiation, or apoptosis.
Troubleshooting Experimental Results
Issue 1: No observable effect of this compound on my cells.
-
Question: I treated my cells with this compound at the recommended concentration, but I don't see any change in my endpoint of interest (e.g., cell viability, gene expression). What could be the reason?
-
Answer:
-
Confirm Pathway Activity: First, ensure that the Activin A signaling pathway is active in your cell line under your specific experimental conditions. You can do this by measuring baseline levels of phosphorylated Smad2/3. If the pathway is not active, this compound will not have a target to inhibit.
-
Dose Optimization: The optimal concentration of this compound can be cell-type dependent. It is recommended to perform a dose-response experiment to determine the effective concentration for your specific cell line. The reported IC50 of 3.67 µM for inhibiting activin A-stimulated FSHβ promoter activation in LβT2 cells is a good starting point, but may not be optimal for all cell types.
-
Compound Stability: Ensure that your this compound stock solution is fresh and has been stored properly. Repeated freeze-thaw cycles can degrade the compound. Consider preparing single-use aliquots of your stock solution. Also, the stability of this compound in your specific cell culture medium over the duration of your experiment should be considered.
-
Check for Receptor Expression: Confirm that your cells express the necessary receptors for Activin A signaling, namely the type II receptors (ActRIIA/B) and the type I receptor (ALK4).
-
Issue 2: High background or off-target effects are observed.
-
Question: I'm observing unexpected changes in my cells that don't seem to be related to the Activin A pathway, or I'm seeing high levels of cell death even at low concentrations. What should I do?
-
Answer:
-
Assess Cytotoxicity: It is crucial to determine the cytotoxic concentration of this compound in your specific cell line. You can perform a cell viability assay (e.g., MTT or CellTiter-Glo) with a range of this compound concentrations. This will help you identify a working concentration that is non-toxic.
-
Specificity Controls: To confirm that the observed effects are due to the inhibition of the Activin A pathway, consider performing rescue experiments. After treating with this compound, add exogenous Activin A to see if the phenotype can be reversed.
-
Evaluate Non-Canonical Pathways: Activin A signaling is not limited to the Smad pathway. Investigate if this compound is affecting non-canonical pathways (e.g., ERK, p38, PI3K/Akt) in your system. This can be done by Western blotting for the phosphorylated forms of key proteins in these pathways.
-
Consider Off-Target Effects: While this compound is reported to be selective, off-target effects are a possibility with any small molecule inhibitor. If you suspect off-target effects, you can try using another structurally different Activin A inhibitor to see if it phenocopies the results.
-
Issue 3: Inconsistent results between experiments.
-
Question: I'm getting variable results with this compound even though I'm trying to keep my experimental conditions the same. What could be the cause?
-
Answer:
-
Cell Passage Number: The passage number of your cells can influence their signaling responses. It is good practice to use cells within a consistent and narrow passage number range for all experiments.
-
Serum Variability: If you are using serum in your cell culture medium, be aware that different lots of serum can contain varying levels of growth factors, including Activin A, which could affect the baseline activity of the pathway and the response to this compound.
-
Precise Timing and Handling: Ensure that the timing of treatments and harvesting of cells is consistent across all experiments. Small variations can lead to different outcomes, especially when looking at dynamic signaling events like protein phosphorylation.
-
Compound Preparation: Always prepare fresh dilutions of this compound from a stable stock solution for each experiment to ensure consistent potency.
-
Data Presentation
Table 1: Cytotoxicity of this compound in Different Cell Lines
| Cell Line | Incubation Time (hours) | Concentration (µM) | Cytotoxicity (%) |
| Huh-7 | 48 | 1 | ~5% |
| 10 | ~10% | ||
| 25 | ~15% | ||
| 50 | ~25% | ||
| Primary Rat Hepatocytes | 48 | 1 | ~2% |
| 10 | ~8% | ||
| 25 | ~12% | ||
| 50 | ~20% |
Data summarized from a published study. Cytotoxicity was determined by MTT assay.
Table 2: User Experimental Data for this compound IC50 Values
| Cell Line | Assay Type | Endpoint Measured | IC50 (µM) |
| e.g., LβT2 | Promoter Activation | FSHβ promoter activity | 3.67 |
| [Enter Cell Line] | [Enter Assay Type] | [Enter Endpoint] | [Enter Value] |
| [Enter Cell Line] | [Enter Assay Type] | [Enter Endpoint] | [Enter Value] |
Users are encouraged to populate this table with their own experimental data for internal reference and comparison.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in your cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a cell culture incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Western Blotting for Phosphorylated Smad2/3
-
Cell Treatment and Lysis: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on an 8-10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Smad2/3 overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total Smad2/3 and a loading control (e.g., GAPDH or β-actin) to normalize the data.
Mandatory Visualizations
Caption: Activin A signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting this compound experimental results.
NUCC-555 solubility and stability in culture media
This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of NUCC-555 in common cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that functions as a first-in-class activin antagonist.[1] It specifically targets and binds to the Activin receptor-like kinase 4 (ALK4), thereby inhibiting the Activin A signaling pathway.[1] This pathway is a part of the larger Transforming Growth Factor-beta (TGF-β) superfamily, which is involved in regulating a wide range of cellular processes.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] It is recommended to prepare a high-concentration stock solution in 100% anhydrous DMSO.
Q3: What are the recommended storage conditions for this compound stock solutions?
For short-term storage (days to weeks), this compound stock solutions can be kept at 0-4°C. For long-term storage (months to years), it is recommended to store the stock solution at -20°C. The compound is stable for several weeks during ordinary shipping at ambient temperatures.[1] To maintain stability, it is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Q4: I observed a precipitate after diluting my this compound stock solution into cell culture medium. What could be the cause?
Precipitation of hydrophobic compounds like this compound upon dilution into aqueous cell culture media is a common issue. The primary causes include:
-
Exceeding Solubility Limit: The final concentration of this compound in the culture medium may be higher than its solubility limit in that specific medium.
-
Solvent Shock: Rapidly diluting a concentrated DMSO stock into the aqueous medium can cause a sudden change in solvent polarity, leading to the compound "crashing out" of the solution.
-
Temperature Fluctuations: Changes in temperature between the stock solution and the culture medium can affect solubility.
-
Media Components: Interactions with components in the cell culture medium, such as proteins and salts, can influence the solubility of the compound.
Troubleshooting Guide: this compound Precipitation in Culture Media
| Problem | Possible Cause | Recommended Solution |
| Cloudiness or visible precipitate immediately after adding this compound stock to media. | Solvent Shock: The rapid change in polarity when adding the DMSO stock to the aqueous media. | Pre-warm the cell culture medium to 37°C. Add the this compound stock solution drop-by-drop while gently swirling the medium to ensure rapid and even distribution. |
| High Final Concentration: The target concentration of this compound exceeds its solubility in the culture medium. | Determine the maximum soluble concentration of this compound in your specific culture medium using the protocol provided below. If your desired concentration is too high, consider using a lower, soluble concentration. | |
| Precipitate forms over time during incubation. | Compound Instability: this compound may be degrading or aggregating under the culture conditions (37°C, 5% CO₂). | Perform a stability study to determine the half-life of this compound in your culture medium at 37°C. If the compound is unstable, you may need to refresh the medium with freshly prepared this compound at regular intervals. |
| Interaction with Media Components: Components in the serum or media may be causing the compound to precipitate over time. | Test the solubility and stability of this compound in both serum-free and serum-containing media to see if serum components are affecting its solubility. |
Experimental Protocols
Protocol 1: Determination of this compound Solubility in Culture Media
This protocol allows for the determination of the maximum soluble concentration of this compound in a specific cell culture medium.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes or a 96-well clear-bottom plate
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO. Ensure the compound is fully dissolved.
-
Prepare a serial dilution of the this compound stock solution in DMSO.
-
Add a small, fixed volume of each DMSO dilution to a larger volume of pre-warmed (37°C) cell culture medium in triplicate in a 96-well plate or microcentrifuge tubes. For example, add 2 µL of each DMSO stock concentration to 198 µL of medium. Include a DMSO-only control.
-
Incubate the plate/tubes at 37°C for a set period (e.g., 2 hours).
-
Visually inspect each well/tube for any signs of precipitation (cloudiness or visible particles).
-
Quantify precipitation by measuring the absorbance at a wavelength of 600-650 nm. An increase in absorbance compared to the DMSO control indicates precipitation.
-
Determine the maximum soluble concentration , which is the highest concentration that remains clear and does not show an increase in absorbance.
Data Presentation: Example Solubility Data for this compound
| Concentration (µM) | DMEM | RPMI-1640 |
| 100 | Precipitate | Precipitate |
| 50 | Precipitate | Precipitate |
| 25 | Soluble | Precipitate |
| 10 | Soluble | Soluble |
| 5 | Soluble | Soluble |
| 1 | Soluble | Soluble |
| Max. Soluble Conc. | ~25 µM | ~10 µM |
Protocol 2: Assessment of this compound Stability in Culture Media
This protocol is designed to evaluate the stability of this compound in cell culture medium over time at 37°C.
Materials:
-
This compound stock solution in DMSO
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Prepare a working solution of this compound in pre-warmed (37°C) culture medium at a concentration below its determined solubility limit.
-
Aliquot the working solution into multiple sterile microcentrifuge tubes.
-
Incubate the tubes at 37°C in a 5% CO₂ incubator.
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot and immediately store it at -80°C to halt any further degradation. The 0-hour time point should be collected immediately after preparation.
-
Analyze the samples by HPLC to quantify the remaining concentration of this compound at each time point.
-
Calculate the half-life (t½) of this compound by plotting the natural log of the concentration versus time.
Data Presentation: Example Stability Data for this compound
| Time (hours) | Concentration in DMEM (µM) | Concentration in RPMI-1640 (µM) |
| 0 | 10.0 | 10.0 |
| 2 | 9.8 | 9.5 |
| 4 | 9.5 | 8.9 |
| 8 | 8.9 | 7.8 |
| 24 | 6.5 | 4.5 |
| 48 | 4.2 | 2.0 |
| Estimated Half-life | ~36 hours | ~20 hours |
Visualizations
Caption: Workflow for determining this compound solubility and stability.
Caption: Activin A/ALK4 signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: NUCC-555 Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating potential off-target effects of NUCC-555, a small molecule antagonist of Activin A.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its mechanism of action?
A1: this compound is a small molecule antagonist of Activin A.[1][2] It functions by inhibiting the binding of Activin A to its type II receptor, ACVR2A, thereby preventing the recruitment and phosphorylation of the type I receptor, ALK4, and subsequent downstream signaling through the SMAD pathway.[1][3][4]
Q2: What are the potential off-target effects of this compound?
A2: While this compound has been shown to be a highly specific antagonist of Activin A, potential off-target effects could arise from its interaction with other closely related members of the Transforming Growth Factor-beta (TGF-β) superfamily of receptors.[1][5][6] The highest potential for off-target binding is with other type II activin receptors, such as ACVR2B, and other type I receptors (ALKs) that share structural similarity with ALK4.[6][7] Cross-reactivity with other TGF-β superfamily signaling pathways, such as the BMP pathway, could occur if this compound interacts with shared receptor components.[6]
Q3: What are the observable phenotypes that might indicate off-target effects in my experiments?
A3: Unintended phenotypic changes that are inconsistent with the known functions of Activin A signaling blockade may suggest off-target effects. These could include unexpected changes in cell proliferation, differentiation, apoptosis, or metabolism in cell types where Activin A signaling is not the primary regulator of these processes.[4][8] It is crucial to compare the observed phenotype with established literature on Activin A signaling in your specific experimental model.
Q4: How can I experimentally assess the potential off-target effects of this compound?
A4: A multi-faceted approach is recommended to identify potential off-target effects. Key experimental strategies include:
-
Kinase Profiling: Screen this compound against a broad panel of kinases to identify any unintended inhibitory activity.[9][10] This is particularly relevant as the Activin receptors are serine/threonine kinases.
-
Cellular Thermal Shift Assay (CETSA): This method can be used to verify the engagement of this compound with its intended target (ACVR2A) in a cellular context and can also be adapted to screen for engagement with potential off-target proteins.[11][12][13]
-
Rescue Experiments: If an off-target effect is suspected, attempt to rescue the phenotype by overexpressing the intended target (ACVR2A) or by using a structurally unrelated Activin A antagonist.
-
Phenotypic Profiling in Null Cell Lines: Utilize cell lines where the intended target (ACVR2A) or other potential off-targets have been knocked out to determine if the observed effect of this compound is dependent on their presence.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected experimental results with this compound.
| Potential Cause | Troubleshooting Step |
| Off-target effects | Perform a kinase screen to assess the selectivity of this compound. Use CETSA to confirm target engagement and screen for off-target binding. |
| Compound concentration too high | Perform a dose-response experiment to determine the minimal effective concentration of this compound for inhibiting Activin A signaling. |
| Cell line specific effects | Validate key findings in a second, distinct cell line to ensure the observed effects are not model-specific. |
| Experimental variability | Ensure consistent experimental conditions, including cell passage number, serum concentration, and treatment duration. |
Issue 2: Observed cellular toxicity at concentrations expected to be specific for Activin A inhibition.
| Potential Cause | Troubleshooting Step |
| Off-target toxicity | Investigate the expression levels of potential off-target receptors in your cell model. Compare the toxic concentration of this compound with its IC50 for Activin A inhibition. A narrow therapeutic window may suggest off-target effects. |
| On-target toxicity | The observed toxicity may be a consequence of inhibiting the physiological functions of Activin A in your specific cell type. Review the known roles of Activin A in your experimental system. |
| Compound degradation or impurity | Verify the purity and stability of your this compound stock solution. |
Data Presentation
Table 1: Example Data Summary for this compound Selectivity Profiling
| Target | Binding Affinity (Kd) / IC50 | Assay Type | Source |
| ACVR2A (On-target) | User-defined value | Biochemical/Cell-based | User-defined |
| ACVR2B (Potential Off-target) | User-defined value | Biochemical/Cell-based | User-defined |
| Other TGF-β Receptors | User-defined value | Biochemical/Cell-based | User-defined |
| Kinase Panel (e.g., 400 kinases) | Summary of hits | Kinase Profiling | User-defined |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of this compound against a broad panel of protein kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions to achieve the desired screening concentrations (e.g., 1 µM and 10 µM for initial screening).
-
Kinase Panel Selection: Choose a commercially available kinase profiling service that offers a diverse panel of kinases, including serine/threonine kinases.[14][15][16][]
-
Assay Performance: The service provider will perform in vitro kinase activity assays in the presence of this compound or a vehicle control. The percentage of inhibition for each kinase at the tested concentrations will be determined.
-
Data Analysis: Identify any kinases that show significant inhibition by this compound. For any identified "hits," a follow-up dose-response experiment should be performed to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its target protein, ACVR2A, in intact cells.
Methodology:
-
Cell Culture and Treatment: Culture cells that endogenously express ACVR2A. Treat the cells with this compound at various concentrations or a vehicle control for a specified time (e.g., 1-2 hours).
-
Heat Challenge: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3-5 minutes) using a thermal cycler.[11][12]
-
Cell Lysis and Protein Quantification: Lyse the cells by freeze-thaw cycles or sonication. Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Protein Detection: Analyze the amount of soluble ACVR2A in the supernatant at each temperature using Western blotting or an ELISA-based method.
-
Data Analysis: Plot the amount of soluble ACVR2A as a function of temperature for both this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[13]
Visualizations
Caption: On-target mechanism of this compound in the Activin A signaling pathway.
Caption: Workflow for assessing this compound kinase selectivity.
Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. Virtual High-Throughput Screening To Identify Novel Activin Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antagonizing Activin A/p15INK4b Signaling as Therapeutic Strategy for Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactome | Signaling by Activin [reactome.org]
- 4. researchgate.net [researchgate.net]
- 5. What are the therapeutic candidates targeting ACVR2A? [synapse.patsnap.com]
- 6. Signal transduction pathway through activin receptors as a therapeutic target of musculoskeletal diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. kactusbio.com [kactusbio.com]
- 9. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. benchchem.com [benchchem.com]
- 12. 2.7. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. pharmaron.com [pharmaron.com]
- 15. Quantitative Kinome Profiling Services - CD Biosynsis [biosynsis.com]
- 16. assayquant.com [assayquant.com]
common issues with NUCC-555 in cell-based assays
Welcome to the technical support center for NUCC-555 (also known as elezanumab or ABT-555). This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in cell-based assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a human monoclonal antibody that selectively targets and inhibits Repulsive Guidance Molecule A (RGMa).[1][2] RGMa is a potent inhibitor of axonal growth and is involved in regulating neuronal cell death.[3] this compound neutralizes the repulsive activity of both soluble and membrane-bound RGMa.[3] By binding to RGMa, this compound blocks its interaction with its receptor, neogenin, and its co-receptor function for Bone Morphogenetic Proteins (BMPs), thereby inhibiting downstream signaling pathways like the SMAD1/5/8 pathway.[4][5] This inhibition promotes neuroregeneration and neuroprotection.[3][4]
Q2: What are the recommended storage and handling conditions for this compound?
A2: As a monoclonal antibody, this compound requires specific storage conditions to maintain its activity. It is recommended to store the undiluted solution at -20°C in the dark.[6] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[7] For short-term storage (up to one week), 4°C is acceptable.[7] When preparing working solutions, dilute the antibody in sterile phosphate-buffered saline (PBS) or a suitable cell culture medium.
Q3: In which cell-based assays can this compound be used?
A3: this compound is suitable for a variety of in vitro assays aimed at investigating neuronal regeneration, plasticity, and survival. Common applications include:
-
Neurite Outgrowth Assays: To assess the ability of this compound to promote the growth of axons from cultured neurons.[8][9]
-
BMP Signaling Assays: To measure the inhibition of the BMP signaling pathway, for example, by quantifying the phosphorylation of SMAD1/5/8.[4][10]
-
Cell Viability and Apoptosis Assays: To determine the neuroprotective effects of this compound against various toxic insults.
Q4: What is the typical concentration range for this compound in cell-based assays?
A4: The optimal concentration of this compound will depend on the specific cell type, assay duration, and the endpoint being measured. Based on its in vitro potency, a good starting point for a dose-response experiment would be a range spanning from picomolar to nanomolar concentrations. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on available literature.
| Parameter | Value | Assay Conditions | Reference |
| IC50 | ~97 pM | Inhibition of RGMa mediated BMP signaling via the SMAD1/5/8 pathway | [4] |
| EC50 | 2.09 ng/mL | Binding to immobilized Human RGMa Protein (His Tag) | [4] |
Troubleshooting Guides
Issue 1: No observable effect of this compound in my neurite outgrowth assay.
| Possible Cause | Suggested Solution |
| Suboptimal Antibody Concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., from 1 pM to 100 nM) to determine the optimal effective concentration for your specific neuronal cell type. |
| Antibody Inactivity | Ensure that the antibody has been stored and handled correctly to avoid degradation. Prepare fresh dilutions from a properly stored stock for each experiment. Confirm the activity of your antibody lot in a validated positive control assay if possible. |
| Low RGMa Expression in Cell Model | Verify that your chosen neuronal cell line expresses RGMa at a sufficient level for this compound to exert its effect. You can check this via qPCR, Western blot, or immunocytochemistry. |
| Assay Conditions Not Optimized | Optimize other assay parameters such as cell seeding density, incubation time, and the concentration of neurotrophic factors. Ensure that the basal level of neurite outgrowth in your control condition is within a dynamic range to observe a potentiating effect.[11] |
Issue 2: High background or non-specific effects observed in the assay.
| Possible Cause | Suggested Solution |
| Non-specific Binding of the Antibody | Monoclonal antibodies can sometimes exhibit non-specific binding to unintended proteins or cell surface receptors.[12] Include an isotype control antibody in your experiment at the same concentration as this compound to differentiate between specific and non-specific effects. |
| High Antibody Concentration | Using excessively high concentrations of this compound can lead to off-target effects. Stick to the concentration range determined by your dose-response curve. |
| Contamination of Antibody Solution | Ensure that your antibody solution and all other reagents are sterile to prevent contamination that could affect cell health and assay readout. |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Suggested Solution |
| Variability in Cell Culture | Maintain consistent cell culture practices, including cell passage number, seeding density, and media composition.[13] Changes in these parameters can affect cellular responses. |
| Freeze-Thaw Cycles of Antibody | Repeatedly freezing and thawing the this compound stock solution can lead to a loss of activity.[7] Use aliquots to avoid this issue. |
| Inconsistent Assay Protocol | Ensure all steps of the experimental protocol, including incubation times and reagent additions, are performed consistently across all experiments. |
Experimental Protocols & Visualizations
RGMa Signaling Pathway and this compound Inhibition
Caption: RGMa signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Neurite Outgrowth Assay
Caption: A typical experimental workflow for a neurite outgrowth assay.
Troubleshooting Flowchart
Caption: A troubleshooting flowchart for common issues with this compound.
References
- 1. Elezanumab - AbbVie - AdisInsight [adisinsight.springer.com]
- 2. news.abbvie.com [news.abbvie.com]
- 3. Elezanumab, a clinical stage human monoclonal antibody that selectively targets repulsive guidance molecule A to promote neuroregeneration and neuroprotection in neuronal injury and demyelination models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Repulsive Guidance Molecule-a and Central Nervous System Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. proteogenix.science [proteogenix.science]
- 8. Neurite Outgrowth Assay | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 9. Neurite Outgrowth Assays [sigmaaldrich.com]
- 10. Pharmacologic strategies for assaying BMP signaling function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 13. Cell culture processes for monoclonal antibody production - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Efficacy of NUCC-555 In Vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo efficacy of NUCC-555, a potent small-molecule antagonist of Activin A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a first-in-class, small-molecule antagonist of Activin A. It functions by binding to Activin A, thereby inhibiting its interaction with its type II receptor (ActRIIA/IIB) and the subsequent recruitment and phosphorylation of the type I receptor, ALK4. This blockade prevents the downstream signaling cascade involving the phosphorylation of Smad2/3, their complex formation with Smad4, and translocation to the nucleus to regulate target gene expression. By inhibiting this pathway, this compound can mitigate the pathological effects of excessive Activin A signaling, such as cell cycle arrest and fibrosis.
Q2: What are the reported in vivo applications of this compound?
A2: this compound has shown significant efficacy in preclinical in vivo models. Notably, it has been demonstrated to promote liver regeneration and halt the progression of liver fibrosis in rodent models of chronic liver disease.[1] Administration of this compound in these models led to a significant reduction in collagen accumulation and hepatic stellate cell (HSC) activation.[1] It has also been shown to cause a dose-dependent decrease in follicle-stimulating hormone (FSH) levels in ovariectomized mice.
Q3: What is the recommended formulation and vehicle for in vivo administration of this compound?
A3: this compound is a hydrophobic molecule soluble in dimethyl sulfoxide (B87167) (DMSO). For in vivo studies, it is crucial to use a well-tolerated vehicle to avoid toxicity. While this compound can be dissolved in DMSO, pure DMSO can cause significant motor impairment in mice.[2][3][4] Therefore, a co-solvent system is recommended. A common practice for hydrophobic compounds is to first dissolve them in a minimal amount of DMSO and then dilute the solution with a biocompatible vehicle such as saline, or a solution containing polyethylene (B3416737) glycol (PEG) or carboxymethylcellulose (CMC).[2][3][4][5] The final concentration of DMSO should be kept to a minimum, ideally below 10%, to avoid adverse effects.[5]
Q4: What are the potential challenges when working with this compound in vivo?
A4: Common challenges with in vivo studies of small-molecule inhibitors like this compound include:
-
Poor Bioavailability: Due to its hydrophobic nature, this compound may have limited aqueous solubility, potentially leading to precipitation upon injection and inconsistent absorption.
-
Rapid Metabolism: The compound may be subject to first-pass metabolism in the liver, reducing its systemic exposure and efficacy.
-
Vehicle-Related Toxicity: As mentioned, the choice of vehicle is critical. Improper formulation can lead to toxicity that confounds the experimental results.[2][3][4]
-
Off-Target Effects: While this compound is reported to be specific for Activin A, it is essential to consider and monitor for potential off-target effects in your experimental model.
Troubleshooting Guides
This section provides solutions to common problems encountered during in vivo experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Low or inconsistent efficacy | Poor drug exposure due to precipitation. | 1. Optimize the formulation by adjusting the co-solvent ratios. 2. Prepare fresh formulations immediately before each administration. 3. Visually inspect the solution for any precipitates before injection. |
| Suboptimal dosing regimen. | 1. Perform a dose-response study to determine the optimal dose for your specific model. 2. Consider adjusting the frequency of administration based on the expected half-life of the compound. | |
| Rapid metabolism of the compound. | 1. While not ideal for efficacy studies, co-administration with metabolic inhibitors in a preliminary study can help determine if rapid metabolism is a factor. 2. Consider alternative routes of administration that may bypass first-pass metabolism, if applicable to your research question. | |
| Adverse events in treated animals (e.g., lethargy, weight loss) | Vehicle toxicity. | 1. Reduce the final concentration of DMSO in the formulation. 2. Switch to a more biocompatible vehicle system, such as a saline solution with a lower percentage of co-solvents.[2][3][4] 3. Always include a vehicle-only control group to differentiate between compound and vehicle effects. |
| On-target or off-target toxicity of this compound. | 1. Perform a maximum tolerated dose (MTD) study to establish a safe dosing range. 2. Monitor animals closely for clinical signs of toxicity. 3. Consider reducing the dose or the frequency of administration. | |
| High variability in results between animals | Inconsistent administration technique. | 1. Ensure all personnel are properly trained in the chosen route of administration (e.g., intraperitoneal injection). 2. Standardize the injection volume and rate for all animals. |
| Variability in drug formulation. | 1. Use a standardized and reproducible protocol for preparing the this compound formulation. 2. Ensure the compound is fully dissolved before administration. |
Data Presentation
In Vivo Efficacy of this compound in a Mouse Model of Liver Fibrosis
| Dose of this compound | Route of Administration | Frequency | Key Finding | Reference |
| 30 mg/kg b.w. | Intraperitoneal (IP) | Twice a week | Reduced collagen accumulation, and significantly lower ALT and AST serum levels. | [1] |
| 60 mg/kg b.w. | Intraperitoneal (IP) | Twice a week | Showed a more pronounced reduction in collagen accumulation compared to the 30 mg/kg dose. | [1] |
Note: In this study, this compound administration led to a 7.9-fold reduction in collagen accumulation in a rat model of liver fibrosis.[1]
Experimental Protocols
Detailed Methodology for In Vivo Administration of this compound
This protocol is a general guideline based on published studies and best practices for administering hydrophobic small molecules. Researchers should optimize the protocol for their specific experimental model.
1. Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Sterile normal saline (0.9% NaCl)
-
Sterile, low-protein binding microcentrifuge tubes and syringes
-
Vortex mixer and sonicator
2. Formulation Preparation (Example for a 10 mg/mL stock solution):
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add a minimal volume of DMSO to dissolve the powder completely. For example, to prepare a 10 mg/mL stock, dissolve 10 mg of this compound in 1 mL of DMSO.
-
Vortex and sonicate the mixture until the solution is clear and no particulates are visible.
-
For injection, dilute the stock solution with sterile normal saline to the final desired concentration. For example, to achieve a final dose of 30 mg/kg in a 20g mouse with an injection volume of 100 µL, you would need a final concentration of 6 mg/mL. To prepare this, you would mix 60 µL of the 10 mg/mL stock with 40 µL of sterile saline. Important: Add the DMSO stock solution to the saline slowly while vortexing to prevent precipitation. The final DMSO concentration in this example would be 60%. For better tolerability, aim for a final DMSO concentration below 10%. This may require preparing a less concentrated stock solution in DMSO and adjusting the dilution accordingly.
-
Prepare the formulation fresh on the day of administration.
3. Animal Dosing:
-
Randomize animals into treatment and control groups (including a vehicle-only control).
-
Administer the prepared this compound formulation via the desired route (e.g., intraperitoneal injection).
-
Administer the vehicle solution to the control group using the same volume and route.
-
Monitor animals closely for any adverse reactions post-injection.
4. Efficacy Assessment:
-
At the end of the study period, collect tissues and/or blood samples for analysis.
-
Assess relevant endpoints, such as histological analysis for fibrosis (e.g., Sirius Red staining for collagen), gene expression analysis of fibrotic markers, or measurement of serum biomarkers (e.g., ALT, AST).
Mandatory Visualizations
References
- 1. Antagonizing Activin A/p15INK4b Signaling as Therapeutic Strategy for Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 5. benchchem.com [benchchem.com]
NUCC-555 shelf life and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the shelf life, storage, and handling of NUCC-555, a first-in-class activin antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a selective activin antagonist. It functions by specifically binding to the activin receptor-like kinase 4 (ALK4), thereby inhibiting the downstream signaling pathway mediated by activin A. Its CAS number is 1060469-90-0, with a chemical formula of C25H25N5O3 and a molecular weight of 443.50 g/mol .
Q2: What are the recommended storage conditions and shelf life for this compound?
A2: this compound should be stored in a dry, dark environment. For optimal stability, refer to the storage conditions outlined in the table below. When stored correctly, this compound has a shelf life of over two years. The compound is shipped at ambient temperature and is stable for several weeks under normal shipping conditions.
Data Presentation: Storage and Stability of this compound
| Condition | Temperature | Duration | Expected Stability |
| Long-term Storage | -20°C | Months to Years | > 2 years |
| Short-term Storage | 0 - 4°C | Days to Weeks | Stable |
| Shipping | Ambient | Up to a few weeks | Stable |
| Stock Solution (in DMSO) | -20°C or -80°C | Months | Stable |
Disclaimer: The stability data presented is based on general laboratory practices for similar chemical compounds. It is highly recommended to perform in-house stability studies for your specific experimental conditions.
Experimental Protocols
Reconstitution of this compound
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Equilibrate the this compound vial to room temperature before opening.
-
Prepare a stock solution by dissolving the this compound powder in anhydrous DMSO. For example, to prepare a 10 mM stock solution, add the appropriate volume of DMSO to your specific quantity of this compound.
-
Vortex briefly to ensure the compound is fully dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
In Vitro Cell-Based Assay: Inhibition of Activin A-Induced Signaling
This protocol provides a general guideline for assessing the inhibitory activity of this compound on activin A-induced signaling in a cell-based assay.
Materials:
-
Cells responsive to activin A (e.g., human hepatoma cells (Huh-7), primary rat hepatocytes)
-
Cell culture medium and supplements
-
Activin A
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Reagents for downstream analysis (e.g., cell lysis buffer, antibodies for Western blotting, reagents for qRT-PCR)
Protocol:
-
Cell Seeding: Plate the cells at a suitable density in a multi-well plate and allow them to adhere and grow overnight.
-
Pre-treatment with this compound: The following day, dilute the this compound stock solution to the desired final concentrations in fresh cell culture medium. Remove the old medium from the cells and add the medium containing this compound. Incubate for a predetermined period (e.g., 1-2 hours) to allow for cellular uptake.
-
Activin A Stimulation: Prepare a solution of activin A in cell culture medium at the desired concentration. Add the activin A solution to the wells already containing this compound. Include appropriate controls, such as vehicle-only (DMSO) and activin A-only wells.
-
Incubation: Incubate the cells for a period sufficient to induce the desired downstream signaling events (e.g., 24-48 hours).
-
Downstream Analysis: Following incubation, wash the cells with PBS and proceed with your chosen analysis method to assess the inhibition of activin A signaling. This could include:
-
Western Blotting: To analyze the phosphorylation levels of SMAD2/3.
-
qRT-PCR: To measure the expression of activin A target genes, such as p15INK4b.
-
Reporter Assays: If using a cell line with a reporter construct for activin A signaling.
-
Troubleshooting Guide
Issue 1: this compound appears to have low or no activity.
-
Possible Cause 1: Improper Storage.
-
Solution: Ensure that this compound has been stored according to the recommended conditions (-20°C for long-term storage). Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.
-
-
Possible Cause 2: Incorrect Concentration.
-
Solution: Verify the calculations for your stock solution and final dilutions. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.
-
-
Possible Cause 3: Inactive Compound.
-
Solution: If improper storage is suspected to have led to degradation, it is recommended to use a fresh vial of the compound.
-
Issue 2: High background signal or off-target effects observed.
-
Possible Cause 1: High Concentration of this compound.
-
Solution: Titrate the concentration of this compound to find the lowest effective concentration that inhibits the target pathway without causing non-specific effects.
-
-
Possible Cause 2: Solvent Effects.
-
Solution: Ensure that the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) and that your vehicle control contains the same concentration of DMSO as your experimental wells.
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause 1: Variability in Cell Culture.
-
Solution: Maintain consistent cell culture practices, including cell passage number, seeding density, and growth conditions.
-
-
Possible Cause 2: Degradation of Activin A.
-
Solution: Ensure that the activin A used for stimulation is of high quality and has been stored correctly.
-
Visualizations
Caption: this compound signaling pathway.
Caption: In vitro experimental workflow.
Technical Support Center: Addressing Variability in NUCC-555 Experimental Outcomes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental outcomes when using NUCC-555, a first-in-class activin antagonist. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that functions as an activin antagonist. Its primary mechanism of action is the specific binding to Activin Receptor-Like Kinase 4 (ALK4), a type I receptor in the Transforming Growth Factor-beta (TGF-β) superfamily. By binding to ALK4, this compound prevents the binding of Activin A, thereby inhibiting the downstream signaling cascade. This inhibition can block Activin A-mediated processes such as hepatic stellate cell activation and ovarian cell proliferation.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in DMSO. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. To minimize the introduction of DMSO to your cell cultures, which can have cytotoxic effects, use this stock for serial dilutions in your culture medium. For storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for long-term use. For short-term storage (days to weeks), 4°C is acceptable.
Q3: What is the recommended working concentration for this compound?
A3: The optimal working concentration of this compound will vary depending on the cell type and the specific experimental endpoint. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your particular cell line and assay. Based on available literature, concentrations for in vitro studies may range from nanomolar to low micromolar.
Q4: I am observing high levels of cytotoxicity even at low concentrations of this compound. What could be the cause?
A4: Unusually high cytotoxicity can stem from several factors. Firstly, ensure that the final concentration of DMSO in your culture medium is kept to a minimum, ideally below 0.1%, as the solvent itself can be toxic to cells. Secondly, consider the possibility of off-target effects, where this compound may be interacting with other cellular targets essential for cell survival. To investigate this, you could compare your results with those from other known ALK4 inhibitors or use molecular techniques like siRNA to knock down ALK4 and see if the phenotype is replicated.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or No Inhibitory Effect | Compound Degradation: this compound may be unstable in your experimental conditions. | 1. Fresh Preparations: Always use freshly prepared working solutions for your experiments. 2. Stability Check: If possible, verify the integrity of your this compound stock solution using analytical methods like HPLC-MS. |
| Incorrect Concentration: Errors in dilution calculations or pipetting. | 1. Verify Calculations: Double-check all dilution calculations. 2. Pipette Calibration: Ensure that your pipettes are properly calibrated. | |
| Cell Line Resistance: The cell line may have intrinsic or acquired resistance to ALK4 inhibition. | 1. ALK4 Expression: Confirm the expression of ALK4 in your cell line using techniques like Western blot or qPCR. 2. Alternative Inhibitors: Test other ALK4 inhibitors to see if the resistance is specific to this compound. | |
| High Background Signal in Assays | Compound Interference: this compound may interfere with the assay itself (e.g., autofluorescence). | 1. Compound-Only Control: Run a control with this compound in the assay medium without cells to check for direct interference. |
| Contamination: Bacterial or fungal contamination can affect assay readouts. | 1. Microscopic Examination: Regularly inspect your cell cultures for any signs of contamination. 2. Aseptic Technique: Maintain strict aseptic techniques during all experimental procedures. | |
| Variability Between Replicates | Uneven Cell Seeding: Inconsistent cell numbers across wells. | 1. Proper Cell Suspension: Ensure a homogenous cell suspension before seeding. 2. Edge Effects: Avoid using the outer wells of a multi-well plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Incomplete Solubilization: If using a colorimetric assay like MTT, formazan (B1609692) crystals may not be fully dissolved. | 1. Visual Confirmation: Before reading the plate, visually inspect each well to ensure complete dissolution of the formazan crystals. 2. Extended Incubation: Increase the incubation time with the solubilization buffer. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines a general procedure for assessing the effect of this compound on cell viability and determining its IC50.
-
Cell Seeding:
-
Trypsinize and count your cells of interest.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium. A common starting point is a 2-fold serial dilution from a high concentration (e.g., 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Visualizations
Signaling Pathways and Workflows
Caption: Canonical Activin A signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the IC50 of this compound using an MTT assay.
Caption: A logical approach to troubleshooting inconsistent experimental outcomes.
NUCC-555 and its interaction with serum components
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of NUCC-555, a small-molecule antagonist of Activin A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel, highly specific small-molecule antagonist of Activin A.[1][2] Its primary mechanism of action is to disrupt the binding of Activin A to its type I receptor, ALK4, which is a crucial step in the canonical Activin A signaling pathway.[2][3] By doing so, this compound effectively blocks the downstream signaling cascade mediated by Smad proteins.[1][4]
Q2: What is the selectivity profile of this compound?
A2: this compound exhibits high selectivity for Activin A over other members of the TGF-β superfamily, such as myostatin (GDF8).[2][3] While both Activin A and myostatin can signal through the ALK4 receptor, this compound demonstrates a significantly higher potency for inhibiting Activin A-mediated signaling.[3]
Q3: What are the known biological effects of this compound?
A3: In preclinical studies, this compound has been shown to:
-
Inhibit Activin A-induced cell cycle arrest and senescence in hepatocytes.[1]
-
Promote liver regeneration following partial hepatectomy.[1]
-
Reduce liver fibrosis by blocking the activation of hepatic stellate cells.[1]
-
Decrease follicle-stimulating hormone (FSH) levels in vivo.[3]
Q4: Is there any information on the interaction of this compound with serum components?
A4: While detailed public data on the direct interaction of this compound with specific serum components like albumin is limited, a key study by Zhu et al. in the Journal of Medicinal Chemistry mentions the analysis of the metabolic stability of this compound in their supplementary data (Supplemental Table 3).[3] This type of analysis is crucial for understanding how a compound behaves in a biological environment, which includes serum. However, the full supplementary data containing these specific details is not broadly accessible. Researchers should refer to the original publication for in-depth information.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results in cell-based assays | Compound Precipitation: this compound, like many small molecules, may have limited solubility in aqueous media. | - Ensure complete solubilization of the compound in a suitable solvent (e.g., DMSO) before preparing final dilutions in culture media.- Visually inspect for any precipitation after dilution.- Consider performing a solubility test under your specific experimental conditions. |
| Cell Line Variability: Different cell lines may exhibit varying sensitivity to Activin A and this compound. | - Confirm that your cell line expresses the necessary Activin A receptors (ActRIIA/B and ALK4).- Perform a dose-response curve for Activin A to determine the optimal concentration for your specific cell line and assay.- Always include positive (e.g., follistatin) and negative (vehicle control) controls. | |
| Serum Component Interference: Components in fetal bovine serum (FBS) or other sera can interact with the compound or affect the signaling pathway. | - If unexpected results are observed, consider reducing the serum concentration or using a serum-free medium for the duration of the treatment, if compatible with your cell line.- Be aware that serum contains endogenous growth factors, including Activin A, which could affect your results. | |
| Low or no observable effect of this compound | Suboptimal Compound Concentration: The effective concentration of this compound can vary depending on the cell type and the concentration of Activin A used. | - Perform a dose-response experiment with this compound to determine the IC50 in your specific assay.- Ensure the concentration of Activin A used is appropriate to elicit a response that can be effectively inhibited. |
| Compound Degradation: Improper storage or handling can lead to the degradation of this compound. | - Store the compound as recommended by the supplier, typically desiccated and protected from light.- Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles. | |
| Observed Cytotoxicity | High Compound Concentration: At high concentrations, this compound may exhibit off-target effects leading to cytotoxicity. | - Determine the cytotoxic profile of this compound on your cell line using a viability assay (e.g., MTT or CellTiter-Glo®).- Use concentrations well below the cytotoxic threshold for your functional assays. Published data shows that at 2.5 µg/mL, this compound resulted in less than 20% cytotoxicity in Huh-7 cells and primary rat hepatocytes over 48 hours.[5] |
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound from published studies.
Table 1: In Vitro Potency of this compound
| Assay | Cell Line | Parameter | Value | Reference |
| Activin A-mediated FSHβ transcription | LβT2 | IC50 | 5.37 ± 4.01 µM | [3] |
| Myostatin-mediated FSHβ transcription | LβT2 | IC50 | 47.92 ± 34.02 µM | [3] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Treatment Dose | Effect | Reference |
| Ovariectomized Mice | 30 or 60 mg/kg | ~70% decrease in FSH levels | [3] |
| Rats with Liver Fibrosis | Not Specified | 7.9-fold reduction in collagen accumulation | [1] |
| Partial Hepatectomized Rats | Not Specified | 1.9-fold and 2.3-fold increase in BrdU+ cells at 18 and 24 hours, respectively | [1] |
Table 3: Cytotoxicity of this compound
| Cell Line | Concentration | Incubation Time | Cytotoxicity | Reference |
| Human Huh-7 Cells | 2.5 µg/mL | 48 hours | < 20% | [5] |
| Primary Rat Hepatocytes | 2.5 µg/mL | 48 hours | < 20% | [5] |
| Primary Rat Hepatocytes | 62.5 µg/mL | 48 hours | 53.2 ± 2.6% | [5] |
Experimental Protocols
While specific, detailed protocols for experiments involving this compound are proprietary to the conducting laboratories, the following are generalized methodologies for key assays mentioned in the literature.
1. Cell Viability (MTT) Assay for Cytotoxicity Assessment
-
Objective: To determine the concentration at which this compound becomes toxic to cells.
-
Methodology:
-
Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle-only control.
-
Incubate the plate for the desired time period (e.g., 48 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
2. Metabolic Stability Assay in Liver Microsomes
-
Objective: To assess the rate at which this compound is metabolized by liver enzymes, providing an indication of its stability in a biological system.
-
Methodology:
-
Prepare a reaction mixture containing liver microsomes (e.g., rat or human) and a NADPH-regenerating system in a phosphate (B84403) buffer (pH 7.4).
-
Pre-warm the mixture to 37°C.
-
Initiate the reaction by adding this compound at a known concentration.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining amount of this compound.
-
Determine the half-life (t₁/₂) and intrinsic clearance (CLint) of the compound.
-
Visualizations
Caption: Canonical Activin A signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting common issues in this compound experiments.
References
- 1. Intertwining of Activin A and TGFβ Signaling: Dual Roles in Cancer Progression and Cancer Cell Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Virtual High-Throughput Screening To Identify Novel Activin Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.monash.edu [research.monash.edu]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Refining NUCC-555 Delivery Methods in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the small molecule activin antagonist, NUCC-555, in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
I. Troubleshooting Guides
This section provides solutions to common problems encountered during the in vivo administration of this compound and similar small molecule inhibitors.
Intravenous (IV) Injection via Tail Vein
| Problem | Possible Cause | Solution |
| Difficulty visualizing the tail vein | - Inadequate vasodilation- Animal stress- Poor lighting | - Warm the mouse under a heat lamp or by placing its tail in warm water (38-40°C) for a few minutes to dilate the veins.[1]- Ensure proper and calm handling to minimize stress.- Use a fiber optic light source to transilluminate the tail. |
| Formation of a subcutaneous bleb during injection | The needle has either passed through the vein or is not inserted deep enough. | - Immediately stop the injection.- Withdraw the needle and apply gentle pressure to the site.- Re-attempt the injection at a more proximal site (closer to the body).[2] |
| Resistance during injection | - The needle is not in the vein.- The injection speed is too fast.- The formulation has precipitated. | - Do not force the injection. Withdraw the needle and re-attempt.- Inject the solution slowly and steadily.- Ensure the formulation is properly prepared and fully dissolved before administration. Visually inspect for any particulates. |
| Animal distress or tail flicking during injection | - Irritating vehicle or formulation.- Injection is subcutaneous. | - Consider alternative, well-tolerated vehicles (see Formulation section).- Ensure proper needle placement within the vein. |
| No blood flash upon entering the vein | This is common in mice due to the small vein size. | - Do not rely on seeing a blood flash.- A lack of resistance and the absence of a subcutaneous bleb are better indicators of successful cannulation. |
Intraperitoneal (IP) Injection
| Problem | Possible Cause | Solution |
| Fluid leakage from the injection site | - Needle gauge is too large.- Injection volume is excessive. | - Use an appropriate needle size (e.g., 25-27 gauge for mice).- Adhere to recommended injection volume limits for mice (typically < 2-3 mL).[3] |
| Injection into the intestine or bladder | Improper needle placement. | - Inject into the lower right or left quadrant of the abdomen to avoid the cecum and bladder.- Insert the needle at a 15-20 degree angle with the bevel up. |
| Animal shows signs of pain or distress post-injection | - Irritating formulation.- Accidental injection into an organ. | - Ensure the formulation is at a physiological pH and is well-tolerated.- If organ damage is suspected, monitor the animal closely and consult with a veterinarian. |
Oral Gavage
| Problem | Possible Cause | Solution |
| Regurgitation or fluid coming from the nose | - Incorrect placement of the gavage needle in the trachea.- Excessive volume administered. | - Immediately stop the procedure and remove the needle.- Ensure the gavage needle is correctly inserted into the esophagus, not the trachea. You should not feel resistance or see the chest move with fluid administration.- Adhere to recommended volume limits based on the animal's weight. |
| Animal struggles excessively | - Improper restraint.- Stress and anxiety. | - Ensure the animal is securely but gently restrained to prevent movement of the head and neck.- Handle the animal calmly and efficiently to minimize stress. |
| Trauma to the esophagus or stomach | - Forcing the gavage needle.- Using a gavage needle with a rough tip. | - The gavage needle should pass down the esophagus smoothly. Do not apply force.- Use a flexible, ball-tipped gavage needle to minimize the risk of tissue damage. |
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule antagonist of activin A. It functions by binding to activin A and disrupting its interaction with its type I receptor, ALK4. This inhibition of the activin A signaling pathway has been shown to be a promising therapeutic approach for conditions associated with excess activin A, such as cancer-related cachexia and certain reproductive disorders.[3][4]
Q2: What is a suitable vehicle for in vivo administration of this compound?
A2: As this compound is a hydrophobic small molecule, a suitable vehicle is required to ensure its solubility and bioavailability for in vivo studies. While the specific vehicle used for this compound in published studies is not detailed, a common formulation for similar hydrophobic small molecule inhibitors, such as SB-431542, is a solution of 20% Dimethyl sulfoxide (B87167) (DMSO) and 80% corn oil .[5] Another option for intraperitoneal injections is 20% DMSO in saline .[6] It is crucial to perform small-scale pilot studies to determine the optimal and well-tolerated vehicle for your specific experimental conditions.
Q3: What is a typical dose of this compound for in vivo mouse studies?
A3: A study by Zhu et al. (2015) demonstrated that this compound caused a dose-dependent decrease in Follicle-Stimulating Hormone (FSH) levels in ovariectomized mice.[3][4] While the exact doses are not specified in the abstract, for a similar small molecule activin/TGF-β inhibitor like SB-431542, a dose of 10 mg/kg administered intraperitoneally has been used effectively in mice.[5] Dose-response studies are recommended to determine the optimal dose for your specific animal model and desired therapeutic effect.
Q4: How can I prepare the this compound formulation for injection?
A4: To prepare a formulation such as 20% DMSO in corn oil, first dissolve the this compound powder in DMSO completely. This may require gentle warming or vortexing. Once dissolved, add the corn oil to the desired final volume and mix thoroughly to ensure a homogenous solution. The final formulation should be clear and free of any precipitate.
Q5: What are the expected outcomes of this compound administration in vivo?
A5: In ovariectomized mice, administration of this compound has been shown to cause a dose-dependent decrease in serum FSH levels.[3][4] Depending on the animal model, other potential outcomes related to the inhibition of the activin A signaling pathway could include effects on muscle mass, cell proliferation, and fibrosis.
III. Quantitative Data Summary
The following table summarizes the in vivo efficacy of this compound as reported in the literature.
| Compound | Animal Model | Dosing Route | Key Finding | Reference |
| This compound | Ovariectomized mice | Not specified | Dose-dependent decrease in FSH levels | [3][4] |
Detailed quantitative data on the percentage of FSH reduction at specific doses of this compound are not available in the referenced abstract. Researchers should perform dose-response studies to quantify this effect in their models.
IV. Experimental Protocols
The following are detailed methodologies for common administration routes for small molecule inhibitors like this compound in mice. Note: These are generalized protocols and should be adapted and optimized for this compound based on pilot studies.
Intraperitoneal (IP) Injection Protocol (Based on SB-431542)
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound for a 10 mg/kg dose based on the animal's body weight.
-
Prepare a vehicle of 20% sterile DMSO in sterile corn oil.
-
Dissolve the this compound in DMSO first, ensuring it is fully solubilized.
-
Add the corn oil to the final volume and mix thoroughly.
-
-
Animal Restraint:
-
Gently restrain the mouse using an appropriate method to expose the abdomen.
-
-
Injection Procedure:
-
Use a 25-27 gauge needle.
-
Lift the mouse's hindquarters to a 30-degree angle.
-
Insert the needle into the lower right quadrant of the abdomen at a 15-20 degree angle.
-
Aspirate to ensure no blood or urine is drawn, indicating incorrect placement.
-
Inject the calculated volume of the this compound solution slowly and steadily.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
-
V. Mandatory Visualizations
Activin A Signaling Pathway
Caption: Canonical Activin A signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound In Vivo Study
Caption: A generalized workflow for conducting an in vivo study with this compound in mice.
References
- 1. JP6416760B2 - Stable formulation for parenteral injection of small molecule drugs - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Nanodisks: hydrophobic drug delivery vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Publications | Scheidt Research Group [scheidtgroup.northwestern.edu]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Assessing and Mitigating NUCC-555 Toxicity In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing and mitigating the in vitro toxicity of NUCC-555, a small molecule antagonist of Activin A.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an antagonist of Activin A, a member of the Transforming Growth Factor-beta (TGF-β) superfamily.[1] It functions by interacting with the Activin A binding pocket, thereby blocking its signaling pathways.[1] Activin A signaling can be mediated through both canonical (Smad-dependent) and non-canonical pathways (e.g., ERK1/2, p38, Wnt, PI3K).[1] By inhibiting Activin A, this compound can modulate cellular processes such as proliferation, differentiation, and apoptosis.
Q2: What are the common in vitro assays to assess this compound toxicity?
A2: Standard colorimetric cytotoxicity assays are suitable for assessing the in vitro toxicity of this compound. These include:
-
MTT Assay: Measures mitochondrial reductase activity, an indicator of cell viability.
-
LDH Assay: Quantifies the release of lactate (B86563) dehydrogenase from damaged cells, indicating loss of membrane integrity.
-
Neutral Red Uptake Assay: Assesses the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.
Q3: What level of cytotoxicity has been observed for this compound in vitro?
A3: Studies have shown that this compound exhibits dose-dependent cytotoxicity in various cell types. For instance, in an MTT assay, the half-maximal inhibitory concentration (IC50) was determined for human hepatoma Huh-7 cells and primary rat hepatocytes after 48 hours of incubation.[1]
Quantitative Data Summary
The following table summarizes the reported in vitro cytotoxicity of this compound.
| Cell Line | Assay | Incubation Time | IC50 (approx.) | Reference |
| Human Huh-7 | MTT | 48 hours | ~50 µM | [1] |
| Primary Rat Hepatocytes | MTT | 48 hours | >50 µM | [1] |
Troubleshooting Guides
This section addresses specific issues that may arise during the in vitro toxicity assessment of this compound.
Issue 1: High variability between replicate wells in my cytotoxicity assay.
-
Possible Cause: Uneven cell seeding, pipetting errors, or edge effects in the microplate.
-
Solution:
-
Ensure your cell suspension is homogenous before and during plating.
-
Use calibrated pipettes and consider using a multi-channel pipette for reagent addition to minimize well-to-well variation.
-
To mitigate edge effects, avoid using the outermost wells of the plate or fill them with sterile medium or phosphate-buffered saline (PBS).
-
Issue 2: My positive control for cytotoxicity is not showing the expected effect.
-
Possible Cause: The concentration of the positive control is too low, the incubation time is too short, or the cells have developed resistance.
-
Solution:
-
Verify the concentration and activity of your positive control stock.
-
Optimize the incubation time to ensure a sufficient window for the cytotoxic effects to manifest.
-
If using a continuous cell line, ensure you are using a low passage number, as cells can change phenotypically over time.
-
Issue 3: I am observing a colored precipitate in the wells after adding this compound.
-
Possible Cause: this compound may have limited solubility in your culture medium at the tested concentrations.
-
Solution:
-
Visually inspect the wells for any precipitation after adding the compound.
-
Determine the solubility of this compound in your specific cell culture medium.
-
If solubility is an issue, consider using a lower concentration of a solubilizing agent like DMSO (typically below 0.5%) and ensure the final solvent concentration is consistent across all wells, including controls.
-
Issue 4: My MTT assay results show an increase in absorbance at high concentrations of this compound.
-
Possible Cause: this compound may be chemically reducing the MTT reagent, or it could be interfering with the optical density reading if it is colored.
-
Solution:
-
Run a control plate with this compound in cell-free medium to check for direct MTT reduction.
-
If this compound is colored, include a "compound only" control (this compound in media without cells) and subtract this background absorbance from your experimental wells.
-
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This protocol measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to convert the yellow MTT salt into purple formazan (B1609692) crystals.
Materials:
-
This compound stock solution (in an appropriate solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours at 37°C and 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add the this compound dilutions. Include vehicle-only and no-treatment controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix thoroughly on a plate shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This protocol quantifies cytotoxicity by measuring the activity of LDH released from the cytosol of damaged cells into the culture medium.
Materials:
-
This compound stock solution
-
96-well plates
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (positive control)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat cells with serial dilutions of this compound. Include untreated, vehicle, and maximum LDH release (lysis buffer) controls.
-
Incubate for the desired time.
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer a portion of the supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture to each well according to the manufacturer's instructions.
-
Incubate at room temperature for 10-30 minutes, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Neutral Red Uptake Assay
This assay determines cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of living cells.
Materials:
-
This compound stock solution
-
96-well plates
-
Complete cell culture medium
-
Neutral Red solution (e.g., 50 µg/mL in medium)
-
Wash buffer (e.g., PBS)
-
Destain solution (e.g., 1% acetic acid in 50% ethanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Expose cells to various concentrations of this compound for the desired duration.
-
Remove the treatment medium and incubate the cells with the Neutral Red solution for 2-3 hours at 37°C.
-
Remove the Neutral Red solution and wash the cells with the wash buffer.
-
Add the destain solution to each well and incubate with shaking for 10 minutes to extract the dye.
-
Measure the absorbance at 540 nm.
-
Express the results as a percentage of the untreated control.
Visualizations
Caption: Canonical Activin A signaling pathway and the inhibitory action of this compound.
References
Validation & Comparative
comparing NUCC-555 and SB-431542 for activin signaling
An Objective Comparison of NUCC-555 and SB-431542 for Activin Signaling Inhibition
For researchers in cellular biology, developmental biology, and drug discovery, the precise modulation of signaling pathways is paramount. The Activin signaling pathway, a critical component of the Transforming Growth Factor-beta (TGF-β) superfamily, governs a multitude of cellular processes including proliferation, differentiation, and apoptosis.[1][2] Dysregulation of this pathway is implicated in various diseases, from fibrosis to cancer. This guide provides a detailed comparison of two widely used small molecule inhibitors, this compound and SB-431542, offering insights into their distinct mechanisms, performance, and experimental applications.
Mechanism of Action: A Tale of Two Targets
While both this compound and SB-431542 effectively block the Activin signaling cascade, they do so by targeting different components of the pathway.
SB-431542 is a well-established and highly selective ATP-competitive inhibitor.[3][4] It directly targets the kinase domain of the Activin receptor-like kinase (ALK) type I receptors. Specifically, it potently inhibits ALK5 (the TGF-β type I receptor), ALK4 (the Activin type IB receptor), and ALK7.[5][6][7] By competing with ATP for the binding site on these receptors, SB-431542 prevents the phosphorylation and subsequent activation of the downstream signaling mediators, SMAD2 and SMAD3.[3][8] A key feature of its selectivity is its lack of inhibitory activity against the more divergent ALK family members involved in Bone Morphogenetic Protein (BMP) signaling (ALK1, ALK2, ALK3, and ALK6).[9][10][11]
This compound , in contrast, functions as a direct antagonist of the ligand, Activin A.[12] It was identified through in-silico screening and has been shown to interact with the ligand-binding pocket of Activin A.[12] Its mechanism involves disrupting the formation of the functional signaling complex. Specifically, this compound interferes with the binding of the Activin A/ActRIIA complex to the type I receptor, ALK4, thereby preventing the initiation of the entire downstream signaling cascade.[13] This mode of action is distinct from SB-431542 as it acts extracellularly to neutralize the signaling ligand itself.
Quantitative Performance and Specificity
The efficacy and specificity of an inhibitor are critical for interpreting experimental results. This compound and SB-431542 exhibit distinct quantitative profiles.
| Feature | SB-431542 | This compound |
| Primary Target | ALK4, ALK5, ALK7 Receptors[5][6] | Activin A Ligand[12][13] |
| Mechanism of Action | ATP-competitive kinase inhibitor[4][5][7] | Ligand antagonist; disrupts receptor complex formation[13] |
| IC₅₀ (ALK5) | 94 nM[5][7][10] | Not Applicable |
| IC₅₀ (ALK4) | 140 nM[5][7] | Not Applicable |
| IC₅₀ (vs. Activin A) | Not Applicable | 5.37 ± 4.01 µM (in LβT2 cell reporter assay)[13] |
| Selectivity | High selectivity for ALK4/5/7 over BMP receptors (ALK1/2/3/6) and other kinases (ERK, JNK, p38).[6][7][9] | Specific for Activin A over Myostatin (GDF8), another TGF-β family member.[13] |
| Downstream Effect | Inhibits TGF-β and Activin-induced SMAD2/3 phosphorylation.[7][8][9] | Blocks Activin A-mediated cellular responses, such as hepatic stellate cell activation.[12][14] |
Signaling Pathway and Inhibitor Targets
To visualize the points of intervention for each compound, the following diagram illustrates the canonical Activin signaling pathway.
References
- 1. How Do Activin Signaling Inhibitors Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 2. Activin signaling as an emerging target for therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of SB431542 in inhibiting mouse embryonic stem cell differentiation [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. stemcell.com [stemcell.com]
- 6. SB-431542 is a potent and specific inhibitor of transforming growth factor-beta superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SB431542 | Cell Signaling Technology [cellsignal.com]
- 8. A Specific Inhibitor of TGF-β Receptor Kinase, SB-431542, as a Potent Antitumor Agent for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agscientific.com [agscientific.com]
- 10. cellagentech.com [cellagentech.com]
- 11. store.reprocell.com [store.reprocell.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Virtual High-Throughput Screening To Identify Novel Activin Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antagonizing Activin A/p15INK4b Signaling as Therapeutic Strategy for Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Mechanism of Action of NUCC-555 (Elezanumab/ABT-555): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of NUCC-555, now identified as Elezanumab (ABT-555), with alternative therapeutic strategies. Elezanumab is an investigational human monoclonal antibody that targets Repulsive Guidance Molecule a (RGMa). Its mechanism of action holds promise for the treatment of neurological disorders such as spinal cord injury, multiple sclerosis, and ischemic stroke by promoting neuroregeneration and neuroprotection. This document presents supporting experimental data, detailed methodologies for key validation experiments, and visual representations of the signaling pathways and experimental workflows.
Comparative Efficacy of Elezanumab and Alternatives
The following tables summarize the quantitative data from preclinical and clinical studies, comparing the performance of Elezanumab with standard-of-care and alternative treatments for spinal cord injury, multiple sclerosis, and ischemic stroke.
Spinal Cord Injury: Functional Recovery and Axonal Regeneration
| Treatment | Animal Model | Outcome Measure | Result | Citation |
| Elezanumab | Rat cervical SCI | Locomotor Score (Cervical Locomotor Score) | Significant improvement in grip and trunk/core strength, locomotion, and gait. | [1][2] |
| Elezanumab | Rat cervical SCI | Axonal Sprouting (Corticospinal & Serotonergic fibers) | Increased neuroplasticity and growth of corticospinal axons into gray matter. | [1][2] |
| Elezanumab | Non-human primate thoracic SCI | Locomotor Function | Significant improvements in locomotor function with intravenous administration. | [3] |
| Methylprednisolone (B1676475) (High Dose) | Human acute SCI | Neurological Recovery (Motor, Pinprick, Touch) | No significant difference in neurological recovery compared to standard dose. | [4][5][6] |
| Methylprednisolone (Low Dose) | Human cervical SCI | Neurological Recovery | Superior neurological recovery compared to high-dose and no-MP groups. | [7] |
Multiple Sclerosis: Disability Progression and Relapse Rate
| Treatment | Patient Population | Outcome Measure | Result | Citation |
| Elezanumab | Relapsing & Progressive MS | Overall Response Score (ORS) at Week 52 | No significant difference from placebo. | [8][9] |
| Elezanumab | Relapsing MS | Expanded Disability Status Scale (EDSS) | Majority of patients did not experience clinically significant worsening or improvement. | [10][11] |
| Glatiramer Acetate | Relapsing-Remitting MS | Annualized Relapse Rate | Reduced by approximately 30-34% compared to placebo. | [12][13][14] |
| Glatiramer Acetate | Relapsing-Remitting MS | Disability Progression | Significantly improved overall disability status compared to placebo. | [15] |
Ischemic Stroke: Neurological Outcome and Infarct Volume
| Treatment | Animal Model/Patient Population | Outcome Measure | Result | Citation |
| Elezanumab | Rabbit MCAO model | Neuromotor Score | Significantly improved neuromotor function and recovery rate. | [16][17] |
| Elezanumab | Rabbit MCAO model | Infarct Volume | Significantly reduced infarct volumes. | [16] |
| Alteplase (tPA) | Acute Ischemic Stroke Patients | Functional Outcome (mRS 0-2) at 90 days | 56.7% of patients showed improvement in the modified Rankin Scale. | [18] |
| Alteplase (tPA) | Acute Ischemic Stroke Patients | Neurological Outcome (NIHSS) | No significant difference in mRS at 90 days compared to admission. | [18] |
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of Elezanumab's mechanism of action are provided below.
Neurite Outgrowth Assay
This assay is crucial for demonstrating the ability of Elezanumab to block the inhibitory effects of RGMa on axonal growth.
Objective: To quantify the effect of Elezanumab on neurite outgrowth in the presence of inhibitory RGMa.
Materials:
-
Primary cortical neurons or a suitable neuronal cell line (e.g., PC12, SH-SY5Y)
-
Cell culture medium and supplements
-
Poly-L-lysine or laminin-coated culture plates/slides
-
Recombinant RGMa protein
-
Elezanumab (or other anti-RGMa antibody)
-
Isotype control antibody
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against a neuronal marker (e.g., β-III tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope with image analysis software
Procedure:
-
Cell Plating: Plate dissociated primary neurons or neuronal cells onto coated culture vessels at an appropriate density.
-
Cell Culture: Culture the cells for 24-48 hours to allow for initial attachment and neurite extension.
-
Treatment: Treat the cells with the following conditions:
-
Vehicle control
-
Recombinant RGMa
-
Recombinant RGMa + Elezanumab
-
Recombinant RGMa + Isotype control antibody
-
-
Incubation: Incubate the cells for an additional 24-72 hours.
-
Fixation and Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block non-specific antibody binding with 5% BSA.
-
Incubate with anti-β-III tubulin primary antibody overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody and DAPI for 1-2 hours at room temperature.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Use image analysis software to automatically or semi-automatically trace and measure the length of neurites.
-
Quantify the average neurite length per neuron and the percentage of neurite-bearing cells for each treatment group.
-
RhoA Activation Assay (G-LISA or Western Blot)
This assay validates the downstream signaling mechanism of RGMa and the inhibitory effect of Elezanumab on this pathway.
Objective: To measure the levels of active (GTP-bound) RhoA in neuronal cells following treatment with RGMa and Elezanumab.
Materials:
-
Neuronal cell line or primary neurons
-
Cell lysis buffer specific for Rho GTPase assays
-
Recombinant RGMa protein
-
Elezanumab
-
Protein concentration assay kit (e.g., BCA)
-
RhoA G-LISA Activation Assay Kit or materials for Western blot (SDS-PAGE gels, transfer membranes, anti-RhoA antibody, HRP-conjugated secondary antibody, chemiluminescence substrate)
Procedure (Western Blot Method):
-
Cell Treatment: Culture and treat cells as described in the neurite outgrowth assay (Vehicle, RGMa, RGMa + Elezanumab).
-
Cell Lysis: Lyse the cells on ice with a specialized lysis buffer to preserve GTP-bound RhoA.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Pull-down of Active RhoA:
-
Incubate equal amounts of protein lysate with Rhotekin-RBD beads (which specifically bind to GTP-RhoA) for 1 hour at 4°C.
-
Wash the beads to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against RhoA overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensity to determine the relative amount of active RhoA in each sample. Normalize to the total RhoA in the input lysates.
-
Visualizing the Mechanism and Experimental Design
The following diagrams, created using the DOT language, illustrate the signaling pathway of Elezanumab, a comparative experimental workflow, and the logical relationship of Elezanumab to its alternatives.
Caption: Elezanumab inhibits RGMa, preventing its activation of the Neogenin receptor and downstream RhoA/ROCK signaling, thereby promoting neurite growth.
Caption: A workflow for validating Elezanumab's mechanism, from in vitro assays to in vivo functional and histological assessments.
Caption: Elezanumab primarily targets neuroprotection and neuroregeneration, while alternatives often focus on neuroprotection and anti-inflammatory mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. Delayed administration of elezanumab, a human anti-RGMa neutralizing monoclonal antibody, promotes recovery following cervical spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elezanumab, a human anti-RGMa monoclonal antibody, promotes neuroprotection, neuroplasticity, and neurorecovery following a thoracic hemicompression spinal cord injury in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Methylprednisolone and neurological function 1 year after spinal cord injury. Results of the National Acute Spinal Cord Injury Study. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. High dose methylprednisolone in the management of acute spinal cord injury - a systematic review from a clinical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Low-dose Methylprednisolone in Promoting Neurological Function Recovery After Spinal Cord Injury: Clinical and Animal Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. vjneurology.com [vjneurology.com]
- 9. Randomized, Double‐Blind, Placebo‐Controlled, Multiple‐Dose Studies to Assess the Safety and Efficacy of Elezanumab when Added to Standard of Care in Relapsing and Progressive Forms of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. neurology.org [neurology.org]
- 11. escholarship.org [escholarship.org]
- 12. Clinical Utility of Glatiramer Acetate in the Management of Relapse Frequency in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medscape.com [medscape.com]
- 14. Glatiramer acetate: long-term safety and efficacy in relapsing-remitting multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Glatiramer acetate: a review of its use in relapsing-remitting multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. Neutralizing RGMa with Elezanumab Promotes Cerebroprotection and Recovery in Rabbit Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 18. e-mjm.org [e-mjm.org]
Navigating the TGF-beta Superfamily: A Comparative Selectivity Analysis of NUCC-555 and Other TGF-beta Inhibitors
For researchers and drug development professionals, the precise targeting of the Transforming Growth Factor-beta (TGF-β) signaling pathway presents both a significant opportunity and a considerable challenge. The pleiotropic nature of TGF-β signaling, with its roles in cell growth, differentiation, and immune regulation, necessitates the development of highly selective inhibitors to minimize off-target effects. This guide provides a detailed comparison of the selectivity of NUCC-555, a novel Activin A antagonist, with established TGF-β inhibitors, Galunisertib and Vactosertib, supported by experimental data and detailed methodologies.
The TGF-β superfamily comprises a diverse group of cytokines, including TGF-βs, activins, and bone morphogenetic proteins (BMPs), that signal through a conserved mechanism involving type I and type II serine/threonine kinase receptors. Dysregulation of this pathway is implicated in a range of diseases, from cancer to fibrosis. While many inhibitors have been developed to target the TGF-β type I receptor (TβRI/ALK5), this compound offers a distinct mechanism by selectively antagonizing Activin A, a key member of the TGF-β superfamily.
Comparative Selectivity Profiles
The selectivity of a small molecule inhibitor is paramount to its therapeutic potential. The following tables summarize the in vitro potency and selectivity of this compound, Galunisertib, and Vactosertib against key members of the TGF-β superfamily and other related kinases.
Table 1: Inhibitory Activity of this compound
| Target | Assay Type | IC50 |
| Activin A | LβT2 bioassay | 5.37 ± 4.01 µM[1] |
| Myostatin (GDF8) | LβT2 bioassay | 47.92 ± 34.02 µM[1] |
Note: The data indicates that this compound is approximately 9-fold more selective for Activin A over the closely related TGF-β superfamily member, myostatin.
Table 2: Kinase Selectivity Profile of Galunisertib
| Kinase Target | IC50 (nM) |
| ALK5 (TGF-βRI) | 56 [2] |
| ALK4 (ACVR1B) | 77.7[1] |
| TGF-βRII | 208[3] |
| ALK6 (BMPR1B) | 471[3] |
| ACVR2B | 694[3] |
| MINK1 | 190[3] |
| RIPK2 | 220[3] |
Note: Galunisertib is a potent inhibitor of ALK5, the TGF-β type I receptor. It also shows activity against other type I receptors like ALK4, but is less potent against other members of the TGF-β receptor family and other kinases.
Table 3: Inhibitory Activity of Vactosertib
| Kinase Target | IC50 (nM) |
| ALK5 (TGF-βRI) | 11 - 12.9 [4][5] |
| ALK4 (ACVR1B) | 13 - 17.3[4][5] |
| ALK2 (ACVR1) | 17.3[4] |
Note: Vactosertib is a highly potent inhibitor of ALK5 and also demonstrates significant activity against ALK4 and ALK2, other type I receptors in the TGF-β superfamily.
Mechanism of Action and Signaling Pathways
The differential selectivity of these inhibitors stems from their distinct mechanisms of action. Galunisertib and Vactosertib are ATP-competitive inhibitors that target the kinase domain of type I receptors, primarily ALK5. In contrast, this compound acts as an antagonist of the Activin A ligand, preventing it from binding to its receptor complex.
Experimental Protocols
The quantitative data presented in this guide are derived from established in vitro assays. Below are detailed methodologies for key experiments used to assess inhibitor selectivity.
Biochemical Kinase Inhibition Assay (for Galunisertib and Vactosertib)
This assay measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Detailed Steps:
-
Reagent Preparation: Recombinant human TGF-βRI (ALK5) kinase domain is diluted in kinase buffer. A specific peptide substrate and ATP are also prepared in the same buffer. The test compound (e.g., Galunisertib, Vactosertib) is serially diluted to various concentrations.
-
Reaction Initiation: The kinase, substrate, and test compound are pre-incubated in a 96-well or 384-well plate. The reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at 30°C for a specified time to allow for substrate phosphorylation.
-
Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, including radiometric assays using [γ-³²P]ATP and measuring incorporated radioactivity, or non-radioactive methods like ADP-Glo™ which measures ADP production as a marker of kinase activity.[6][7]
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each concentration of the inhibitor relative to a control without the inhibitor. The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is determined by fitting the data to a dose-response curve.
Cellular SMAD Phosphorylation Assay
This assay measures the ability of an inhibitor to block TGF-β or Activin A-induced phosphorylation of SMAD2/3 in a cellular context.
Detailed Steps:
-
Cell Culture and Treatment: Cells responsive to TGF-β or Activin A (e.g., HaCaT keratinocytes, 4T1 breast cancer cells) are seeded in multi-well plates. After reaching a suitable confluency, they are serum-starved to lower basal signaling. The cells are then pre-incubated with varying concentrations of the inhibitor for a specific duration.
-
Ligand Stimulation: Following pre-incubation with the inhibitor, the cells are stimulated with a fixed concentration of TGF-β1 or Activin A for a short period (e.g., 30-60 minutes) to induce SMAD phosphorylation.
-
Cell Lysis and Protein Quantification: The cells are washed and then lysed to release cellular proteins. The total protein concentration in each lysate is determined to ensure equal loading for subsequent analysis.
-
Detection of Phospho-SMAD: The levels of phosphorylated SMAD2 (at Ser465/467) and/or SMAD3 (at Ser423/425) are measured and normalized to the levels of total SMAD2/3. Common detection methods include:
-
Western Blotting: Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against phospho-SMAD and total SMAD.
-
ELISA (Enzyme-Linked Immunosorbent Assay): A sandwich ELISA format is used with a capture antibody for total SMAD and a detection antibody specific for the phosphorylated form.
-
-
Data Analysis: The ratio of phospho-SMAD to total SMAD is calculated for each inhibitor concentration. The IC50 value is then determined from a dose-response curve, representing the concentration of the inhibitor that reduces ligand-induced SMAD phosphorylation by 50%.
Conclusion
The selective inhibition of the TGF-β superfamily signaling pathways holds immense therapeutic promise. This guide highlights the distinct selectivity profile of the Activin A antagonist, this compound, in comparison to the ALK5-focused inhibitors, Galunisertib and Vactosertib. While Galunisertib and Vactosertib offer potent inhibition of the canonical TGF-β signaling cascade through direct targeting of TβRI/ALK5, this compound provides an alternative strategy by neutralizing a specific ligand, Activin A. The choice of inhibitor will ultimately depend on the specific pathological context and the desired therapeutic outcome. The provided experimental protocols serve as a foundation for researchers to further explore and characterize the selectivity of these and other emerging inhibitors of this critical signaling network.
References
- 1. Virtual High-Throughput Screening To Identify Novel Activin Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Vactosertib | ALK | TGF-beta/Smad | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. promega.com [promega.com]
- 7. Targeting the TGFβ pathway with galunisertib, a TGFβRI small molecule inhibitor, promotes anti-tumor immunity leading to durable, complete responses, as monotherapy and in combination with checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
Examining the Specificity of NUCC-555: A Comparative Analysis of Cross-Reactivity with Myostatin Signaling
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of therapeutic candidates is paramount. This guide provides an objective comparison of NUCC-555, a novel small-molecule activin A antagonist, and its cross-reactivity with the closely related myostatin signaling pathway. The following data, protocols, and pathway visualizations are intended to offer a clear, data-driven perspective on the selectivity of this compound.
Myostatin (GDF8) and activin A, both members of the Transforming Growth Factor-β (TGF-β) superfamily, play critical roles in muscle development and homeostasis. They signal through a common receptor complex, primarily involving the activin type IIB receptor (ActRIIB), and activate downstream Smad2/3 signaling. Consequently, therapeutic agents designed to modulate these pathways require rigorous specificity testing to ensure targeted effects and minimize off-target interactions. This compound has been identified as a potent antagonist of activin A, and this guide delves into its comparative interaction with myostatin.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the inhibitory potency (IC50) and binding affinity (Kd) of this compound and other known myostatin pathway inhibitors. This data provides a quantitative basis for comparing their efficacy and selectivity.
| Compound | Target | Assay Type | IC50 | Binding Affinity (Kd) | Source |
| This compound | Activin A | LβT2 Luciferase Reporter Assay | 5.37 ± 4.01 µM | Not Reported | [1] |
| This compound | Myostatin | LβT2 Luciferase Reporter Assay | 47.92 ± 34.02 µM | Not Reported | [1] |
| LY2495655 (Landogrozumab) | Myostatin | SBE Luciferase Reporter Assay | 0.4 - 1.3 nM | 1.9 pM | [2] |
| Myostatin Propeptide | Myostatin | CAGA Luciferase Reporter Assay | ~2.0 nM | Not Reported | [3] |
| Follistatin | Myostatin | Not Specified | Potent Antagonist | Not Reported | [4][5] |
| ACE-031 (Soluble ActRIIB) | Myostatin & other TGF-β ligands | Not Specified | Not Reported | High Affinity | [6][7][8] |
Note: Data for different compounds are from various sources and experimental conditions, which should be considered when making direct comparisons.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the molecular interactions and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Myostatin and Activin A Signaling Pathway
Caption: Myostatin and Activin A signaling pathways and points of inhibition.
Experimental Workflow: Blitz Binding Assay for Selectivity
Caption: Workflow for assessing this compound selectivity using Bio-Layer Interferometry.
Experimental Workflow: Western Blot for Phospho-Smad2/3
Caption: Workflow for detecting p-Smad2/3 levels via Western Blotting.
Detailed Experimental Protocols
Blitz Bio-Layer Interferometry (BLI) Assay for this compound Selectivity
This protocol is adapted from the methodology used to assess the binding of this compound to the Activin A/ActRIIA-ECD and Myostatin/ActRIIA-ECD complexes.[1]
Objective: To determine if this compound interferes with the binding of Activin A or Myostatin to the ALK4 receptor.
Materials:
-
BLItz System (ForteBio)
-
Streptavidin (SA) Biosensors
-
Biotinylated Activin Receptor Type IIA Extracellular Domain (ActRIIA-ECD)
-
Recombinant Human Activin A
-
Recombinant Human Myostatin (GDF8)
-
Recombinant Human ALK4-ECD-Fc
-
This compound
-
Assay Buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20)
-
Black 0.5 ml tubes and 4 µL drop holder
Procedure:
-
Biosensor Hydration: Hydrate the Streptavidin biosensors in assay buffer for at least 10 minutes prior to use.
-
Immobilization of ActRIIA-ECD:
-
Load the hydrated biosensor with biotinylated ActRIIA-ECD by dipping it into a solution of the receptor.
-
Monitor the response until a stable baseline is achieved, indicating successful immobilization.
-
-
Baseline: Establish a stable baseline by placing the biosensor in assay buffer for 60 seconds.
-
Association:
-
Prepare the ligand-receptor complexes:
-
Mix Activin A with the immobilized ActRIIA-ECD.
-
In a separate experiment, mix Myostatin with the immobilized ActRIIA-ECD.
-
-
To test for inhibition, pre-incubate the respective ligand-receptor complexes with this compound at various concentrations (e.g., 25 µM).
-
Dip the biosensor into the sample containing the pre-formed complex (with or without this compound) and ALK4-ECD-Fc.
-
Monitor the association for 180-360 seconds.
-
-
Dissociation: Return the biosensor to the assay buffer and monitor dissociation for 120 seconds.
-
Data Analysis: Analyze the resulting sensorgrams to determine the on-rate (ka), off-rate (kd), and overall binding affinity (Kd). Compare the binding curves in the presence and absence of this compound to assess its inhibitory effect. A significant reduction in the binding response in the presence of this compound indicates inhibition.
Western Blot for Phospho-Smad2/3
This protocol provides a general framework for assessing the phosphorylation of Smad2/3 in response to ligand stimulation and inhibitor treatment.[9][10][11]
Objective: To determine the effect of this compound on Activin A- or Myostatin-induced phosphorylation of Smad2 and Smad3.
Materials:
-
Cell line of interest (e.g., C2C12 myoblasts, A549 lung carcinoma cells)
-
Cell culture reagents
-
Recombinant Human Activin A or Myostatin
-
This compound
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA or Bradford)
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking Buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: anti-phospho-Smad2 (Ser465/467), anti-phospho-Smad3 (Ser423/425), anti-total Smad2/3, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 18-22 hours to reduce basal signaling.
-
Pre-treat cells with desired concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with Activin A (e.g., 10 ng/mL) or Myostatin (e.g., 50 ng/mL) for 30 minutes. Include non-stimulated and vehicle-only controls.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer with inhibitors to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample, add Laemmli buffer, and heat at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Smad2/3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe for total Smad2/3 and the loading control to ensure equal protein loading.
-
Quantify band intensities to determine the relative levels of phosphorylated Smad2/3.
-
The experimental evidence strongly suggests that this compound is a selective antagonist of Activin A signaling with significantly lower potency against the myostatin pathway.[1] This selectivity is a critical attribute for therapeutic development, as it allows for targeted modulation of the activin A axis while minimizing potential effects on myostatin-regulated processes. The provided protocols offer a foundation for researchers to independently verify and further explore the nuanced interactions of this compound and other modulators of these vital signaling pathways.
References
- 1. Virtual High-Throughput Screening To Identify Novel Activin Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A Myostatin Inhibitor (Propeptide-Fc) Increases Muscle Mass and Muscle Fiber Size in Aged Mice but Does not Increase Bone Density or Bone Strength - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myostatin inhibition by a follistatin-derived peptide ameliorates the pathophysiology of muscular dystrophy model mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. INHIBITION OF MYOSTATIN WITH EMPHASIS ON FOLLISTATIN AS A THERAPY FOR MUSCLE DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotechpeptides.com [biotechpeptides.com]
- 7. A single ascending-dose study of muscle regulator ACE-031 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. corepeptides.com [corepeptides.com]
- 9. benchchem.com [benchchem.com]
- 10. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
A Tale of Two Targets: A Comparative Analysis of Elezanumab (ABT-555) and KT-474 for Researchers and Drug Development Professionals
An important clarification: Initial inquiries into "NUCC-555" and "NUCC-474" have revealed a divergence in the nature of these compounds. "this compound" is identified as elezanumab (also known as ABT-555), a human monoclonal antibody targeting Repulsive Guidance Molecule A (RGMa). In contrast, "NUCC-474" refers to KT-474 (also known as SAR444656), a small molecule protein degrader that targets Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). This guide provides a comprehensive comparative analysis of these two distinct therapeutic agents, focusing on their disparate mechanisms of action, target signaling pathways, and clinical applications.
Executive Summary
Elezanumab and KT-474 represent two innovative and fundamentally different approaches to treating distinct disease categories. Elezanumab is a neuroregenerative and neuroprotective agent under investigation for neurological conditions such as multiple sclerosis and spinal cord injury. It functions by neutralizing an inhibitor of axonal growth. KT-474 is a first-in-class oral IRAK4 degrader being developed for inflammatory diseases, including hidradenitis suppurativa and atopic dermatitis, by eliminating a key signaling protein in inflammatory pathways. This comparison will delve into their molecular mechanisms, present available preclinical and clinical data, and outline the experimental methodologies employed in their evaluation.
Comparative Data Summary
The following tables summarize the key characteristics and available quantitative data for elezanumab and KT-474.
Table 1: General Characteristics
| Feature | Elezanumab (ABT-555) | KT-474 (SAR444656) |
| Drug Class | Human Monoclonal Antibody | Heterobifunctional Small Molecule Protein Degrader |
| Target | Repulsive Guidance Molecule A (RGMa)[1] | Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)[2] |
| Mechanism of Action | Inhibition of RGMa, promoting neuroregeneration and neuroprotection[3][4] | Induces ubiquitination and proteasomal degradation of IRAK4, blocking both its kinase and scaffolding functions[5] |
| Primary Therapeutic Area | Neurology (e.g., Multiple Sclerosis, Spinal Cord Injury, Ischemic Stroke)[6] | Immunology/Dermatology (e.g., Hidradenitis Suppurativa, Atopic Dermatitis)[7] |
| Route of Administration | Intravenous (IV) infusion[6] | Oral[8] |
Table 2: Performance and Efficacy Data
| Parameter | Elezanumab (ABT-555) | KT-474 (SAR444656) |
| Potency (IC50) | ~97 pM for inhibition of RGMa-mediated BMP signaling[4][9] | Not applicable (degrader); potent degradation of IRAK4 observed[10] |
| Preclinical Efficacy | Promotes axonal regeneration and remyelination in models of optic nerve crush, EAE, and spinal cord injury[3][11] | Reduces inflammatory cytokines and shows efficacy in models of TLR/IL-1R-driven inflammation[12] |
| Clinical Trial Phase (as of late 2025) | Phase 2 trials completed for multiple sclerosis and ongoing for spinal cord injury and ischemic stroke[6][13] | Phase 2 trials initiated for hidradenitis suppurativa and atopic dermatitis[14] |
| Key Clinical Findings | Phase 2 trials in multiple sclerosis did not meet the primary endpoint[13]. Phase 1 showed good safety and tolerability with CNS target engagement[15]. | Phase 1 showed robust IRAK4 degradation in blood and skin, with associated anti-inflammatory effects and clinical activity in HS and AD patients. |
| IRAK4 Degradation | Not Applicable | In Phase 1, single doses of ≥600 mg led to ≥93% mean reduction in IRAK4 in blood. After 14 daily doses of 50-200 mg, mean reductions were ≥95%. |
Signaling Pathways and Mechanism of Action
Elezanumab and the RGMa Signaling Pathway
Elezanumab targets Repulsive Guidance Molecule A (RGMa), a protein that inhibits axonal growth and is upregulated after neuronal injury[3]. RGMa exerts its inhibitory effects through interaction with its receptor, neogenin, and acts as a co-receptor for Bone Morphogenetic Proteins (BMPs), which in turn activate the SMAD signaling pathway[3][4]. By binding to RGMa, elezanumab neutralizes its inhibitory activity, thereby blocking the downstream signaling cascade that hinders neuroregeneration.
Caption: Elezanumab blocks RGMa, inhibiting the BMP/SMAD pathway and promoting neuroregeneration.
KT-474 and the IRAK4 Degradation Pathway
KT-474 is a heterobifunctional degrader that targets IRAK4, a critical kinase and scaffold protein in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways[16]. These pathways are central to the innate immune response and are implicated in various inflammatory diseases. KT-474 works by forming a ternary complex with IRAK4 and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of IRAK4[10]. This complete removal of the IRAK4 protein blocks both its kinase and scaffolding functions, offering a more comprehensive pathway inhibition than traditional kinase inhibitors.
Caption: KT-474 induces IRAK4 degradation, blocking TLR/IL-1R-mediated inflammation.
Experimental Protocols
Detailed, step-by-step protocols are proprietary to the developing companies. However, the methodologies employed in the published studies provide insight into the evaluation of these compounds.
Key Experiments for Elezanumab (ABT-555)
-
In Vitro RGMa Neutralization and BMP Signaling Inhibition Assay:
-
Objective: To determine the potency of elezanumab in inhibiting RGMa-mediated signaling.
-
Methodology: A cell-based reporter assay is typically used. Cells expressing BMP receptors and a SMAD-responsive reporter gene (e.g., luciferase) are stimulated with BMP and RGMa in the presence of varying concentrations of elezanumab. The inhibition of the reporter gene expression is measured to calculate the IC50 value[4].
-
-
Preclinical In Vivo Models of Neurological Damage:
-
Objective: To assess the efficacy of elezanumab in promoting neuroregeneration and functional recovery.
-
Models:
-
Optic Nerve Crush Model (in rats): The optic nerve is crushed to induce axonal injury. Elezanumab is administered, and axonal regeneration is assessed through histological analysis of nerve fibers[3].
-
Experimental Autoimmune Encephalomyelitis (EAE) Model (in rats): An animal model for multiple sclerosis where demyelination and inflammation are induced. Elezanumab is administered, and functional recovery is measured using clinical scoring systems. Histology is used to assess demyelination and axonal damage[3].
-
Spinal Cord Injury (SCI) Model (in non-human primates): A thoracic hemicompression injury is created. Elezanumab is administered intravenously, and locomotor function is assessed over several months. Magnetic resonance imaging (MRI) and histological analysis are used to evaluate tissue integrity and axonal sprouting[11].
-
-
-
Phase 1 Clinical Trial in Healthy Volunteers and MS Patients (NCT02601885):
-
Objective: To evaluate the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of elezanumab[15][17].
-
Design: A randomized, double-blind, placebo-controlled study.
-
Endpoints: The primary endpoints are safety and tolerability. Secondary endpoints include pharmacokinetic parameters (Cmax, Tmax, half-life) and pharmacodynamic markers in cerebrospinal fluid (CSF), such as levels of free RGMa and interleukin-10 (IL-10)[15].
-
Key Experiments for KT-474 (SAR444656)
-
In Vitro IRAK4 Degradation Assays:
-
Objective: To determine the potency and selectivity of KT-474 in degrading IRAK4.
-
Methodology: Human peripheral blood mononuclear cells (PBMCs) or other relevant cell lines are treated with varying concentrations of KT-474. The levels of IRAK4 and other proteins are then quantified using methods like Western blotting or mass spectrometry-based proteomics to determine the half-maximal degradation concentration (DC50) and selectivity[10].
-
-
Ex Vivo Cytokine Release Assays:
-
Objective: To assess the functional consequence of IRAK4 degradation on inflammatory signaling.
-
Methodology: Whole blood or PBMCs from healthy volunteers or patients are treated with KT-474 and then stimulated with TLR agonists (e.g., lipopolysaccharide [LPS] or R848). The levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α, IL-1β) in the supernatant are measured by ELISA or multiplex assays[18].
-
-
Phase 1 Clinical Trial in Healthy Volunteers and Patients with HS and AD (NCT04772885):
-
Objective: To evaluate the safety, pharmacokinetics, and pharmacodynamics of KT-474.
-
Design: A randomized, placebo-controlled, single and multiple ascending dose trial, with an open-label cohort for patients.
-
Endpoints: Primary endpoints focus on safety and tolerability. Pharmacodynamic endpoints include the measurement of IRAK4 levels in blood and skin biopsies. Clinical activity is assessed through changes in disease-specific scores (e.g., abscess and nodule count in HS)[12].
-
Conclusion
Elezanumab (ABT-555) and KT-474 represent distinct and targeted therapeutic strategies for different and challenging diseases. Elezanumab, a monoclonal antibody, aims to promote the repair of the central nervous system by neutralizing an inhibitor of axonal regeneration. While it has shown a favorable safety profile, its efficacy in clinical trials for multiple sclerosis has been challenging to demonstrate. Further results from ongoing trials in spinal cord injury and stroke will be critical in defining its therapeutic potential.
KT-474, as a first-in-class oral IRAK4 degrader, exemplifies the potential of targeted protein degradation to address diseases driven by inflammatory pathways. By completely removing its target protein, KT-474 offers a potentially more profound and durable effect than traditional inhibitors. The promising results from its Phase 1 trial in hidradenitis suppurativa and atopic dermatitis have paved the way for Phase 2 studies that will further elucidate its efficacy and safety in these patient populations.
For researchers and drug development professionals, the parallel progression of these two molecules highlights the expanding toolkit of therapeutic modalities. The comparison of a monoclonal antibody for neuroregeneration and a small molecule degrader for inflammation underscores the importance of selecting the right tool for the specific biological challenge at hand. The continued development of both elezanumab and KT-474 will undoubtedly provide valuable insights into their respective pathways and the broader potential of their therapeutic classes.
References
- 1. Elezanumab - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. KT-474 | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Kymera reports positive results from trial of IRAK4 degrader [clinicaltrialsarena.com]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. biospace.com [biospace.com]
- 8. Discovery of KT-474─a Potent, Selective, and Orally Bioavailable IRAK4 Degrader for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Research Portal [scholarship.miami.edu]
- 12. dermatologytimes.com [dermatologytimes.com]
- 13. Randomized, Double‐Blind, Placebo‐Controlled, Multiple‐Dose Studies to Assess the Safety and Efficacy of Elezanumab when Added to Standard of Care in Relapsing and Progressive Forms of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kymera Announces Expansion of KT-474 (SAR444656) HS and AD Phase 2 Studies Following Interim Review of Safety and Efficacy | Kymera Therapeutics, Inc. [investors.kymeratx.com]
- 15. Phase 1 Evaluation of Elezanumab (Anti–Repulsive Guidance Molecule A Monoclonal Antibody) in Healthy and Multiple Sclerosis Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Phase 1 Evaluation of Elezanumab (Anti–Repulsive Guidance Molecule A Monoclonal Antibody) in Healthy and Multiple Sclerosis Participants [escholarship.org]
- 18. drugdiscoverytrends.com [drugdiscoverytrends.com]
Independent Analysis of NUCC-555: A Comparative Guide to Activin A Antagonists
For Immediate Release
This publication provides an independent verification of the research findings concerning NUCC-555, a novel small-molecule inhibitor of activin A. This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of this compound with other therapeutic alternatives targeting the activin A signaling pathway. The information presented is supported by experimental data to facilitate informed decisions in research and development.
Executive Summary
This compound has emerged as a promising antagonist of activin A, a key regulator in various cellular processes, including cell proliferation, differentiation, and fibrosis. Research indicates its potential in therapeutic areas such as liver disease. This guide compares this compound with other activin A signaling inhibitors, including small molecules like NUCC-474, A-83-01, SB-431542, and LY-2157299, as well as biologic therapies such as STM 434 and Garetosmab. The comparison focuses on their mechanism of action, potency, and reported efficacy in preclinical and clinical studies.
Data Presentation: Comparative Analysis of Activin A Antagonists
The following tables summarize the quantitative data for this compound and its alternatives.
Table 1: Small-Molecule Inhibitors of Activin A Signaling
| Compound | Target(s) | IC50 (nM) | Key Findings |
| This compound | Activin A (binds to ALK4) | Not explicitly reported; effective in vitro at 0.5-5.0 µg/mL[1] | Reduces collagen accumulation in liver fibrosis models by 7.9-fold.[1] |
| A-83-01 | ALK4, ALK5, ALK7 | ALK4: 45, ALK5: 12, ALK7: 7.5[2] | More potent than SB-431542 in inhibiting ALK5.[2] |
| SB-431542 | ALK4, ALK5, ALK7 | ALK4: 140, ALK5: 94[3] | Selective inhibitor of activin and TGF-β signaling.[3] |
| LY-2157299 | TGF-βRI (ALK5) | 56 | Inhibits TGF-β-mediated SMAD2 activation. |
Table 2: Biologic Inhibitors of Activin A Signaling
| Product | Mechanism of Action | Clinical Development Stage | Key Findings |
| STM 434 | Ligand trap for activin A | Phase I | Showed acceptable safety profile and early signs of clinical activity. |
| Garetosmab | Monoclonal antibody against activin A | Phase III | Demonstrated a significant reduction in new bone lesions in FOP patients. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and independent verification.
In Vitro Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[4]
-
Solubilization: After removing the MTT solution, add 130 µL of DMSO to dissolve the formazan (B1609692) crystals. Incubate for 15 minutes at 37°C with shaking.[4]
-
Absorbance Measurement: Determine the absorbance at 492 nm using a microplate reader.[4]
In Vitro Activin A Inhibition Assay
This enzyme-linked immunosorbent assay (ELISA) is designed to measure the inhibition of the binding between activin A and its receptor, Activin RIIB.
-
Plate Coating: Coat a 96-well plate with Activin A protein (1 ng/µL) and incubate overnight at 4°C.
-
Blocking: Wash the plate and block the wells with a blocking buffer for at least 90 minutes at room temperature.
-
Inhibitor Incubation: Add the test inhibitor (e.g., this compound) at various concentrations to the wells.
-
Receptor Binding: Add biotinylated Activin RIIB (0.4 ng/µL) to all wells and incubate for 1 hour at room temperature.
-
Detection: Wash the plate and add Streptavidin-HRP, followed by a colorimetric HRP substrate.
-
Absorbance Reading: Measure the absorbance at 450 nm. The signal is inversely proportional to the inhibitory activity of the compound.
In Vivo Liver Fibrosis Model and Collagen Accumulation Assay
This protocol describes the induction of liver fibrosis in a rodent model and the subsequent quantification of collagen deposition.
-
Fibrosis Induction: Induce liver fibrosis in rats or mice through repeated subcutaneous injections of carbon tetrachloride over a period of 3-18 weeks.[5]
-
Treatment: Administer the test compound (e.g., this compound) to the animals during the fibrosis induction period.
-
Tissue Harvesting: At the end of the treatment period, euthanize the animals and collect liver tissue samples.
-
Collagen Staining: Stain liver sections with Picrosirius Red to visualize collagen fibers.
-
Quantitative Analysis: Quantify the collagen content using one of the following methods:
Mandatory Visualization
The following diagrams illustrate key pathways and workflows discussed in this guide.
References
- 1. Antagonizing Activin A/p15INK4b Signaling as Therapeutic Strategy for Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The ALK-5 inhibitor A-83-01 inhibits Smad signaling and epithelial-to-mesenchymal transition by transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SB-431542 is a potent and specific inhibitor of transforming growth factor-beta superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT (Assay protocol [protocols.io]
- 5. Dynamics of collagen accumulation and activity of collagen-degrading enzymes in the liver of rats with carbon tetrachloride-induced hepatic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. quickzyme.com [quickzyme.com]
- 7. researchgate.net [researchgate.net]
Benchmarking NUCC-555 Against Current Liver Fibrosis Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel activin A antagonist, NUCC-555, against current and emerging therapies for liver fibrosis. The information is intended to assist researchers and drug development professionals in evaluating the potential of this compound in the evolving landscape of anti-fibrotic treatments.
Overview of Therapeutic Agents
Liver fibrosis, the excessive accumulation of extracellular matrix (ECM) in the liver, is a common pathway for most chronic liver diseases, leading to cirrhosis and liver failure. The therapeutic landscape is shifting from managing underlying causes to directly targeting the fibrotic process. This guide benchmarks the preclinical compound this compound against the recently FDA-approved Resmetirom and other late-stage clinical candidates.
Data Presentation: A Comparative Analysis
The following tables summarize the available quantitative data for this compound and its comparators. It is important to note that the data for this compound is from preclinical studies, while the data for other therapies are from human clinical trials.
Table 1: Efficacy of Anti-Fibrotic Therapies
| Therapy | Mechanism of Action | Key Efficacy Endpoint | Results | Source |
| This compound | Activin A Antagonist | Reduction in collagen accumulation in preclinical models | 7.9-fold reduction in collagen accumulation in rodent models of liver fibrosis.[1] | Preclinical Study |
| Resmetirom (Rezdiffra™) | Thyroid Hormone Receptor-β (THR-β) Agonist | ≥1-stage improvement in fibrosis with no worsening of NASH at 52 weeks | 80 mg dose: 24.2% of patients achieved endpoint vs. 14.2% on placebo. 100 mg dose: 25.9% of patients achieved endpoint vs. 14.2% on placebo.[2] | Phase 3 Clinical Trial (MAESTRO-NASH) |
| Obeticholic Acid (Ocaliva®) | Farnesoid X Receptor (FXR) Agonist | ≥1-stage improvement in fibrosis with no worsening of NASH at 18 months | 25 mg dose: 22.4% of patients achieved endpoint vs. 9.6% on placebo.[3][4] | Phase 3 Clinical Trial (REGENERATE) |
| Cenicriviroc | CCR2/CCR5 Antagonist | ≥1-stage improvement in fibrosis with no worsening of NASH at 12 months | Did not demonstrate efficacy for treating liver fibrosis in the Phase 3 AURORA study (22.3% vs 25.5% for placebo).[5] | Phase 3 Clinical Trial (AURORA) |
| Semaglutide (Ozempic®, Wegovy®) | Glucagon-like Peptide-1 (GLP-1) Receptor Agonist | Improvement in fibrosis without worsening of NASH | Did not show a significant improvement in liver fibrosis in a Phase 2 trial for NASH-related cirrhosis.[6][7] However, a later Phase 3 trial in MASH showed a reduction in liver fibrosis without worsening of steatohepatitis in 36.8% of patients versus 22.4% in the placebo group.[8] | Phase 2 & 3 Clinical Trials |
Table 2: Mechanism of Action and Cellular Targets
| Therapy | Primary Cellular Target(s) | Key Downstream Effects |
| This compound | Hepatocytes, Hepatic Stellate Cells (HSCs), Kupffer Cells | Blocks activin A signaling, promotes liver regeneration, and impairs fibrosis progression.[9] |
| Resmetirom | Hepatocytes | Increases hepatic fat metabolism and reduces lipotoxicity. |
| Obeticholic Acid | Hepatocytes, HSCs | Modulates bile acid, inflammatory, and fibrotic pathways. |
| Cenicriviroc | Immune cells (e.g., macrophages), HSCs | Blocks recruitment of inflammatory cells to the liver and may directly inhibit HSC activation.[10] |
| Semaglutide | Multiple cell types, including hepatocytes | Improves metabolic parameters (glucose control, weight loss), which indirectly reduces liver fat and inflammation. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments commonly used in the preclinical evaluation of anti-fibrotic agents.
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Mice
This is a widely used model to induce liver fibrosis in rodents.
-
Animal Model: Male C57BL/6 mice, 7-8 weeks old.
-
Induction Agent: Carbon tetrachloride (CCl4) diluted in a vehicle such as olive oil or corn oil.
-
Administration: Intraperitoneal (i.p.) injection of CCl4 (e.g., 0.2 ml/kg) twice a week for a duration of 4 to 14 weeks to induce progressive fibrosis.[9]
-
Treatment: The investigational drug (e.g., this compound) or vehicle is administered, often starting after a few weeks of CCl4 injections to model a therapeutic intervention.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and liver tissue and blood are collected for analysis.
Sirius Red Staining for Collagen Quantification
This histological staining method is used to visualize and quantify collagen in tissue sections.
-
Tissue Preparation: Formalin-fixed, paraffin-embedded liver sections (4-5 µm thick) are deparaffinized and rehydrated.
-
Staining Solution: Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid).
-
Procedure:
-
Stain slides in Picro-Sirius Red solution for 60 minutes.
-
Wash slides in two changes of acidified water (e.g., 0.5% acetic acid).
-
Dehydrate the sections through graded alcohol and clear in xylene.
-
Mount with a synthetic resin.
-
-
Quantification: Stained sections are imaged using a light microscope. The percentage of the red-stained collagen area relative to the total tissue area is quantified using image analysis software (e.g., ImageJ).
Hydroxyproline (B1673980) Assay for Total Collagen Content
This biochemical assay measures the total amount of collagen in a liver tissue sample.
-
Sample Preparation: A known weight of liver tissue is homogenized.
-
Hydrolysis: The tissue homogenate is hydrolyzed in concentrated acid (e.g., 6N HCl) at a high temperature (e.g., 110-120°C) for several hours to break down proteins into their constituent amino acids.
-
Oxidation: The hydroxyproline in the hydrolysate is oxidized by an oxidizing agent (e.g., Chloramine-T).
-
Colorimetric Reaction: A color reagent (e.g., p-dimethylaminobenzaldehyde) is added, which reacts with the oxidized hydroxyproline to produce a colored product.
-
Quantification: The absorbance of the colored product is measured using a spectrophotometer, and the hydroxyproline content is determined by comparison to a standard curve. The total collagen content can then be estimated based on the known abundance of hydroxyproline in collagen.
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a typical experimental workflow.
Caption: Simplified signaling pathways of this compound and comparator therapies.
Caption: A typical experimental workflow for evaluating anti-fibrotic compounds.
Conclusion
This compound, with its distinct mechanism of action targeting the activin A pathway, presents a promising preclinical profile for the treatment of liver fibrosis. The significant reduction in collagen accumulation observed in animal models warrants further investigation. In comparison, the current therapeutic landscape is led by Resmetirom, which targets the metabolic aspects of NASH-driven fibrosis. Other agents like Obeticholic Acid have shown efficacy but face challenges with side effects, while the clinical development of Cenicriviroc for fibrosis has been less successful. The role of metabolic modulators like Semaglutide in directly treating fibrosis is still under evaluation, with recent data showing some promise.
For drug development professionals, the preclinical data on this compound suggests a potentially direct anti-fibrotic effect that is distinct from the metabolic and inflammatory-focused approaches of many current therapies. Further studies to elucidate its dose-dependent efficacy and safety profile in more advanced preclinical models are critical next steps in positioning this compound as a viable candidate for clinical development. The detailed experimental protocols provided in this guide offer a framework for such future investigations.
References
- 1. Hydroxyproline Assay Kit for Collagen ab222941/K226 | Abcam [abcam.com]
- 2. assaygenie.com [assaygenie.com]
- 3. fibrosis-inflammation.com [fibrosis-inflammation.com]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. researchgate.net [researchgate.net]
- 8. Protocol to detect smooth muscle actin-alpha and measure oxidative damage in neonatal mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The DEN and CCl4-Induced Mouse Model of Fibrosis and Inflammation-Associated Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Small-Molecule Activin A Antagonists
For Researchers, Scientists, and Drug Development Professionals
Activin A, a member of the Transforming Growth Factor-β (TGF-β) superfamily, plays a critical role in numerous cellular processes, including differentiation, proliferation, and apoptosis.[1] Its signaling is mediated through type I and type II serine/threonine kinase receptors. Dysregulation of the Activin A pathway is implicated in various diseases, making its antagonism a key therapeutic strategy. Small-molecule inhibitors targeting the type I receptors (Activin Receptor-Like Kinases, ALKs) are pivotal tools in both research and drug development. This guide provides an objective, data-driven comparison of four widely used small-molecule antagonists: RepSox, SB-431542, A-83-01, and GW788388. These molecules primarily target ALK5 (TGF-β type I receptor) and show varying degrees of activity against ALK4 and ALK7, the primary type I receptors for Activin and Nodal signaling.[2][3]
The Activin A Signaling Pathway
Activin A initiates its signaling cascade by binding to a type II receptor (ActRIIA or ActRIIB).[4] This ligand-receptor complex then recruits and phosphorylates a type I receptor, predominantly ALK4 or ALK7.[3][4] The activated type I receptor, in turn, phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3.[2][5] These phosphorylated R-SMADs form a complex with the common-mediator SMAD (co-SMAD), SMAD4. This entire complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes.[4][5] The small-molecule antagonists discussed here are ATP-competitive inhibitors that block the kinase activity of the type I receptors, thereby preventing the phosphorylation of SMAD2/3 and halting the downstream signaling cascade.[6][7]
Quantitative Performance Comparison
The efficacy of these small-molecule inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of its target enzyme by 50%. Lower IC50 values indicate higher potency. The data below is compiled from various biochemical and cell-based assays.
| Compound | Target Kinase | IC50 (nM) | Assay Type | Reference |
| RepSox | ALK5 | 4 | Autophosphorylation | [8][9] |
| ALK5 | 23 | ATP Binding | [8][10] | |
| SB-431542 | ALK5 | 94 | Kinase Assay | [6][11][12] |
| ALK4 | 140 | Kinase Assay | [6][12] | |
| ALK7 | Less potent than ALK4/5 | Kinase Assay | [6] | |
| A-83-01 | ALK5 | 12 | Transcriptional Assay | [13][14] |
| ALK4 | 45 | Transcriptional Assay | [13][14] | |
| ALK7 | 7.5 | Transcriptional Assay | [13][14] | |
| GW788388 | ALK5 | 18 | Binding Assay | [15][16] |
| TGF-β Signaling | 93 | Cellular Assay | [16] |
Summary of Potency and Selectivity:
-
RepSox is a highly potent inhibitor of ALK5, particularly in autophosphorylation assays.[8][9] It is noted for its selectivity for the TGF-β type I receptor over other kinases like p38 MAPK and JNK1.
-
A-83-01 demonstrates potent inhibition across ALK4, ALK5, and ALK7, making it a strong dual inhibitor of both Activin/Nodal and TGF-β signaling pathways.[13][14] It is reported to be more potent than SB-431542 and has weak effects on other ALKs (ALK1, 2, 3, 6).[17]
-
SB-431542 is a selective inhibitor of ALK4, ALK5, and ALK7, and is widely used to maintain the undifferentiated state of embryonic stem cells.[6][11] It effectively blocks TGF-β and activin signaling without affecting BMP-mediated pathways.[6]
-
GW788388 is a potent and selective ALK5 inhibitor that also shows activity against the activin type II receptor (ActRII) but not the BMP type II receptor.[15][16] It has been noted for its improved pharmacokinetic profile compared to SB-431542 and is orally active.[18]
Experimental Protocols
Detailed and reproducible methodologies are crucial for comparing the effects of these inhibitors. Below are representative protocols for key experiments used to characterize their activity.
Protocol 1: In Vitro ALK5 Kinase Inhibition Assay
This biochemical assay directly measures the ability of a compound to inhibit the kinase activity of the recombinant ALK5 protein.
Objective: To determine the IC50 value of a small-molecule inhibitor against ALK5 kinase activity.
Materials:
-
Recombinant human ALK5 (active)
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP solution containing [γ-³³P]ATP
-
Substrate: GST-tagged SMAD2 or Myelin Basic Protein (MBP)
-
Test Inhibitors (dissolved in DMSO)
-
96-well plates
-
Phosphocellulose filter paper
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO. Further dilute these in the Kinase Assay Buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Reaction Setup: In a 96-well plate, add the diluted inhibitor or vehicle (DMSO) control.
-
Enzyme Addition: Add the recombinant ALK5 enzyme diluted in kinase assay buffer to each well. Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[19]
-
Initiate Reaction: Start the kinase reaction by adding the ATP/substrate mixture.[19]
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose filter paper.
-
Washing: Wash the filter paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Quantification: Measure the amount of ³³P incorporated into the substrate using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Use non-linear regression analysis to fit a dose-response curve and determine the IC50 value.[20]
Protocol 2: Cellular SMAD2/3 Phosphorylation Assay (Western Blot)
This cell-based assay assesses the inhibitor's ability to block TGF-β or Activin A-induced phosphorylation of SMAD2/3 within a cellular context.
Objective: To quantify the inhibition of ligand-induced SMAD2/3 phosphorylation by a small-molecule antagonist in cultured cells.
Materials:
-
Cell line responsive to TGF-β/Activin A (e.g., Mv1Lu mink lung epithelial cells)
-
Cell culture medium and fetal bovine serum (FBS)
-
Recombinant human TGF-β1 or Activin A
-
Test Inhibitors (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-SMAD2/3, anti-total-SMAD2/3, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescence detection system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation: Serum-starve the cells for 16-24 hours to reduce basal signaling activity.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of the inhibitor or vehicle (DMSO) for 1-2 hours.[20]
-
Ligand Stimulation: Stimulate the cells with TGF-β1 (e.g., 1-5 ng/mL) or Activin A for 30-60 minutes.[20]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them directly in the wells.[20]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities for phospho-SMAD2/3 and normalize them to total SMAD2/3 and the loading control.[20]
References
- 1. Perspectives of small molecule inhibitors of activin receptor‑like kinase in anti‑tumor treatment and stem cell differentiation (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Perspectives of small molecule inhibitors of activin receptor-like kinase in anti-tumor treatment and stem cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Intertwining of Activin A and TGFβ Signaling: Dual Roles in Cancer Progression and Cancer Cell Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Activin Signaling in the Pathogenesis and Therapy of Neuropsychiatric Diseases [frontiersin.org]
- 6. SB431542 | Cell Signaling Technology [cellsignal.com]
- 7. What are activin receptor antagonists and how do they work? [synapse.patsnap.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. axonmedchem.com [axonmedchem.com]
- 11. SB 431542 |TGF-βRI (ALK5), ALK,ALK7 inhibitor | Hello Bio [hellobio.com]
- 12. axonmedchem.com [axonmedchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. selleckchem.com [selleckchem.com]
- 17. benchchem.com [benchchem.com]
- 18. apexbt.com [apexbt.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal and Handling of NUCC-555: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for NUCC-555, a small molecule activin antagonist used in research, is not publicly available. The following disposal procedures are based on general best practices for the laboratory disposal of small molecule inhibitors. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.
Essential Safety and Disposal Information
The proper disposal of this compound is critical to ensure laboratory safety and environmental protection. As a bioactive small molecule, it should be treated as hazardous chemical waste.
Immediate Safety and Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves when handling this compound.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dusts or aerosols.
-
Spill Response: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand), and collect it into a designated, sealed container for hazardous waste. Ventilate the area and wash the spill site thoroughly.
Disposal Workflow:
The recommended procedure for the disposal of this compound and contaminated materials is as follows:
-
Segregation: Do not mix this compound waste with other waste streams. Collect all materials contaminated with this compound, including unused compound, solutions, pipette tips, and culture plates, in a dedicated and clearly labeled hazardous waste container.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and clearly indicate the contents, including the full chemical name "this compound".
-
Storage: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Institutional Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Professional waste disposal services will ensure the material is handled and disposed of in accordance with regulatory requirements, typically through incineration.
Quantitative Data Summary
The following table summarizes key quantitative data related to the activity of this compound.
| Parameter | Value | Cell Line/System | Source |
| IC₅₀ (Activin A) | 5.37 ± 4.01 µM | -338FSHβ-Luc LβT2 cells | [1] |
| IC₅₀ (Myostatin) | 47.92 ± 34.02 µM | -338FSHβ-Luc LβT2 cells | [1] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is a standard method to assess the cytotoxicity of a compound, such as this compound, on cultured cells.[2][3][4][5]
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Cell line of interest (e.g., Huh-7 human liver cancer cells)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for an additional 1.5 to 4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-130 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 492 or 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
Visualization of Activin A Signaling Pathway and this compound Inhibition
The following diagram illustrates the canonical Activin A signaling pathway and the point of inhibition by this compound. Activin A, a member of the TGF-β superfamily, binds to a complex of type II (ACVR2A/B) and type I (ALK4) receptors.[1][6][7][8] This leads to the phosphorylation of SMAD2 and SMAD3, which then complex with SMAD4 and translocate to the nucleus to regulate target gene expression. This compound is a small molecule antagonist that disrupts the binding of Activin A to the ALK4 receptor, thereby inhibiting the downstream signaling cascade.[1]
Caption: Activin A signaling pathway and inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. MTT (Assay protocol [protocols.io]
- 5. broadpharm.com [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. Intertwining of Activin A and TGFβ Signaling: Dual Roles in Cancer Progression and Cancer Cell Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comprehensive Safety and Handling Protocols for Novel Chemical Compound NUCC-555
Disclaimer: The compound "NUCC-555" is not found in publicly available chemical databases and is treated as a novel substance with unknown hazards for this guidance. The following procedures represent a generalized framework for the safe handling and disposal of a new or uncharacterized chemical compound in a laboratory setting. Researchers must always consult their institution's Environmental Health and Safety (EHS) office and, when available, a substance-specific Safety Data Sheet (SDS) for definitive guidance.[1] This document provides essential safety and logistical information to assist researchers, scientists, and drug development professionals in establishing safe operational and disposal plans for new chemical entities.
Hazard Identification and Risk Assessment
Prior to any experimental work, a thorough hazard assessment is a critical first step.[1] For a novel compound like this compound, where specific data is unavailable, it is prudent to assume the substance is hazardous.[2] The risk assessment process involves analyzing information to determine if an environmental hazard could cause harm to those exposed.[3]
Key Principles for Novel Compounds:
-
Assume Hazard: Treat this compound as a particularly hazardous substance, possessing potential for high acute toxicity, carcinogenicity, and reproductive toxicity.[2]
-
Review Similar Compounds: Analyze the chemical structure of this compound to identify any known hazardous functional groups or similarities to other toxic compounds.
-
Minimize Exposure: All handling procedures should be designed to minimize the possibility of inhalation, skin contact, and ingestion.[4]
-
Scale Minimization: Plan experiments to use the smallest possible quantities of the substance to reduce the amount of waste generated.[5]
A logical workflow should be followed to ensure safety at all stages of handling.
References
- 1. benchchem.com [benchchem.com]
- 2. Newly Synthesized Chemical Hazard Information | Office of Clinical and Research Safety [vumc.org]
- 3. Overview of Risk Assessment - Applications of Toxicogenomic Technologies to Predictive Toxicology and Risk Assessment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
